molecular formula C5H6N2O B1296801 1-Methyl-1H-imidazole-5-carbaldehyde CAS No. 39021-62-0

1-Methyl-1H-imidazole-5-carbaldehyde

Cat. No.: B1296801
CAS No.: 39021-62-0
M. Wt: 110.11 g/mol
InChI Key: BNYKZFOZWZMEJD-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-5-carbaldehyde is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-7-4-6-2-5(7)3-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYKZFOZWZMEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341519
Record name 1-Methyl-1H-imidazole-5-carbaldehyde
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39021-62-0
Record name 1-Methyl-1H-imidazole-5-carbaldehyde
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Record name 1-methyl-1H-imidazole-5-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-imidazole-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazole-5-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its strategic placement of a reactive aldehyde group on the N-methylated imidazole ring makes it a versatile precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its core properties, detailed synthesis protocols, spectroscopic signature, and its utility in the development of novel therapeutic agents.

Core Properties and Identification

The fundamental physicochemical properties of this compound are crucial for its handling, reaction setup, and purification. Its unique identifier in chemical literature and databases is its CAS number.

CAS Number: 39021-62-0[1][2][3]

This compound is also known by several synonyms, including 1-Methyl-1H-imidazole-5-carboxaldehyde, 1-Methylimidazole-5-carboxaldehyde, and 5-Formyl-1-methylimidazole.[1]

Physicochemical Data
PropertyValueSource(s)
Molecular FormulaC₅H₆N₂O[2]
Molecular Weight110.11 g/mol [2][4]
AppearanceWhite to light yellow crystalline powder[1]
Melting Point52-57 °C[2][5]
Boiling Point120-130 °C at 2 mmHg[2]
Density1.14 ± 0.1 g/cm³[2]
Flash Point>110 °C[2][5]
SolubilitySoluble in water and common organic solvents.

Synthesis of this compound

The primary route to synthesizing this compound involves the N-methylation of a suitable imidazole precursor. The choice of methylating agent and reaction conditions can be tailored to achieve optimal yield and purity.

Method 1: Methylation of Imidazole-4(5)-carboxaldehyde

A common and direct laboratory-scale synthesis involves the methylation of the commercially available imidazole-4(5)-carboxaldehyde.

Synthesis_Method_1 cluster_reactants Reactants imidazole_carboxaldehyde Imidazole-4(5)-carboxaldehyde reaction_node N-Methylation imidazole_carboxaldehyde->reaction_node methyl_iodide Methyl Iodide (CH₃I) methyl_iodide->reaction_node base Base (e.g., NaH, K₂CO₃) base->reaction_node solvent Solvent (e.g., DMF, THF) solvent->reaction_node product This compound reaction_node->product

General scheme for the N-methylation of imidazole-4(5)-carboxaldehyde.

Experimental Protocol:

  • Deprotonation: Under an inert atmosphere (e.g., Nitrogen or Argon), suspend imidazole-4(5)-carboxaldehyde (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C using an ice bath.

  • Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) or potassium carbonate (K₂CO₃, 2.0 equivalents), portion-wise to the suspension.

  • Allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation. The cessation of hydrogen gas evolution (if using NaH) indicates the formation of the imidazolide anion.

  • Methylation: To the resulting solution, add methyl iodide (CH₃I, 1.1 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cautiously quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Method 2: Industrial Scale Synthesis

For larger-scale production, an alternative method utilizes trifluoromethanesulfonic acid methyl ester as the methylating agent under solvent-free conditions, which can be more environmentally friendly and cost-effective.

Experimental Protocol:

  • In a high-pressure reactor, combine 5-formyl imidazole and trifluoromethanesulfonic acid methyl ester.

  • A supported catalyst, such as 20% potassium hydroxide on activated carbon, can be employed to enhance selectivity.[1]

  • The reaction is carried out with magnetic stirring at an optimized temperature of 150 °C for 2 hours.[1]

  • After the reaction period, the mixture is cooled, and the pressure is vented.

  • The catalyst is removed by filtration.

  • The final product, 1-methyl-1H-5-formyl imidazole, is isolated and purified by vacuum distillation.[1]

Spectroscopic Characterization

Accurate characterization of this compound is essential for quality control and reaction monitoring. Below is a summary of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides distinct signals for the protons on the imidazole ring and the methyl group.

  • Aldehydic proton (-CHO): A singlet typically observed in the downfield region.

  • Imidazole ring protons: Two singlets or doublets corresponding to the protons at the C2 and C4 positions.

  • N-Methyl protons (-CH₃): A singlet in the upfield region.

¹³C NMR: The carbon NMR spectrum shows characteristic peaks for the carbonyl carbon, the aromatic carbons of the imidazole ring, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.

  • C=O stretch (aldehyde): A strong absorption band typically around 1680-1700 cm⁻¹.

  • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

  • C=N and C=C stretches (imidazole ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (110.11 g/mol ). Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29).[6] The mass spectrum of this compound typically shows a prominent molecular ion peak at m/z 110 and a significant fragment at m/z 109.[4]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of various biologically active compounds, particularly in the realm of antiviral and anticancer drug discovery. The imidazole scaffold is a common feature in many pharmaceuticals due to its ability to engage in various biological interactions.[7]

Precursor for Antiviral Agents

The aldehyde functionality of this compound allows for its elaboration into more complex heterocyclic systems with potential antiviral activity. For instance, it can serve as a starting material for the synthesis of imidazole-based compounds that inhibit viral replication.

Antiviral_Synthesis start_mol 1-Methyl-1H-imidazole- 5-carbaldehyde intermediate Schiff Base/ Hydrazone Intermediate start_mol->intermediate Condensation reagent1 Amine/Hydrazine Derivative reagent1->intermediate final_product Complex Heterocyclic Antiviral Agent intermediate->final_product Cyclization reagent2 Cyclization Reagent reagent2->final_product

Illustrative pathway for the synthesis of antiviral agents.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation. Therefore, appropriate safety precautions must be taken during its handling and use in a laboratory setting.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: Wear nitrile gloves and a fully-buttoned lab coat.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Handling and Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.

  • Avoid the formation of dust, as it may form explosive concentrations in the air.

First Aid Measures
  • In case of skin contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and seek medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If inhaled: Move the person to fresh air and seek medical attention.

  • If ingested: Rinse mouth and immediately seek medical attention. Do not induce vomiting.

Conclusion

This compound is a cornerstone intermediate for synthetic chemists, particularly those in the pharmaceutical and materials science sectors. Its well-defined properties, accessible synthetic routes, and versatile reactivity make it an indispensable tool for the construction of novel and complex molecular architectures. A thorough understanding of its characteristics and safe handling procedures is paramount for its effective and responsible utilization in research and development.

References

Spectroscopic Data of 1-Methyl-1H-imidazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-1H-imidazole-5-carbaldehyde (C₅H₆N₂O), a key intermediate in pharmaceutical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical, field-proven insights into the structural characterization of this compound.

Molecular Structure and Overview

This compound is a heterocyclic aldehyde with a molecular weight of 110.11 g/mol .[1] The structural integrity of this molecule is paramount in its applications, necessitating precise analytical characterization. This guide will delve into the core spectroscopic techniques used to elucidate and confirm its structure: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Note: Experimentally determined ¹H NMR data for this specific compound was not available in the searched literature. Predicted values or data from closely related structures can be used for preliminary analysis but should be confirmed experimentally.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
178.0C=O (Aldehyde)
144.1C2
138.5C5
129.9C4
33.7N-CH₃
Source: Wiley-VCH GmbH[1]

The downfield chemical shift at 178.0 ppm is characteristic of an aldehyde carbonyl carbon. The signals at 144.1, 138.5, and 129.9 ppm correspond to the carbons of the imidazole ring, and the peak at 33.7 ppm is attributed to the N-methyl group.[1]

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve in Deuterated Solvent Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Instrument High-Resolution NMR Spectrometer Transfer->Instrument H1_Acq ¹H NMR Acquisition Instrument->H1_Acq C13_Acq ¹³C NMR Acquisition Instrument->C13_Acq Processing Fourier Transform, Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Referencing Reference to TMS Processing->Referencing Analysis Spectral Analysis Referencing->Analysis

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search results

Note: A specific, experimentally verified IR spectrum for this compound was not found in the searched literature. Based on the functional groups present, characteristic peaks are expected for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), C-H stretches of the aromatic ring and methyl group (around 2800-3100 cm⁻¹), and C=N and C=C stretches of the imidazole ring (around 1400-1600 cm⁻¹).

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

Step-by-Step Methodology:

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Sample Scan: Record the spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
110100[M]⁺ (Molecular Ion)
10995[M-H]⁺
8140[M-H-CO]⁺
5435[C₃H₄N]⁺
Source: NIST Mass Spectrometry Data Center[1]

The mass spectrum shows a prominent molecular ion peak at m/z 110, which corresponds to the molecular weight of the compound. The peak at m/z 109 is due to the loss of a hydrogen atom. The fragment at m/z 81 results from the loss of a hydrogen atom and a molecule of carbon monoxide. The peak at m/z 54 is a characteristic fragment of the imidazole ring.

Experimental Protocol: GC-MS

A typical GC-MS protocol for the analysis of a small organic molecule like this compound is as follows.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Split/splitless injector, with a split ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: The acquired data is processed to identify the retention time and mass spectrum of the compound. The mass spectrum is then compared with a library of known spectra (e.g., NIST, Wiley) for confirmation.

Fragmentation_Pathway M [M]⁺ m/z 110 M_minus_H [M-H]⁺ m/z 109 M->M_minus_H - H• M_minus_H_CO [M-H-CO]⁺ m/z 81 M_minus_H->M_minus_H_CO - CO Imidazole_fragment [C₃H₄N]⁺ m/z 54 M_minus_H_CO->Imidazole_fragment Fragmentation

Figure 3: Proposed fragmentation pathway in EI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural characterization of this compound. The combined data from ¹³C NMR and Mass Spectrometry unequivocally confirm the molecular structure. While experimental ¹H NMR and IR data were not available in the cited literature, the provided protocols offer a clear path for their acquisition and interpretation. This guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Methyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-methyl-1H-imidazole-5-carbaldehyde. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a comprehensive resource for the structural elucidation and characterization of this important heterocyclic compound.

Introduction: The Significance of this compound and the Power of NMR

This compound (C₅H₆N₂O, MW: 110.11 g/mol ) is a key building block in medicinal chemistry and materials science.[1][2][3] Its substituted imidazole core is a prevalent motif in numerous biologically active molecules.[4] Accurate structural characterization is paramount for its application in drug design and synthesis, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for providing unambiguous atomic-level structural information in solution.

This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, offering a framework for interpreting the chemical shifts and understanding the underlying structural and electronic factors.

Foundational Principles: Understanding Chemical Shifts in Imidazole Systems

The chemical shift in NMR spectroscopy is highly sensitive to the electronic environment of a nucleus. In the case of this compound, the chemical shifts of the protons and carbons are primarily influenced by:

  • Aromaticity of the Imidazole Ring: The π-electron system of the imidazole ring induces a significant downfield shift for the ring protons and carbons compared to their non-aromatic counterparts.

  • Substituent Effects: The electron-withdrawing nature of the carbaldehyde group (-CHO) at the C5 position and the electron-donating effect of the methyl group (-CH₃) at the N1 position profoundly influence the electron density distribution within the ring, leading to characteristic chemical shift perturbations.

  • Solvent Effects: The choice of solvent can significantly impact the chemical shifts, particularly for protons involved in hydrogen bonding. Protic solvents or those with strong hydrogen bond accepting capabilities can lead to noticeable changes in the spectrum.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of reliable NMR data is predicated on a robust experimental methodology. The following protocol outlines the key steps for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and will influence the observed chemical shifts.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Experimental Workflow Diagram:

Caption: Experimental workflow for acquiring NMR spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts and Spectral Analysis

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
CHO~9.7 - 9.9Singlet1HThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
H-2~7.8 - 8.0Singlet1HThis proton is adjacent to two nitrogen atoms, leading to significant deshielding.
H-4~7.6 - 7.8Singlet1HThis proton is influenced by the adjacent carbaldehyde group and the aromatic ring current.
N-CH₃~3.8 - 4.0Singlet3HThe methyl group attached to the nitrogen is deshielded by the aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
CHO~185 - 190The carbonyl carbon of the aldehyde is characteristically found at a very downfield chemical shift.
C-2~140 - 145This carbon, situated between two nitrogen atoms, is significantly deshielded.
C-5~135 - 140The carbon bearing the carbaldehyde group is deshielded due to the electron-withdrawing nature of the substituent.
C-4~125 - 130This carbon is part of the aromatic system and its chemical shift is influenced by the adjacent substituents.
N-CH₃~33 - 36The methyl carbon attached to the nitrogen is found in the typical range for N-alkyl groups on heterocyclic systems.

Structural Relationship of Chemical Shifts Diagram:

Caption: Correlation of molecular structure with predicted NMR shifts.

Conclusion: A Guide to Confident Structural Assignment

This technical guide provides a comprehensive framework for understanding and predicting the ¹H and ¹³C NMR spectra of this compound. By combining established NMR principles with data from closely related analogs, researchers can confidently assign the signals in their experimental spectra. The detailed experimental protocol ensures the acquisition of high-quality data, which is the foundation of accurate structural elucidation. This knowledge is crucial for professionals in drug development and chemical research who rely on precise molecular characterization for the advancement of their work.

References

The Definitive Guide to the GC-MS Analysis of 1-Methyl-1H-imidazole-5-carbaldehyde: A Methodological Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive, in-depth exploration of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-Methyl-1H-imidazole-5-carbaldehyde (CAS No: 39021-62-0).[1] As a crucial intermediate in the synthesis of various pharmaceutical compounds and a component in specialty materials, rigorous and reliable analytical methodologies for its characterization are paramount.[2][3] This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, ensuring a robust and self-validating analytical system. We will explore the foundational chemical properties of the analyte, detail optimized sample preparation and derivatization strategies, propose a robust GC-MS methodology, and provide a thorough interpretation of its mass spectral fragmentation patterns.

Introduction: Understanding the Analyte

This compound is a heterocyclic aldehyde with a molecular weight of 110.11 g/mol and a chemical formula of C₅H₆N₂O.[1][4][5][6] Its structure, featuring a polar imidazole ring and a reactive aldehyde group, presents unique challenges and opportunities for GC-MS analysis. The inherent polarity and potential for thermal lability necessitate a carefully considered analytical approach. This guide will address these challenges head-on, providing field-proven insights to achieve accurate and reproducible results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 39021-62-0[1]
Molecular Formula C₅H₆N₂O[1][4][5][6]
Molecular Weight 110.11 g/mol [1][4][6]
Appearance Solid[1][5]
Melting Point 52-57 °C[1]

The Imperative of Derivatization: Enhancing Volatility and Thermal Stability

Direct GC-MS analysis of polar compounds like this compound can be fraught with difficulties, including poor peak shape, low sensitivity, and on-column degradation. Derivatization is a critical sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis.[7]

For aldehydes and ketones, a common and effective derivatization strategy involves reaction with hydroxylamine reagents. One particularly effective reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative.[8][9] This not only improves volatility but also introduces a polyfluorinated moiety that can enhance sensitivity in certain detection modes, such as negative chemical ionization (NCI).[1]

Another powerful technique for compounds with active hydrogens (such as the imidazole ring) is silylation. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace active hydrogens with trimethylsilyl (TMS) groups, significantly increasing volatility.[10] For molecules containing both carbonyl and amine functionalities, a two-step derivatization involving methoximation followed by silylation can be employed to protect both groups.[6]

A study on the GC-MS analysis of various imidazole-like compounds demonstrated the efficacy of derivatization with isobutyl chloroformate. This reagent reacts with the imidazole ring to improve its chromatographic behavior.[4]

Derivatization_Workflow Analyte 1-Methyl-1H-imidazole- 5-carbaldehyde in Solution Derivatization Derivatization Step Analyte->Derivatization Reaction Formation of Volatile Derivative Derivatization->Reaction Reagent Derivatizing Agent (e.g., Isobutyl Chloroformate) Reagent->Derivatization GCMS GC-MS Analysis Reaction->GCMS

Proposed GC-MS Methodology

Based on established methods for imidazole and aldehyde analysis, the following protocol provides a robust starting point for the analysis of this compound.

Sample Preparation and Derivatization Protocol

This protocol is adapted from a validated method for the analysis of imidazole-like compounds.[4]

  • Sample Dissolution: Accurately weigh and dissolve the sample in a suitable organic solvent, such as dichloromethane or a mixture of acetonitrile and pyridine.

  • Derivatization:

    • To the sample solution, add anhydrous ethanol and pyridine.

    • Add isobutyl chloroformate as the derivatizing agent.

    • The reaction is typically rapid and can be performed at room temperature.

  • Extraction:

    • Adjust the pH of the solution to approximately 8.0 with a suitable buffer to optimize the extraction of the derivatized analyte.[4]

    • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., dichloromethane).

  • Concentration: The organic layer containing the derivatized analyte can be concentrated under a gentle stream of nitrogen if necessary.

  • Internal Standard: Prior to injection, add a suitable internal standard for accurate quantification.

Instrumentation and Analytical Conditions

The following instrumental parameters are recommended, drawing from methodologies for similar compounds.[4][8]

Table 2: Proposed GC-MS Parameters

ParameterRecommended SettingRationale
GC System Agilent 7890B or equivalentWidely used and reliable platform.
Mass Spectrometer Agilent 5977B or equivalentProvides excellent sensitivity and spectral fidelity.
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxaneA robust, general-purpose column suitable for a wide range of semi-polar compounds.[4][8]
Injector Split/SplitlessSplitless injection is recommended for trace analysis to maximize sensitivity.
Injector Temperature 280 °CEnsures efficient volatilization of the derivatized analyte without thermal degradation.[4]
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A typical flow rate for this column dimension.
Oven Temperature Program Initial: 70 °C, hold 1 minRamp 1: 20 °C/min to 100 °CRamp 2: 5 °C/min to 140 °CRamp 3: 20 °C/min to 280 °C, hold 3 minThis multi-step ramp allows for the separation of a range of compounds with varying volatilities.[4]
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.[4]
Ion Source Electron Ionization (EI)A standard, robust ionization technique that produces reproducible fragmentation patterns.
Ion Source Temp. 230 °CA standard operating temperature.
Electron Energy 70 eVThe standard electron energy for generating library-searchable mass spectra.[4]
Mass Scan Range m/z 50-550Covers the expected mass range of the derivatized analyte and its fragments.[4]

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (280°C) Column GC Column (HP-5MS) Temperature Programmed Injector->Column Sample Injection IonSource Ion Source (EI) 70 eV Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Mass Separation DataSystem Data System (Chromatogram & Mass Spectrum) Detector->DataSystem Signal

Mass Spectral Interpretation: Decoding the Fragmentation Pattern

The mass spectrum of underivatized this compound provides a unique fingerprint for its identification. The electron ionization (EI) mass spectrum from the NIST database shows a prominent molecular ion peak.[4][6]

Table 3: Key Ions in the Mass Spectrum of this compound

m/zProposed FragmentInterpretation
110 [C₅H₆N₂O]⁺˙Molecular Ion (M⁺˙)
109 [M-H]⁺Loss of a hydrogen radical, likely from the aldehyde group (α-cleavage).
81 [M-CHO]⁺Loss of the formyl radical (CHO).
54 [C₃H₄N]⁺Fragmentation of the imidazole ring.

The fragmentation of aromatic aldehydes under EI is often characterized by the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).[2] For this compound, the molecular ion (M⁺˙) is observed at m/z 110. A significant peak at m/z 109 corresponds to the [M-H]⁺ ion, which is a common fragmentation pathway for aldehydes resulting from the cleavage of the C-H bond of the aldehyde group. The loss of the entire formyl radical (CHO) results in a fragment at m/z 81. Further fragmentation of the imidazole ring leads to smaller ions, such as the one observed at m/z 54.

Fragmentation_Pathway M { m/z 110 |  [C₅H₆N₂O]⁺˙ (Molecular Ion)} M_H { m/z 109 |  [M-H]⁺} M:f0->M_H:f0 - H• M_CHO { m/z 81 |  [M-CHO]⁺} M:f0->M_CHO:f0 - CHO• Ring_Frag { m/z 54 |  [C₃H₄N]⁺} M_CHO:f0->Ring_Frag:f0 - HCN

Conclusion: A Framework for Confident Analysis

This technical guide has provided a comprehensive framework for the GC-MS analysis of this compound. By understanding the chemical nature of the analyte and the rationale behind key methodological choices, researchers can develop and validate robust analytical methods. The detailed protocols for derivatization and GC-MS analysis, coupled with a thorough interpretation of the expected mass spectral data, serve as a valuable resource for scientists in pharmaceutical development and quality control. The principles outlined herein are not merely a set of instructions but a foundation upon which to build a deeper understanding of the analytical process, leading to more accurate and reliable results.

References

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of 1-Methyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-imidazole-5-carbaldehyde is a pivotal building block in contemporary medicinal chemistry and materials science.[1][2][3][4] Its utility as a precursor for pharmacologically active agents and functional polymers necessitates a rigorous and multi-faceted approach to purity assessment.[1][5][6] This guide delineates a comprehensive analytical strategy for the characterization and purity determination of this compound. We will explore the synergistic application of chromatographic, spectroscopic, and titrimetric techniques to ensure the integrity of this critical reagent. Each method is presented with an emphasis on the underlying scientific principles and practical, field-tested protocols.

The Imperative of Purity: Context and Significance

In the realm of drug development, the purity of a starting material like this compound directly influences the safety and efficacy of the final active pharmaceutical ingredient (API).[7] Even trace impurities can lead to unforeseen side reactions, altered pharmacological profiles, or the generation of toxic byproducts. Therefore, a holistic purity assessment is not merely a quality control measure but a foundational element of robust scientific research and development.

This guide provides a multi-modal strategy for the comprehensive purity analysis of this compound, ensuring a thorough understanding of its chemical identity and integrity.

G cluster_0 Purity Assessment Workflow A Initial Assessment (Visual, Solubility) B Chromatographic Purity (HPLC/UPLC) A->B C Volatile Impurities & Identity (GC-MS) A->C D Structural Confirmation & Quantitation (NMR Spectroscopy) A->D E Functional Group & Bond Verification (FTIR Spectroscopy) A->E F Water Content (Karl Fischer Titration) A->F G Final Purity Statement B->G C->G D->G E->G F->G

Caption: Overall workflow for the purity assessment of this compound.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of non-volatile organic compounds.[7] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach due to the molecule's moderate polarity.[7][8]

The "Why": Scientific Rationale

RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The imidazole and carbaldehyde moieties of the target compound allow for effective separation from potential impurities, which may include starting materials, regioisomers (e.g., 1-Methyl-1H-imidazole-4-carbaldehyde), and byproducts from synthesis. A diode-array detector (DAD) is employed for detection at a wavelength where the imidazole chromophore exhibits strong absorbance, typically around 210-220 nm.[9]

Experimental Protocol: RP-HPLC

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, and DAD detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Reference standard of this compound (purity >99%).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Preparation:

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in the diluent in a 100 mL volumetric flask to a final concentration of approximately 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm.

    • Gradient Elution: A gradient elution is often necessary to separate both polar and non-polar impurities.[9]

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955
  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Volatile Impurities and Identity Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[10][11][12][13] It provides both chromatographic separation and mass spectral data, which aids in the structural elucidation of unknown components.

The "Why": Scientific Rationale

GC separates compounds based on their volatility and interaction with a stationary phase. For imidazole derivatives, derivatization may sometimes be necessary to improve volatility and peak shape.[10][14] However, this compound is often sufficiently volatile for direct analysis. The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a unique mass spectrum that serves as a "molecular fingerprint" for identification.[15]

Experimental Protocol: GC-MS

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, coated with a mid-polar phase like 5% phenyl-methylpolysiloxane).

  • High-purity helium as the carrier gas.

  • GC-grade solvent for sample dilution (e.g., dichloromethane or ethyl acetate).

Procedure:

  • Sample Preparation:

    • Prepare a solution of the sample in the chosen solvent at a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

    • Carrier Gas Flow: Constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-400 amu.

  • Data Analysis:

    • Identify the main peak corresponding to this compound by its retention time and mass spectrum.[15]

    • Identify and quantify any impurities by comparing their mass spectra to libraries (e.g., NIST) and calculating their area percentages.

Structural Confirmation and Quantitative Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and quantitative analysis of organic molecules.[16][17][18]

The "Why": Scientific Rationale

¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.[16][17] The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum allow for the confirmation of the molecular structure and the detection of impurities. Quantitative NMR (qNMR) can be used for a highly accurate purity assessment by integrating the signals of the analyte against a certified internal standard.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

  • Data Analysis:

    • ¹H NMR:

      • Confirm the presence of signals corresponding to the methyl, imidazole, and aldehyde protons.

      • Integrate the signals to verify the correct proton ratios.

      • Look for any unexpected signals that may indicate impurities.

    • ¹³C NMR:

      • Confirm the number of carbon signals matches the molecular structure.[15]

      • Verify the chemical shifts of the carbonyl and imidazole carbons.

Functional Group Verification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

The "Why": Scientific Rationale

The bonds within a molecule vibrate at specific frequencies. FTIR measures the absorption of infrared radiation at these frequencies, providing a spectrum that is characteristic of the molecule's functional groups. For this compound, key absorptions include the C=O stretch of the aldehyde and the characteristic vibrations of the imidazole ring.[19][20][21][22][23]

Experimental Protocol: FTIR

Instrumentation and Materials:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (aldehyde)~1680 - 1700
C=N (imidazole)~1580 - 1650
C-N (imidazole)~1400 - 1500
C-H (aromatic)~3000 - 3100

Water Content Determination: Karl Fischer Titration

The presence of water can affect the reactivity and stability of this compound.[24] Karl Fischer titration is the gold standard for determining water content.

The "Why": Scientific Rationale

The Karl Fischer reaction is a specific titration based on the oxidation of sulfur dioxide by iodine in the presence of water.[25] However, aldehydes can undergo side reactions with the methanol typically used in Karl Fischer reagents, leading to erroneously high water content results.[26][27] Therefore, specialized reagents and techniques are required for accurate water determination in aldehydes.[24][27][28]

G cluster_1 Karl Fischer Titration for Aldehydes A Sample Introduction B Specialized KF Reagent (Methanol-free) A->B C Titration Reaction (I₂ + SO₂ + H₂O) B->C D Endpoint Detection (Electrochemical) C->D E Water Content Calculation D->E

Caption: Key steps in Karl Fischer titration for aldehydes.

Experimental Protocol: Volumetric Karl Fischer Titration

Instrumentation and Materials:

  • Volumetric Karl Fischer titrator.

  • Specialized Karl Fischer reagents for aldehydes and ketones (e.g., HYDRANAL™-Composite 5 K).[24][26]

  • Anhydrous solvent suitable for aldehydes (e.g., HYDRANAL™-Working Medium K).[26]

Procedure:

  • Titrator Preparation:

    • Add the anhydrous solvent to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent.

  • Sample Analysis:

    • Accurately weigh and inject the sample into the titration vessel.

    • Start the titration immediately to minimize side reactions.[26]

  • Data Analysis:

    • The instrument software calculates the water content, typically expressed as a percentage (w/w).

Summary and Conclusion

The purity assessment of this compound is a critical process that requires a multi-pronged analytical approach. By combining the strengths of HPLC, GC-MS, NMR, FTIR, and Karl Fischer titration, researchers and drug development professionals can obtain a comprehensive and reliable purity profile. This ensures the quality, consistency, and safety of this important chemical intermediate in its downstream applications.

Analytical TechniquePrimary PurposeKey Information Provided
HPLC Quantitation of non-volatile impuritiesPurity (area %), detection of isomers and byproducts
GC-MS Identification and quantitation of volatile impuritiesConfirmation of molecular weight, identification of volatile byproducts and residual solvents
NMR Spectroscopy Structural confirmation and quantitationUnambiguous structure verification, detection of structural isomers, qNMR for absolute purity
FTIR Spectroscopy Functional group identificationConfirmation of the presence of key functional groups (e.g., C=O, imidazole ring)
Karl Fischer Titration Determination of water contentAccurate measurement of residual water

References

An In-Depth Technical Guide to the Solubility of 1-Methyl-1H-imidazole-5-carbaldehyde in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 1-Methyl-1H-imidazole-5-carbaldehyde in Modern Research

This compound is a versatile heterocyclic aldehyde that has garnered significant attention within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1] Its unique structural motif, featuring a methylated imidazole ring coupled with a reactive aldehyde group, renders it a valuable building block for the synthesis of a diverse array of more complex molecules. In drug development, this compound serves as a key intermediate in the creation of novel therapeutic agents, while in materials science, it is utilized in the development of innovative polymers and metal-organic frameworks.[1]

A thorough understanding of the solubility of this compound in various common solvents is paramount for its effective utilization in these applications. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. For researchers, scientists, and drug development professionals, a comprehensive grasp of its solubility profile is not merely a matter of convenience but a fundamental prerequisite for successful experimental design and process optimization. This in-depth technical guide provides a detailed exploration of the solubility of this compound, grounded in its physicochemical properties and the fundamental principles of thermodynamics.

Physicochemical Properties Governing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For this compound, the following properties are of particular importance:

PropertyValueSource
Molecular Formula C5H6N2O[2][3][4][5]
Molecular Weight 110.11 g/mol [2][4][5]
Melting Point 52-57 °C[2][5]
Boiling Point 120-130 °C at 2 mmHg[2]
pKa (predicted) 3.87 ± 0.10[2]
XLogP3 (predicted) 0.23260[2]

The imidazole ring, with its two nitrogen atoms, imparts a degree of polarity to the molecule and provides sites for hydrogen bonding.[6] The aldehyde group is also polar and can act as a hydrogen bond acceptor. The methyl group, while relatively nonpolar, has a minimal impact on the overall polarity. The predicted XLogP3 value of 0.23260 suggests a relatively balanced hydrophilic-lipophilic character, indicating that the molecule is not excessively hydrophobic or hydrophilic. The melting point of 52-57 °C provides insight into the crystal lattice energy of the solid form; a relatively low melting point suggests that the intermolecular forces in the solid state are not exceptionally strong, which can favor dissolution.

Solubility Profile: A Predictive and Qualitative Analysis

Aqueous Solubility

The aqueous solubility of a compound is a critical parameter, particularly in the context of drug development. Utilizing the SwissADME web tool, a widely recognized platform for predicting pharmacokinetic properties, we can obtain an estimated aqueous solubility for this compound.[7][8]

Predicted Aqueous Solubility (via SwissADME):

To predict the aqueous solubility, the SMILES (Simplified Molecular Input Line Entry System) string for this compound, which is Cn1cncc1C=O, is submitted to the SwissADME server. The platform employs a fragment-based method to estimate the solubility.

Based on this predictive model, this compound is expected to exhibit good aqueous solubility. This is consistent with the presence of polar functional groups (imidazole and aldehyde) capable of forming hydrogen bonds with water molecules.

Solubility in Organic Solvents

The principle of "like dissolves like" is a cornerstone of solubility prediction.[9] This adage suggests that a solute will have higher solubility in a solvent that has a similar polarity and hydrogen bonding capability. Based on this principle, we can qualitatively and semi-quantitatively assess the expected solubility of this compound in a range of common laboratory solvents.

SolventSolvent TypePredicted SolubilityRationale
Water (H₂O) Polar ProticHighThe polar nature of water and its ability to act as both a hydrogen bond donor and acceptor allows for strong interactions with the polar imidazole and aldehyde groups of the solute.
Methanol (CH₃OH) Polar ProticHighSimilar to water, methanol is a polar protic solvent that can engage in hydrogen bonding with the solute, leading to favorable dissolution.
Ethanol (C₂H₅OH) Polar ProticHighEthanol shares similar properties with methanol and is expected to be an excellent solvent for this compound.
Acetone (CH₃COCH₃) Polar AproticModerate to HighAcetone is a polar aprotic solvent. While it cannot donate hydrogen bonds, its polar nature and ability to accept hydrogen bonds will facilitate the dissolution of the polar solute.
Dichloromethane (CH₂Cl₂) Moderately PolarModerateDichloromethane has a moderate polarity and can engage in dipole-dipole interactions with the solute. However, its inability to form strong hydrogen bonds may limit the solubility compared to protic solvents.
Ethyl Acetate (CH₃COOC₂H₅) Moderately PolarModerateSimilar to dichloromethane, ethyl acetate's moderate polarity and hydrogen bond accepting capability suggest moderate solubility.
Toluene (C₇H₈) NonpolarLowAs a nonpolar aromatic solvent, toluene is unlikely to effectively solvate the polar this compound, resulting in poor solubility.
Hexane (C₆H₁₄) NonpolarVery LowHexane is a nonpolar aliphatic solvent with only weak van der Waals forces. It is a poor solvent for polar compounds, and thus, the solubility is expected to be very low.

Theoretical Underpinnings of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. The Gibbs free energy change is defined by the equation:

ΔG = ΔH - TΔS

where:

  • ΔH is the change in enthalpy, representing the heat absorbed or released during dissolution.

  • T is the absolute temperature.

  • ΔS is the change in entropy, representing the change in disorder of the system.

The enthalpy of solution (ΔH_soln) can be conceptualized as the sum of three enthalpy changes:

  • ΔH₁ (Lattice Energy): The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This is an endothermic process (ΔH₁ > 0).

  • ΔH₂ (Solvent-Solvent Interactions): The energy required to overcome the intermolecular forces between the solvent molecules to create a cavity for the solute molecule. This is also an endothermic process (ΔH₂ > 0).

  • ΔH₃ (Solvation Energy): The energy released when the solute molecule interacts with the solvent molecules. This is an exothermic process (ΔH₃ < 0).

The overall enthalpy of solution is therefore: ΔH_soln = ΔH₁ + ΔH₂ + ΔH₃.

The entropy of solution (ΔS_soln) is generally positive because the random mixing of the solute and solvent molecules leads to an increase in the overall disorder of the system.

The interplay between these enthalpic and entropic factors determines the solubility of a compound. For a solute to have high solubility, the energy released during solvation (ΔH₃) should ideally compensate for the energy required to break the solute-solute and solvent-solvent interactions (ΔH₁ + ΔH₂), resulting in a small or even negative ΔH_soln.

G solute_crystal This compound (Solid) separated_solute Separated Solute Molecules (Gas Phase) solute_crystal->separated_solute ΔH₁ > 0 (Lattice Energy) solvent Solvent Molecules solvent_cavity Solvent with Cavities solvent->solvent_cavity ΔH₂ > 0 (Cavity Formation) dissolved_solute Dissolved Solute (Solution) separated_solute->dissolved_solute ΔH₃ < 0 (Solvation Energy)

Caption: Thermodynamic cycle of dissolution.

The molecular interactions that contribute to the solvation energy (ΔH₃) are crucial. In the case of this compound, these interactions include:

  • Hydrogen Bonding: The nitrogen atoms in the imidazole ring and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors. In protic solvents like water and alcohols, these interactions are particularly strong and contribute significantly to solubility.

  • Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the presence of the electronegative nitrogen and oxygen atoms. These dipoles can interact favorably with the dipoles of polar solvents.

  • Van der Waals Forces: These are weak, non-specific interactions that are present between all molecules. While weaker than hydrogen bonds and dipole-dipole interactions, they contribute to the overall solvation energy.

G cluster_solvents Solvents solute This compound + Polar (imidazole, aldehyde) + H-bond acceptor polar_protic Polar Protic (e.g., Water, Ethanol) + Polar + H-bond donor & acceptor solute->polar_protic Strong Interactions: - Hydrogen Bonding - Dipole-Dipole - Van der Waals polar_aprotic Polar Aprotic (e.g., Acetone) + Polar + H-bond acceptor solute->polar_aprotic Moderate Interactions: - Dipole-Dipole - Van der Waals nonpolar Nonpolar (e.g., Hexane, Toluene) - Nonpolar - No H-bonding solute->nonpolar Weak Interactions: - Van der Waals

Caption: Molecular interactions influencing solubility.

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[4] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid ensures that the solution reaches saturation. b. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). b. Agitate the samples for a sufficient period to ensure that equilibrium is reached. A typical equilibration time is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.

  • Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Analyze the standard solutions and the filtered sample solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. c. Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions. d. Determine the concentration of this compound in the sample solutions by interpolating their analytical response on the calibration curve.

  • Data Reporting: a. Express the solubility in appropriate units, such as mg/mL or mol/L. b. Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

G start Start prep 1. Prepare Saturated Solutions (Excess solid solute in solvent) start->prep equilibrate 2. Equilibrate (Shake at constant temperature for 24-48h) prep->equilibrate sample 3. Collect and Filter Supernatant equilibrate->sample analyze 4. Analyze Concentration (e.g., HPLC, UV-Vis) sample->analyze report 5. Report Solubility Data analyze->report end End report->end

Caption: Workflow for the equilibrium shake-flask method.

Conclusion: A Practical Framework for Solubility Assessment

This technical guide has provided a comprehensive overview of the solubility of this compound, a compound of considerable interest in contemporary chemical research. By integrating an understanding of its physicochemical properties with the fundamental principles of thermodynamics, we have established a robust framework for predicting and rationalizing its solubility in a variety of common laboratory solvents. The predicted good aqueous solubility and the anticipated solubility profile in organic solvents offer valuable guidance for its practical application.

Furthermore, the detailed experimental protocol for the equilibrium shake-flask method provides a reliable and standardized approach for obtaining precise quantitative solubility data. For researchers, scientists, and drug development professionals, the insights and methodologies presented herein will facilitate the informed selection of solvent systems, streamline experimental workflows, and ultimately, accelerate the pace of innovation.

References

Unlocking the Therapeutic Promise: A Technical Guide to the Biological Activities of 1-Methyl-1H-imidazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Executive Summary: The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique physicochemical properties make it a "privileged structure" for designing bioactive molecules. This guide focuses on derivatives of a specific, versatile precursor: 1-Methyl-1H-imidazole-5-carbaldehyde. We will provide an in-depth exploration of the demonstrated and potential biological activities of these derivatives, with a primary focus on their antimicrobial and anticancer properties. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into mechanisms of action, structure-activity relationships, and practical experimental protocols to guide future research and development.

The Imidazole Scaffold: A Foundation for Drug Discovery

The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms.[3][4] This structure imparts a unique combination of properties that are highly advantageous for drug design.

Physicochemical Characteristics

The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[4] The sp² hybridized nitrogen atom (N-3) has a lone pair of electrons in the plane of the ring, making it basic and a prime site for hydrogen bonding with biological targets. The other nitrogen (N-1) contributes its lone pair to the aromatic π-system, rendering it non-basic.[4] This electronic arrangement results in a highly polar and water-soluble molecule, characteristics that can improve the pharmacokinetic profiles of drug candidates.[2]

The this compound Core: A Versatile Synthetic Precursor

This compound (C₅H₆N₂O) is an excellent starting point for chemical library synthesis.[5][6] The N-1 position is blocked with a methyl group, which prevents tautomerism and provides a fixed structural orientation.[4] The carbaldehyde (aldehyde) group at the C-5 position is highly reactive and serves as a chemical handle for a wide array of transformations, most notably the formation of Schiff bases, oximes, and hydrazones, or its conversion into other functional groups.[5][6] This allows for the systematic exploration of chemical space around the imidazole core to optimize biological activity.

Antimicrobial Activities of Imidazole Derivatives

Derivatives of the imidazole scaffold are widely recognized for their potent and broad-spectrum antimicrobial activities.[3][7] They have been developed into crucial antifungal and antibacterial agents.

Mechanisms of Antimicrobial Action

The efficacy of imidazole derivatives against microbial pathogens stems from their ability to interfere with multiple, essential cellular processes.

  • Antifungal Mechanism: The primary antifungal action involves the inhibition of the enzyme lanosterol 14α-demethylase.[3] This cytochrome P450 enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol production, these compounds compromise the membrane's structural integrity, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[3]

  • Antibacterial Mechanism: The antibacterial effects are more varied. Imidazole derivatives can disrupt bacterial cell membranes, interfere with DNA replication, and inhibit cell wall synthesis.[7] This multi-target capability is advantageous in overcoming microbial resistance.

Antimicrobial_Mechanisms cluster_0 Imidazole Derivative Action cluster_1 Microbial Cell cluster_2 Outcome Imidazole This compound Derivative Membrane Cell Membrane Integrity Imidazole->Membrane Disruption DNA DNA Replication Imidazole->DNA Interference Ergosterol Ergosterol Synthesis (Fungi) Imidazole->Ergosterol Inhibition CellWall Cell Wall Synthesis (Bacteria) Imidazole->CellWall Inhibition Death Microbial Cell Death Membrane->Death DNA->Death Ergosterol->Death CellWall->Death

Fig. 1: Mechanisms of antimicrobial action for imidazole derivatives.
Data Summary: Antimicrobial Activity

The following table summarizes representative antimicrobial activity data for various imidazole derivatives, illustrating their potential against both Gram-positive and Gram-negative bacteria, as well as fungi.

Derivative TypeTest OrganismActivity MetricResultReference
Imidazole Schiff BaseEscherichia coli (Gram -)Zone of Inhibition18 mm[8]
Imidazole Schiff BaseStaphylococcus aureus (Gram +)Zone of Inhibition21 mm[8]
Oxazole-ImidazoleBacillus megaterium (Gram +)Zone of Inhibition20 mm[9]
Oxazole-ImidazoleCandida albicans (Fungus)Zone of Inhibition19 mm[9]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion)

This protocol provides a standardized method for assessing the antimicrobial activity of newly synthesized compounds.

  • Preparation of Media: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions. Autoclave and pour into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the prepared inoculum in three different directions to ensure uniform growth.

  • Disc Application:

    • Causality: The compound must be dissolved in a solvent that does not have its own antimicrobial activity. Dimethyl sulfoxide (DMSO) is a common choice.

    • Impregnate sterile blank paper discs (6 mm diameter) with a known concentration of the synthesized imidazole derivative (e.g., 100 µ g/disc ).

    • Place the discs onto the inoculated agar surface. Gently press to ensure full contact.

    • Include a positive control (e.g., Streptomycin for bacteria, Clotrimazole for fungi) and a negative control (disc with solvent only).

  • Incubation: Invert the plates and incubate at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

Anticancer Potential of Imidazole Derivatives

The imidazole scaffold is frequently found in molecules designed to combat cancer due to its ability to interact with various oncogenic targets.[2][5]

Key Mechanisms of Anticancer Action

Derivatives of imidazoles have been shown to exert their anticancer effects through several distinct and potent mechanisms.

  • Enzyme Inhibition: Certain derivatives act as potent inhibitors of enzymes that are overexpressed in cancer cells.

    • Fatty Acid Synthase (FASN): Rapidly proliferating tumor cells have high metabolic demands and exhibit aberrant FASN expression.[10] Imidazole-based compounds have been designed to inhibit FASN, thereby starving cancer cells of the lipids necessary for membrane formation and signaling.[10]

    • Human Topoisomerase I (Hu Topo I): This enzyme is crucial for relieving torsional stress in DNA during replication. Its inhibition by imidazole derivatives leads to DNA damage and triggers cell death.[11]

  • Cell Cycle Arrest & Apoptosis: By targeting key cellular pathways, these compounds can halt the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing.[10][11] This arrest is often followed by the induction of apoptosis (programmed cell death).

Anticancer_Mechanisms cluster_0 Imidazole Derivative Action cluster_1 Cancer Cell Processes cluster_2 Cellular Outcome Imidazole This compound Derivative FASN Fatty Acid Synthase (FASN) Imidazole->FASN Inhibits Topo Topoisomerase I Imidazole->Topo Inhibits Cycle Cell Cycle Progression Imidazole->Cycle Halts Metabolism Lipid Metabolism Disrupted FASN->Metabolism DNA_Damage DNA Damage Topo->DNA_Damage Arrest G2/M Arrest Cycle->Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Arrest->Apoptosis

Fig. 2: Key anticancer mechanisms of action for imidazole derivatives.
Data Summary: In Vitro Cytotoxicity

The table below presents representative cytotoxicity data for imidazole derivatives against common human cancer cell lines. The GI₅₀ value represents the concentration required to inhibit cell growth by 50%.

Derivative ClassCancer Cell LineActivity MetricResult (µM)Reference
Benzo[d]imidazoleHCT-116 (Colon)IC₅₀ (FASN)3.0[10]
Benzo[d]imidazoleMCF-7 (Breast)IC₅₀ (FASN)2.5[10]
Bis-benzimidazoleLeukemiaGI₅₀0.16[11]
Bis-benzimidazoleColon CancerGI₅₀3.6[11]
Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol outlines a common and straightforward method for derivatizing the carbaldehyde core.

  • Reactant Preparation:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

    • In a separate container, dissolve an equimolar amount (1.0 equivalent) of a selected primary amine (e.g., 2-aminophenol) in ethanol.

  • Condensation Reaction:

    • Causality: The reaction is a nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by dehydration to form the imine (Schiff base). Ethanol is a good solvent as it dissolves the reactants but allows for easy removal post-reaction.

    • Add the amine solution to the aldehyde solution dropwise with stirring.

    • Add a catalytic amount of glacial acetic acid to protonate the aldehyde's oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • Allow the mixture to cool to room temperature. The product may precipitate out.

    • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

  • Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This colorimetric assay is a standard method for measuring the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 or HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized imidazole derivatives in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition:

    • Causality: The yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial succinate dehydrogenase in living, metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the GI₅₀ or IC₅₀ value using non-linear regression analysis.

Integrated Drug Discovery Workflow

The development of novel therapeutics from the this compound core follows a logical, multi-step process from initial design to biological validation.

Drug_Discovery_Workflow Workflow: From Synthesis to Lead Compound Start Starting Material: This compound Synthesis Chemical Synthesis (e.g., Schiff Base Formation) Start->Synthesis Purify Purification (Crystallization / Chromatography) Synthesis->Purify Character Structural Characterization (NMR, MS, FTIR) Purify->Character Screen Primary Biological Screening Character->Screen AntiMicro Antimicrobial Assays (Disc Diffusion, MIC) Screen->AntiMicro Assay 1 AntiCancer Anticancer Assays (MTT, Cell Cycle) Screen->AntiCancer Assay 2 Data Data Analysis (IC50 / GI50 Determination) AntiMicro->Data AntiCancer->Data Hit Hit Identification Data->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR SAR->Synthesis Iterative Redesign Lead Lead Compound Optimization SAR->Lead

Fig. 3: Integrated workflow for the discovery of bioactive imidazole derivatives.

Conclusion and Future Directions

Derivatives based on the this compound scaffold represent a promising area for therapeutic innovation. The chemical versatility of the core structure, combined with the proven biological efficacy of the broader imidazole class, provides a robust platform for drug discovery. The potent antimicrobial and anticancer activities highlighted in this guide underscore the potential of these compounds to address significant unmet medical needs.

Future research should focus on:

  • Library Expansion: Synthesizing larger, more diverse libraries of derivatives to conduct comprehensive structure-activity relationship (SAR) studies.

  • Mechanism Deconvolution: Moving beyond primary screening to elucidate the specific molecular targets and pathways affected by the most potent compounds.

  • In Vivo Evaluation: Advancing lead compounds from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Combating Resistance: Investigating the potential of these derivatives to overcome existing drug resistance mechanisms in both microbial pathogens and cancer cells.

By leveraging the foundational knowledge presented here, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 1-Methyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of the chemical reactivity of the aldehyde functional group in 1-Methyl-1H-imidazole-5-carbaldehyde. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple reaction lists to explain the underlying electronic and steric principles governing its transformations. We will delve into key reactions, providing validated protocols and mechanistic insights essential for leveraging this versatile building block in complex molecular synthesis.

Introduction: The Unique Electronic Profile of this compound

This compound is a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science.[1][2] The imidazole ring is a crucial pharmacophore found in numerous biologically active compounds, including the amino acid histidine and drugs such as metronidazole and cimetidine.[3][4] The reactivity of the aldehyde group at the C5 position is profoundly influenced by the electronic nature of the N-methylated imidazole ring.

The imidazole ring contains two nitrogen atoms: a pyridine-like nitrogen (N3) and a pyrrole-like nitrogen (N1), which is methylated in this case. The ring system is aromatic and electron-rich. However, its effect on the attached aldehyde group is nuanced. The ring can act as a weak electron-withdrawing group via induction and resonance, which slightly increases the electrophilicity of the aldehyde carbon compared to a simple alkyl aldehyde. This enhanced electrophilicity makes it a prime substrate for a variety of nucleophilic addition reactions.[5][6]

Below is a summary of the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 39021-62-0[7]
Molecular Formula C₅H₆N₂O[7]
Molecular Weight 110.11 g/mol [7]
Appearance Solid
Melting Point 52-57 °C
SMILES CN1C=NC=C1C=O[7]

Nucleophilic Addition: The Cornerstone of Reactivity

The primary mode of reaction for the aldehyde group is nucleophilic addition.[8] A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. This intermediate is typically protonated during work-up to yield an alcohol. The general mechanism is a foundational concept in carbonyl chemistry.[5]

Diagram: General Nucleophilic Addition Mechanism

Caption: General mechanism of nucleophilic addition to an aldehyde.

Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is paramount in organic synthesis. This compound is an excellent substrate for several such cornerstone reactions.

The Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent).[9][10] This reaction is highly reliable and offers good control over the location of the newly formed double bond. The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[10][11]

The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide. Non-stabilized ylides (e.g., from alkyl halides) typically yield Z-alkenes, while stabilized ylides (with electron-withdrawing groups) favor E-alkenes.[9][12]

digraph "Wittig_Reaction" { graph [splines=true, overlap=false]; node [shape=box, style="rounded", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10];

// Nodes Reactants [label="Aldehyde + Ylide\n(Ph₃P=CHR')", fillcolor="#FFFFFF"]; Oxaphosphetane [label="Oxaphosphetane Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Alkene + Ph₃P=O", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Oxaphosphetane [label="[2+2] Cycloaddition", color="#4285F4", fontcolor="#4285F4"]; Oxaphosphetane -> Products [label="Decomposition", color="#EA4335", fontcolor="#EA4335"]; }

Caption: A typical experimental workflow for a one-pot reductive amination.

  • Setup: In a flask, dissolve this compound (1.0 eq) and benzylamine (1.05 eq) in 1,2-dichloroethane (DCE).

  • Imine Formation: Add acetic acid (1-2 drops) as a catalyst and stir the mixture at room temperature for 30 minutes to facilitate imine/iminium ion formation. [13]3. Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir at room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude secondary amine product by flash chromatography.

Conclusion

The aldehyde group of this compound serves as a versatile and reactive handle for a wide array of chemical transformations. Its electronic properties, modulated by the N-methyl imidazole ring, render it susceptible to nucleophilic attack, making it an ideal substrate for constructing complex molecules. The key reactions outlined in this guide—including Wittig olefination, Knoevenagel condensation, reduction, oxidation, and reductive amination—provide a robust toolkit for synthetic and medicinal chemists. The protocols provided herein are designed to be reproducible and serve as a reliable starting point for the synthesis of novel imidazole-containing compounds with potential applications in drug discovery and materials science.

References

Methodological & Application

Application Note: A Validated Protocol for the N-Methylation of 5-Formyl Imidazole to Synthesize 1-Methyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract & Significance

1-Methyl-1H-imidazole-5-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2][3] Its structural motif is integral to numerous biologically active compounds, serving as a precursor for various pharmaceutical agents, including antifungal, antibacterial, and anticancer drugs.[3] The strategic placement of the methyl group at the N-1 position and the reactive carbaldehyde at the C-5 position allows for diverse downstream functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures.

This application note provides a detailed, field-proven protocol for the synthesis of this compound via the direct N-methylation of commercially available 5-formyl imidazole. We will delve into the causality behind the chosen synthetic strategy, provide a step-by-step experimental procedure, and outline the necessary purification and characterization techniques to ensure the synthesis of a high-purity final product.

Synthetic Strategy and Mechanistic Rationale

The core of this synthesis is a classic nucleophilic substitution reaction (SN2) to achieve selective methylation at one of the imidazole nitrogen atoms.

2.1 Causality of Reagent Selection:

  • Substrate: 5-Formyl-1H-imidazole. The starting material possesses two nitrogen atoms within the imidazole ring. The hydrogen on the N-1 nitrogen is acidic and can be removed by a suitable base.

  • Base (Sodium Hydride, NaH): To facilitate the methylation, the imidazole ring must be activated. Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole nitrogen, forming the highly nucleophilic sodium imidazolide anion.[4] This step is critical as the neutral imidazole is a relatively weak nucleophile. The use of NaH ensures the reaction proceeds to completion, and its byproduct, hydrogen gas, is easily removed from the reaction vessel.[4]

  • Methylating Agent (Methyl Iodide, CH₃I): Methyl iodide is a highly effective methylating agent due to the excellent leaving group ability of iodide.[4] The electrophilic methyl carbon is readily attacked by the nucleophilic imidazolide anion.

  • Solvent (Anhydrous Tetrahydrofuran, THF): A polar aprotic solvent like THF is ideal for this reaction.[3] It readily dissolves the imidazole substrate and effectively solvates the sodium cation of the intermediate imidazolide salt without interfering with the reaction, as it lacks acidic protons.

2.2 Overall Synthetic Workflow

The synthesis can be visualized as a two-stage process: deprotonation followed by nucleophilic substitution. This workflow is designed to be straightforward, high-yielding, and scalable for laboratory purposes.

G cluster_0 Part 1: Deprotonation cluster_1 Part 2: Methylation & Workup A 5-Formyl Imidazole in Anhydrous THF B Add NaH (60% dispersion) 0 °C to RT A->B C Formation of Sodium Imidazolide Anion (Evolution of H₂ gas) B->C D Add Methyl Iodide (CH₃I) 0 °C to RT C->D Nucleophilic Attack E Aqueous Workup & Extraction (EtOAc/Water) D->E F Purification (Column Chromatography) E->F G This compound F->G

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the N-alkylation of imidazole derivatives.[3][4]

3.1 Materials and Reagents

Reagent/MaterialGradeSupplier Example
5-Formyl-1H-imidazole≥97%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in oilSigma-Aldrich
Methyl Iodide (CH₃I)≥99%, stabilizedSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated Sodium Bicarbonate (aq.)--
Brine (Saturated NaCl aq.)--
Anhydrous Magnesium Sulfate (MgSO₄)--
Silica Gel60 Å, 230-400 mesh-

3.2 Step-by-Step Procedure

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 5-formyl-1H-imidazole (1.0 eq, e.g., 5.0 g) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF (e.g., 120 mL) to the flask and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise over 30 minutes. Caution: Hydrogen gas evolves violently. Ensure adequate ventilation and slow addition.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation. The cessation of gas evolution indicates the completion of this step.

  • Methylation: Cool the resulting suspension back to 0 °C. Add methyl iodide (1.1 eq) dropwise via syringe.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexanes).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the product with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a brownish-yellow oil or solid.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound as a pale yellow solid.[3]

Reaction Mechanism Visualization

The synthesis proceeds via a two-step SN2 mechanism.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Methylation imidazole Imidazole Ring-H imidazolide Imidazolide Anion imidazole->imidazolide + NaH NaH Na⁺ H⁻ H2 H₂ Gas imidazolide->H2 Byproduct imidazolide2 Imidazolide Anion MeI CH₃-I product N-Methylated Product I_ion I⁻ product->I_ion Leaving Group imidazolide2->product + CH₃I

Caption: Mechanism of N-methylation of imidazole.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

5.1 Physical and Spectroscopic Data Summary

PropertyExpected Value
Appearance Pale yellow to yellow crystalline powder or solid.[5]
Molecular Formula C₅H₆N₂O[1][6]
Molecular Weight 110.11 g/mol [1][6]
Melting Point 52-59 °C[5]
¹H NMR (400 MHz, CDCl₃)Expected shifts: δ ~9.7-9.9 (s, 1H, -CHO), δ ~7.7 (s, 1H, Imidazole C2-H), δ ~7.5 (s, 1H, Imidazole C4-H), δ ~3.8 (s, 3H, -NCH₃). Note: Exact shifts may vary based on solvent and purity. (Reference shifts adapted from similar structures[3])
¹³C NMR (100 MHz, CDCl₃)Expected shifts: δ ~185 (CHO), δ ~145 (C5), δ ~139 (C2), δ ~130 (C4), δ ~34 (NCH₃). Note: Predicted values.
Mass Spec (ESI-MS) m/z = 111.05 [M+H]⁺

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere in a fume hood.

  • Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a lachrymator. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous Solvents (THF): Flammable liquids. Work in a well-ventilated fume hood away from ignition sources.

References

Application Notes and Protocols: A Detailed Guide to the N-Methylation of Imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed protocol for the N-methylation of imidazole-5-carbaldehyde to synthesize 1-methyl-1H-imidazole-5-carbaldehyde. This key transformation is pivotal in medicinal chemistry and drug development, as the resulting N-methylated imidazole scaffolds are integral components of numerous biologically active molecules. This document offers an in-depth examination of a robust laboratory-scale protocol, including the underlying chemical principles, step-by-step procedures, purification techniques, and methods for analytical characterization. Furthermore, this guide emphasizes safety considerations and provides a framework for adapting the protocol to specific research needs.

Introduction: The Significance of N-Methylated Imidazoles

The imidazole ring is a fundamental heterocyclic motif present in a vast array of biologically important molecules, including the amino acid histidine and purine nucleobases.[1] The N-methylation of imidazole derivatives is a critical synthetic strategy employed to modulate the physicochemical and pharmacological properties of these compounds. Specifically, the methylation of one of the imidazole nitrogen atoms can influence a molecule's basicity, lipophilicity, and metabolic stability, thereby impacting its biological activity and pharmacokinetic profile.[2]

Imidazole-5-carbaldehyde and its N-methylated counterpart, this compound, are versatile building blocks in the synthesis of pharmaceuticals.[3] The aldehyde functionality serves as a synthetic handle for further molecular elaboration, enabling the construction of complex molecular architectures. This guide details a reliable method for the N-methylation of imidazole-5-carbaldehyde, providing researchers with a practical and reproducible procedure.

Reaction Principle and Strategy

The methylation of imidazole-5-carbaldehyde proceeds via a nucleophilic substitution reaction. The imidazole ring possesses two nitrogen atoms, and in its neutral state, one is pyrrole-like (with an associated hydrogen) and the other is pyridine-like (with a lone pair of electrons). The pyrrole-like nitrogen is acidic and can be deprotonated by a suitable base to form a highly nucleophilic imidazolate anion. This anion then readily attacks an electrophilic methyl source, such as methyl iodide, to form the N-methylated product.

The choice of base is crucial to ensure efficient deprotonation without undesirable side reactions. Strong bases such as sodium hydride (NaH) are commonly employed for this purpose as they irreversibly deprotonate the imidazole, driving the reaction to completion.[2] Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal for this reaction as they effectively solvate the imidazolate anion and are unreactive towards the strong base.

Detailed Experimental Protocol: N-Methylation of Imidazole-5-carbaldehyde

This protocol is adapted from established procedures for the N-alkylation of substituted imidazoles and provides a robust method for the synthesis of this compound.[2][4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Imidazole-5-carbaldehyde≥97%e.g., Sigma-Aldrich, Alfa AesarStore in a desiccator.
Sodium Hydride (NaH)60% dispersion in mineral oile.g., Sigma-Aldrich, Acros OrganicsHighly reactive and flammable. Handle under inert atmosphere.
Methyl Iodide (CH₃I)≥99%e.g., Sigma-Aldrich, Alfa AesarToxic and volatile. Handle in a fume hood.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freee.g., Sigma-Aldrich, Acros OrganicsDry over sodium/benzophenone ketyl or use a solvent purification system.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific, VWR
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica Gel60 Å, 230-400 meshFor column chromatography.
Equipment
  • Round-bottom flasks (two- or three-necked)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Column for chromatography

Safety Precautions
  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It is also corrosive. Always handle NaH in an inert atmosphere (e.g., a glovebox or under a stream of nitrogen/argon). Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Ensure a dry sand or Class D fire extinguisher is readily available.

  • Methyl Iodide (CH₃I): A toxic, volatile, and potential carcinogen. All manipulations involving methyl iodide must be performed in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Test for peroxides before use if the solvent has been stored for an extended period.

Step-by-Step Procedure

Reaction Setup and Deprotonation

  • Prepare the Reaction Vessel: Flame-dry a two- or three-necked round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (nitrogen or argon). Maintain a positive pressure of the inert gas throughout the reaction.

  • Add Sodium Hydride: In the flask, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Add Imidazole-5-carbaldehyde: Dissolve imidazole-5-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.

  • Initiate Deprotonation: Slowly add the solution of imidazole-5-carbaldehyde to the sodium hydride suspension at 0 °C (ice bath) with vigorous stirring. The addition should be dropwise to control the evolution of hydrogen gas.

  • Stir: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation. The formation of the sodium imidazolate may result in a cloudy suspension.

Methylation

  • Add Methyl Iodide: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 equivalents) dropwise via syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Use a mixture of ethyl acetate and hexanes as the eluent. The product, this compound, should have a higher Rf value than the starting material.

Work-up and Extraction

  • Quench the Reaction: After the reaction is complete (as indicated by TLC), cautiously quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C. Be aware that any unreacted sodium hydride will react vigorously, producing hydrogen gas.

  • Extract the Product: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the Organic Layer: Combine the organic layers and wash sequentially with water and then brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Visual Workflow of the Methylation Protocol

Methylation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction start Flame-dry glassware under inert atmosphere add_NaH Suspend NaH (1.2 eq) in anhydrous THF start->add_NaH prep_imidazole Dissolve Imidazole-5-carbaldehyde (1.0 eq) in anhydrous THF start->prep_imidazole deprotonation Slowly add imidazole solution to NaH suspension at 0°C add_NaH->deprotonation prep_imidazole->deprotonation stirring Stir at 0°C for 30 min, then 1 hr at RT deprotonation->stirring add_MeI Add CH3I (1.1 eq) dropwise at 0°C stirring->add_MeI react Stir for 12-24 hrs at RT add_MeI->react monitor Monitor by TLC react->monitor quench Quench with sat. NaHCO3 (aq) at 0°C monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product

Caption: Workflow for the N-methylation of imidazole-5-carbaldehyde.

Purification and Characterization

The crude product obtained after work-up typically requires purification to remove unreacted starting materials, by-products, and residual mineral oil from the sodium hydride dispersion.

Purification by Column Chromatography

Flash column chromatography is an effective method for purifying this compound.

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully add it to the top of the column.

  • Elute the Product: Elute the column with a gradient of ethyl acetate in hexanes. The optimal eluent composition should be determined by TLC analysis of the crude mixture.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Visual Workflow for Purification

Purification_Workflow crude_product Crude Product dissolve Dissolve in minimal solvent crude_product->dissolve adsorb Adsorb onto silica gel dissolve->adsorb load_column Load onto silica gel column adsorb->load_column elute Elute with Hexanes/Ethyl Acetate gradient load_column->elute collect_fractions Collect fractions elute->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis combine_pure Combine pure fractions tlc_analysis->combine_pure concentrate Concentrate in vacuo combine_pure->concentrate pure_product Purified Product concentrate->pure_product

Caption: Workflow for the purification of this compound.

Characterization of this compound

The identity and purity of the final product should be confirmed by spectroscopic methods.

PropertyExpected Value/Observation
Appearance Solid
Molecular Formula C₅H₆N₂O[5][6]
Molecular Weight 110.11 g/mol [5][6]
Melting Point 52-57 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.7 (s, 1H, CHO), 7.8 (s, 1H, imidazole-H), 7.5 (s, 1H, imidazole-H), 3.9 (s, 3H, N-CH₃). Note: Exact chemical shifts may vary depending on the solvent and concentration.
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 185.0 (CHO), 145.0 (imidazole-C), 138.0 (imidazole-C), 130.0 (imidazole-C), 34.0 (N-CH₃). Note: Approximate chemical shifts.
Mass Spectrometry (ESI+) m/z: 111.05 [M+H]⁺

Conclusion

This application note provides a detailed and reliable protocol for the N-methylation of imidazole-5-carbaldehyde, a valuable transformation for the synthesis of pharmaceutical intermediates. By following the outlined procedures for reaction setup, execution, purification, and characterization, researchers can confidently synthesize this compound. The emphasis on the rationale behind experimental choices and strict adherence to safety protocols will ensure a successful and safe synthetic outcome.

References

Application Note & Protocol: Synthesis of Vinyl-Substituted Imidazoles via the Wittig Reaction with 1-Methyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of vinyl-substituted imidazoles utilizing the Wittig reaction, with a specific focus on the use of 1-Methyl-1H-imidazole-5-carbaldehyde as the starting material. Vinyl-substituted imidazoles are crucial building blocks in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. This application note details the underlying mechanism, provides a step-by-step experimental protocol, and offers insights into reaction optimization, troubleshooting, and product characterization. The provided protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of Vinyl Imidazoles and the Wittig Reaction

The imidazole moiety is a cornerstone in the architecture of many pharmaceuticals and biologically significant molecules. Its ability to act as a proton donor and acceptor, and to coordinate with metal ions, makes it a privileged scaffold in drug design. The introduction of a vinyl group onto the imidazole ring via the Wittig reaction opens a gateway to a diverse array of further chemical transformations, enabling the synthesis of complex molecular entities.

The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[1][2] The reaction's reliability and the fixed position of the newly formed double bond make it superior to other olefination methods like dehydration of alcohols, which can often lead to mixtures of isomers.[3] In the context of this compound, the Wittig reaction facilitates the conversion of the formyl group into a vinyl or substituted vinyl group, a key step in the elaboration of the imidazole core.

Reaction Mechanism and Stereoselectivity

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide (a Wittig reagent) to the carbonyl carbon of an aldehyde or ketone.[2] This initial attack leads to the formation of a dipolar, charge-separated intermediate known as a betaine, which subsequently cyclizes to a four-membered ring intermediate called an oxaphosphetane.[1][4] The driving force of the reaction is the decomposition of the oxaphosphetane to form the desired alkene and the highly stable triphenylphosphine oxide.[1][4]

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide used.[4]

  • Non-stabilized ylides (where the R group on the ylide is an alkyl or H) are highly reactive and typically lead to the formation of (Z)-alkenes with moderate to high selectivity.[4][5]

  • Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) are less reactive and generally yield (E)-alkenes with high selectivity.[4][5] This selectivity is attributed to the thermodynamic stability of the intermediates.[6][7]

  • Semi-stabilized ylides (where R is an aryl group) often give poor E/Z selectivity.[5]

For the reaction with this compound, the choice of the phosphonium salt precursor to the ylide will dictate the stereochemistry of the resulting vinyl imidazole.

Experimental Protocol: A General Method

The following protocol describes a general procedure for the Wittig reaction with this compound. This protocol is based on established Wittig reaction principles and should be optimized for the specific ylide being used.[8][9]

Materials and Equipment
Reagent/Material Grade CAS Number Supplier
This compound≥97%35505-60-7e.g., Sigma-Aldrich, Combi-Blocks
Alkyltriphenylphosphonium halideVariesVariese.g., Sigma-Aldrich, Alfa Aesar
Anhydrous Tetrahydrofuran (THF)DriSolv®109-99-9e.g., EMD Millipore
n-Butyllithium (n-BuLi) solution2.5 M in hexanes109-72-8e.g., Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oil7646-69-7e.g., Sigma-Aldrich
Anhydrous Diethyl Ether (Et₂O)≥99.7%60-29-7e.g., Sigma-Aldrich
Saturated aqueous Ammonium Chloride (NH₄Cl)ACS Reagent12125-02-9e.g., Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent7757-82-6e.g., VWR
Silica Gel for column chromatography60 Å, 230-400 mesh63231-67-4e.g., Sorbent Technologies
Round-bottom flasks
Magnetic stirrer and stir bars
Syringes and needles
Schlenk line or inert gas (N₂ or Ar) setup
Thin Layer Chromatography (TLC) plates
Rotary evaporator
Flash chromatography system
Step-by-Step Protocol

This protocol is divided into two main stages: the in situ generation of the Wittig reagent and the subsequent reaction with the aldehyde.[9]

Part A: Ylide Generation (Example with a non-stabilized ylide using n-BuLi)

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the alkyltriphenylphosphonium halide (1.1 equivalents) and a magnetic stir bar to a flame-dried, two-neck round-bottom flask.

  • Solvent Addition: Add anhydrous THF via syringe. The amount of solvent should be sufficient to create a stirrable suspension.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Slowly add n-butyllithium solution (1.05 equivalents) dropwise via syringe. The formation of the ylide is often indicated by a distinct color change (e.g., from white to deep red or orange).[8]

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes to ensure complete ylide formation.

Part B: Wittig Reaction

  • Aldehyde Addition: While maintaining the inert atmosphere and the reaction temperature at 0 °C, slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the ylide solution via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[8]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Workflow Diagram

Wittig_Reaction_Workflow cluster_Ylide_Generation Ylide Generation (Inert Atmosphere) cluster_Wittig_Reaction Wittig Reaction A 1. Add phosphonium salt to flame-dried flask B 2. Add anhydrous THF A->B C 3. Cool to 0 °C B->C D 4. Add n-BuLi dropwise (color change) C->D E 5. Stir for 30-60 min at 0 °C D->E F 6. Add aldehyde solution at 0 °C E->F Ylide Solution G 7. Warm to RT, stir 2-12 h (TLC monitoring) F->G H 8. Quench with sat. aq. NH4Cl G->H I 9. Extract with organic solvent H->I J 10. Wash, dry, and concentrate I->J K 11. Purify by column chromatography J->K L L K->L Characterized Product

Caption: Experimental workflow for the Wittig reaction.

Purification and Characterization

The primary byproduct of the Wittig reaction is triphenylphosphine oxide, which can often complicate purification. Flash column chromatography on silica gel is the most common method for isolating the desired vinyl imidazole product.[8] The polarity of the eluent system will depend on the specific product and should be determined by TLC analysis.

The purified product should be characterized by standard spectroscopic methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the vinyl imidazole and determine the E/Z isomeric ratio. The coupling constants of the vinyl protons are diagnostic for stereochemistry. Characteristic peaks for the imidazole ring and the newly formed vinyl group should be observed.[10][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic C=C stretching vibration of the alkene.[12]

Troubleshooting and Optimization

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield Incomplete ylide formation due to moisture or weak base.Use flame-dried glassware, anhydrous solvents, and a sufficiently strong base (e.g., n-BuLi for non-stabilized ylides).[8]
Ylide instability.Generate the ylide at low temperature and use it immediately. Consider adding the aldehyde to the base and then adding the phosphonium salt.[13]
Aldehyde instability (oxidation or polymerization).Use freshly purified aldehyde.[8]
Mixture of E/Z isomers Use of a semi-stabilized ylide.If a specific isomer is required, consider using a highly selective ylide (stabilized for E, non-stabilized for Z). The Schlosser modification can be used to favor the E-alkene with non-stabilized ylides.[5]
Difficulty in removing triphenylphosphine oxide Co-elution during chromatography.Use optimized eluent systems. Alternative purification methods, such as conversion of the phosphine oxide to a salt followed by filtration, have been reported.[14]

Safety Precautions

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • Sodium hydride is a flammable solid and reacts violently with water.

  • Anhydrous solvents are flammable.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The Wittig reaction is a highly effective method for the synthesis of vinyl-substituted imidazoles from this compound. By carefully selecting the appropriate Wittig reagent and reaction conditions, specific alkene stereoisomers can be obtained. This application note provides a robust framework for performing this transformation, including a detailed protocol, troubleshooting guide, and characterization methods, to aid researchers in the synthesis of these valuable compounds for drug discovery and development.

References

Synthesis of Novel Imidazole-Based Schiff Bases: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of medicinal chemistry and materials science, the imidazole scaffold remains a cornerstone for the development of novel molecular entities. Its prevalence in biologically active compounds and its versatile coordination chemistry make it a privileged structure. When functionalized to form Schiff bases (imines), the resulting compounds exhibit a broad spectrum of activities, including antimicrobial, anti-inflammatory, and catalytic properties. This guide provides a detailed protocol for the synthesis of Schiff bases from 1-Methyl-1H-imidazole-5-carbaldehyde, a readily accessible building block, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Significance of Imidazole Schiff Bases

Imidazole derivatives are integral to numerous biological processes. The imidazole ring, for instance, is a key component of the amino acid histidine and is involved in many enzymatic reactions. Schiff bases derived from imidazole-containing aldehydes have garnered significant attention due to their diverse pharmacological profiles. These compounds, characterized by the azomethine (-CH=N-) group, are typically formed through the condensation of a primary amine with an aldehyde. This reaction is a robust and versatile method for generating molecular diversity. The resulting imine linkage, in conjunction with the imidazole ring, creates a unique electronic and steric environment, making these compounds valuable as ligands for metal complexes and as biologically active agents themselves.

PART 1: The Synthetic Protocol: From Aldehyde to Schiff Base

This section outlines a detailed, step-by-step methodology for the synthesis of a representative Schiff base from this compound and a primary amine (e.g., a substituted aniline). The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Safety First: Handling the Reagents

Before commencing any experimental work, it is crucial to consult the Safety Data Sheets (SDS) for all reagents.

  • This compound: This compound is harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[1][2][3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Primary Amines (e.g., Anilines): Many anilines are toxic and can be absorbed through the skin. Refer to the specific SDS for the chosen amine.

  • Solvents (e.g., Ethanol, Methanol): These are flammable liquids. Ensure there are no ignition sources in the vicinity of the experiment.

General Reaction Scheme

The synthesis of Schiff bases from this compound follows a classical condensation reaction mechanism. The reaction is typically catalyzed by a weak acid.

Caption: General reaction scheme for Schiff base synthesis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific primary amine used.

Materials:

  • This compound (1.0 eq)

  • Substituted primary amine (1.0 - 1.1 eq)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.

  • Addition of Amine: To this stirring solution, add the primary amine (1.0 - 1.1 eq). If the amine is a solid, it can be added directly. If it is a liquid, it should be added dropwise.

  • Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step of the reaction.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux. The reaction progress should be monitored by TLC. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 3:7 v/v), which may need to be optimized. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. Reflux is typically maintained for 2-4 hours.[4]

  • Isolation of the Product: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution.

  • Purification:

    • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

    • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

    • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

PART 2: Characterization of the Synthesized Schiff Bases

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following techniques are routinely employed.

Spectroscopic Analysis
Technique Expected Observations
Infrared (IR) Spectroscopy Appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration. Disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm. The signals for the imidazole and the amine moiety protons will also be present. ¹³C NMR: A signal for the azomethine carbon (-CH=N-) will appear in the range of δ 150-165 ppm.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the Schiff base.

Workflow for Characterization

Characterization_Workflow Start Synthesized Product IR IR Spectroscopy (Confirm C=N bond) Start->IR NMR NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) Start->NMR MS Mass Spectrometry (Confirm Molecular Weight) Start->MS Purity Purity Assessment (e.g., Melting Point, Elemental Analysis) IR->Purity NMR->Purity MS->Purity Final Characterized Schiff Base Purity->Final

Caption: Logical workflow for the characterization of synthesized Schiff bases.

PART 3: Applications in Research and Development

Schiff bases derived from this compound are versatile compounds with significant potential in various fields of research and development.

Medicinal Chemistry and Drug Development

The imidazole nucleus is a well-established pharmacophore, and its incorporation into Schiff bases can lead to compounds with a wide range of biological activities. These include:

  • Antimicrobial Agents: Imidazole-based Schiff bases have demonstrated potent activity against a variety of bacterial and fungal strains.[3][5] The imine linkage is crucial for their biological activity.

  • Anti-inflammatory Agents: These compounds can modulate inflammatory pathways, making them potential candidates for the development of new anti-inflammatory drugs.[6]

  • Anticancer Agents: The ability of imidazole Schiff bases to coordinate with metal ions is being explored for the development of novel metallodrugs for cancer therapy.

Catalysis and Materials Science

The nitrogen atoms in the imidazole ring and the imine group make these Schiff bases excellent ligands for a variety of metal ions. The resulting metal complexes have shown promise as:

  • Homogeneous and Heterogeneous Catalysts: These complexes can catalyze a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

  • Sensors and Molecular Materials: The electronic properties of these compounds can be tuned by varying the substituents on the amine and through coordination with different metal ions, making them suitable for applications in chemical sensing and the development of novel materials with interesting optical and electronic properties.

Conclusion

The synthesis of Schiff bases from this compound offers a straightforward and efficient route to a diverse library of compounds with significant potential in medicinal chemistry and materials science. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of these valuable molecular scaffolds. As with any synthetic endeavor, careful planning, adherence to safety protocols, and thorough characterization are paramount to success.

References

Synthesis of Imidazolium Salts from 1-Methyl-1H-imidazole-5-carbaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of imidazolium salts derived from 1-methyl-1H-imidazole-5-carbaldehyde. This class of compounds holds significant interest for researchers in medicinal chemistry and materials science due to the versatile reactivity of the formyl group and the tunable properties of the imidazolium core. This document elucidates the mechanistic principles governing the quaternization of the imidazole ring, particularly addressing the electronic influence of the C5-aldehyde substituent. Detailed, step-by-step protocols for the synthesis of 1,3-dialkyl-5-formylimidazolium salts are presented, accompanied by a discussion of critical experimental parameters, purification techniques, and characterization methods. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize these functionalized imidazolium salts in their work.

Introduction: The Significance of Functionalized Imidazolium Salts

Imidazolium salts are a class of organic salts that have garnered considerable attention across various scientific disciplines. Their utility as precursors to N-heterocyclic carbenes (NHCs), a class of potent organocatalysts and ligands for transition metals, has revolutionized aspects of modern organic synthesis.[1] Moreover, the unique physicochemical properties of imidazolium salts have established them as prominent ionic liquids, offering environmentally benign alternatives to volatile organic solvents.[2]

In the realm of medicinal chemistry, the imidazole nucleus is a privileged scaffold, present in numerous biologically active molecules.[3] The introduction of a positive charge, as in imidazolium salts, can enhance interactions with biological targets and improve pharmacokinetic properties.[4] The strategic incorporation of functional groups onto the imidazolium core allows for the fine-tuning of these properties and opens avenues for further chemical transformations.

This compound is a particularly valuable starting material in this context. The presence of a methyl group at the N1 position directs subsequent alkylation to the N3 position, while the aldehyde functionality at the C5 position serves as a versatile handle for a wide array of chemical modifications, such as reductive amination, oxidation to a carboxylic acid, or olefination reactions. This guide will focus on the foundational step of synthesizing the imidazolium salt scaffold from this key intermediate.

Mechanistic Considerations: The N-Alkylation of this compound

The synthesis of imidazolium salts from this compound is achieved through a quaternization reaction, a type of N-alkylation. This reaction proceeds via a nucleophilic substitution mechanism, typically SN2, where the lone pair of electrons on the N3 nitrogen atom of the imidazole ring attacks an electrophilic carbon atom of an alkylating agent.

Electronic Influence of the C5-Aldehyde Group

The regioselectivity of N-alkylation in unsymmetrical imidazoles is a critical consideration.[5] In the case of this compound, the N1 position is already occupied by a methyl group, directing the incoming alkyl group to the N3 position. However, the electronic nature of the substituent at the C5 position plays a significant role in the reactivity of the N3 nitrogen. The aldehyde group is a moderately electron-withdrawing group. This electron-withdrawing effect deactivates the imidazole ring towards electrophilic attack to some extent by reducing the electron density on the nitrogen atoms. However, the N3 nitrogen remains sufficiently nucleophilic to react with common alkylating agents.[6]

The Role of the Alkylating Agent, Solvent, and Temperature

The choice of the alkylating agent is paramount and directly influences the reaction rate and conditions. Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, readily undergo SN2 reactions. The choice of solvent is also crucial. Aprotic polar solvents like acetonitrile, dimethylformamide (DMF), or acetone are commonly employed as they can dissolve the starting materials and stabilize the charged transition state of the SN2 reaction. The reaction temperature is another key parameter that is often optimized to achieve a reasonable reaction rate without promoting side reactions or decomposition of the starting materials or product.

Detailed Protocols for the Synthesis of 1,3-Dialkyl-5-formylimidazolium Salts

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative 1,3-dialkyl-5-formylimidazolium salts from this compound.

Synthesis of 1,3-Dimethyl-5-formyl-1H-imidazolium Iodide

This protocol describes the synthesis of a simple yet versatile imidazolium salt using methyl iodide as the alkylating agent.

Materials:

  • This compound

  • Methyl iodide (CH3I)

  • Acetonitrile (CH3CN), anhydrous

  • Diethyl ether ((C2H5)2O), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Büchner funnel and filter paper

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.10 g, 10.0 mmol).

  • Dissolve the starting material in 30 mL of anhydrous acetonitrile under an inert atmosphere.

  • Slowly add methyl iodide (e.g., 1.56 g, 0.69 mL, 11.0 mmol, 1.1 equivalents) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), a precipitate will likely have formed.

  • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold, anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to yield 1,3-dimethyl-5-formyl-1H-imidazolium iodide as a solid.

Characterization Data (Expected):

  • 1H NMR (DMSO-d6): δ 9.94 (s, 1H, CHO), 9.14 (s, 1H, NCHN), 4.00 (s, 3H, N-CH3), 3.79 (s, 3H, N-CH3).

General Protocol for the Synthesis of 1-Alkyl-3-methyl-5-formyl-1H-imidazolium Halides

This general protocol can be adapted for the synthesis of a variety of imidazolium salts using different alkyl halides.

Table 1: Reaction Conditions for the Synthesis of 1-Alkyl-3-methyl-5-formyl-1H-imidazolium Halides

EntryAlkylating Agent (R-X)SolventTemperature (°C)Time (h)Typical Yield (%)
1Methyl IodideAcetonitrileRoom Temp.24-4885-95
2Ethyl BromideAcetonitrile604870-85
3Benzyl BromideDMFRoom Temp.12-2490-98
4Propyl IodideAcetonitrile707265-80

General Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent (see Table 1).

  • Add the alkylating agent (1.05-1.2 eq.) to the solution.

  • Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • The crude product is then triturated with a non-polar solvent such as diethyl ether or ethyl acetate to induce precipitation and wash away impurities.

  • The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 1,3-dialkyl-5-formylimidazolium salts.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product & Purification This compound This compound Quaternization Quaternization This compound->Quaternization Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Quaternization Solvent Solvent Solvent->Quaternization Temperature Temperature Temperature->Quaternization Imidazolium_Salt 1,3-Dialkyl-5-formylimidazolium Salt Quaternization->Imidazolium_Salt Purification Precipitation & Washing Imidazolium_Salt->Purification

References

Use of 1-Methyl-1H-imidazole-5-carbaldehyde in metal-organic framework (MOF) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Utilization of 1-Methyl-1H-imidazole-5-carbaldehyde for the Functionalization of Metal-Organic Frameworks via Post-Synthetic Modification

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Functionalized Imidazoles in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and chemical versatility make them promising candidates for a wide range of applications, including gas storage, separation, catalysis, and drug delivery. The ability to introduce specific chemical functionalities into the MOF structure is paramount to tailoring their properties for sophisticated applications.

Imidazole and its derivatives are particularly valuable ligands in MOF chemistry due to their versatile coordination capabilities and their ability to participate in hydrogen bonding and act as proton donors or acceptors.[1] The introduction of an imidazole moiety can significantly enhance the performance of MOFs in areas like selective gas adsorption and chemical sensing.[2] Furthermore, functional groups on the imidazole ring can serve as reactive handles for further chemical transformations.

This application note focuses on the use of This compound as a strategic reagent for the functionalization of MOFs. While it can be envisioned as a primary ligand in de novo MOF synthesis, its real strength lies in its application in Post-Synthetic Modification (PSM) . PSM is a powerful technique for introducing functional groups into a pre-existing MOF structure, allowing for the creation of materials that are not accessible through direct synthesis.[3][4] The aldehyde group of this compound is a versatile chemical handle that can readily react with other functional groups, such as amines, to form stable imine linkages.[3][5]

This guide will provide a comprehensive overview and detailed protocols for the synthesis of an amine-functionalized parent MOF, UiO-66-NH₂ , and its subsequent post-synthetic modification with this compound. We will also discuss the characterization of the resulting functionalized MOF and a potential application in heterogeneous catalysis.

Design Principle: Why Use this compound for PSM?

The choice of this compound for the PSM of amine-containing MOFs is deliberate and offers several advantages:

  • Reactive Handle: The aldehyde group provides a reactive site for covalent modification of the MOF's organic linkers under relatively mild conditions. The reaction with primary amines to form a Schiff base (imine) is a well-established and efficient transformation.

  • Introduction of Imidazole Functionality: The imidazole ring introduces a new set of chemical properties into the MOF. The nitrogen atoms of the imidazole can act as Lewis bases, coordination sites for metal ions, or hydrogen bond donors/acceptors. This is particularly useful for applications in catalysis and sensing.

  • Enhanced Stability and Performance: The resulting Schiff base-imidazole functionality can play a crucial role in stabilizing catalytically active species, such as metal nanoparticles, within the MOF pores. This can lead to enhanced catalytic activity and reusability.[6][7]

  • Tunability: The 1-methyl group on the imidazole ring prevents deprotonation and potential side reactions, ensuring the stability and predictability of the functionalization.

The overall workflow for the synthesis and functionalization is depicted in the diagram below:

MOF_Synthesis_Workflow cluster_0 Part 1: Parent MOF Synthesis cluster_1 Part 2: Post-Synthetic Modification (PSM) cluster_2 Part 3: Application ZrCl4 ZrCl₄ Solvothermal Solvothermal Synthesis (e.g., 100-120°C, 24h) ZrCl4->Solvothermal NH2_BDC 2-Aminoterephthalic Acid NH2_BDC->Solvothermal DMF DMF (Solvent) DMF->Solvothermal UiO_66_NH2 UiO-66-NH₂ Solvothermal->UiO_66_NH2 Formation Reflux Reflux (e.g., 80°C, 24h) UiO_66_NH2->Reflux Aldehyde This compound Aldehyde->Reflux Ethanol Ethanol (Solvent) Ethanol->Reflux Functionalized_MOF Schiff Base-Imidazole Functionalized UiO-66 Reflux->Functionalized_MOF Functionalization Catalysis Heterogeneous Catalysis (e.g., Suzuki Coupling) Functionalized_MOF->Catalysis Pd_nanoparticles Pd Nanoparticles Pd_nanoparticles->Catalysis Immobilization

Caption: Workflow for the synthesis of UiO-66-NH₂, its post-synthetic modification, and a potential application.

Experimental Protocols

Part 1: Synthesis of Parent MOF (UiO-66-NH₂)

This protocol is adapted from established literature procedures for the solvothermal synthesis of UiO-66-NH₂.[2][3]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-aminoterephthalic acid (H₂BDC-NH₂)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • 200 mL Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

  • Magnetic stirrer and hotplate

  • Schlenk line or vacuum oven

Procedure:

  • Precursor Solution Preparation: In a 200 mL beaker, dissolve 1.47 g of Zirconium(IV) chloride (ZrCl₄) and 1.06 g of 2-aminoterephthalic acid in 150 mL of N,N-Dimethylformamide (DMF).

  • Homogenization: Stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.

  • Solvothermal Reaction: Transfer the solution into a 200 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in a preheated oven at 120°C for 24 hours.

  • Cooling and Collection: After 24 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally. A yellow crystalline powder should be visible at the bottom of the liner.

  • Washing: Collect the solid product by centrifugation or filtration. Wash the product thoroughly to remove unreacted precursors and residual DMF. This is a critical step to ensure high porosity.

    • Wash with fresh DMF (3 x 50 mL).

    • Wash with ethanol (3 x 50 mL).

  • Activation: Dry the washed product under vacuum at 120°C for 12 hours to remove the solvent molecules from the pores. The resulting yellow powder is activated UiO-66-NH₂.

ParameterValueRationale
Metal Precursor Zirconium(IV) chloride (ZrCl₄)Forms the stable Zr₆O₄(OH)₄ secondary building units (SBUs) characteristic of UiO-66.
Organic Linker 2-aminoterephthalic acidProvides the amine functionality for post-synthetic modification.
Solvent N,N-Dimethylformamide (DMF)A high-boiling point polar aprotic solvent that facilitates the dissolution of precursors and acts as a modulator in the synthesis.
Temperature 120°COptimal temperature for the crystallization of UiO-66-NH₂.
Time 24 hoursSufficient time for the formation of a crystalline product.
Part 2: Post-Synthetic Modification with this compound

This protocol describes the covalent modification of UiO-66-NH₂ to form a Schiff base-imidazole functionalized MOF.[6][7]

Materials:

  • Activated UiO-66-NH₂ (from Part 1)

  • This compound

  • Anhydrous Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Centrifuge

Procedure:

  • Dispersion: In a 100 mL round-bottom flask, disperse 0.175 g of activated UiO-66-NH₂ in 30 mL of anhydrous ethanol. Sonicate for 5 minutes to ensure a fine suspension.

  • Addition of Aldehyde: Add 0.144 g of this compound to the suspension.

  • Reaction: Heat the mixture to reflux at 80°C with constant stirring for 24 hours.

  • Cooling and Collection: Allow the mixture to cool to room temperature. The color of the solid may change, indicating a reaction has occurred. Collect the solid product by centrifugation.

  • Washing: Wash the functionalized MOF thoroughly with fresh ethanol (3 x 30 mL) to remove any unreacted aldehyde and byproducts.

  • Drying: Dry the final product in a vacuum oven at 60°C for 12 hours.

Safety Precautions:

  • This compound is an irritant.[8] Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

  • Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[9]

ParameterValueRationale
Solvent Anhydrous EthanolA suitable solvent for the Schiff base condensation reaction that does not compete with the reactants.
Temperature 80°C (Reflux)Provides sufficient energy to overcome the activation barrier for imine formation without degrading the MOF structure.
Time 24 hoursEnsures a high degree of conversion of the amine groups.

Characterization of the Synthesized and Functionalized MOFs

Thorough characterization is essential to confirm the successful synthesis of the parent MOF and its subsequent functionalization.

Characterization_Workflow cluster_parent UiO-66-NH₂ cluster_functionalized Functionalized MOF P_PXRD PXRD: Crystalline Structure P_FTIR FT-IR: -NH₂ peaks (~3361, 3461 cm⁻¹) P_TGA TGA: Thermal Stability P_BET N₂ Sorption: Porosity F_PXRD PXRD: Retained Crystallinity F_FTIR FT-IR: Imine peak (~1620-1650 cm⁻¹) Disappearance of -NH₂ peaks F_TGA TGA: Altered Decomposition Profile F_BET N₂ Sorption: Reduced Surface Area UiO_66_NH2 Parent MOF UiO_66_NH2->P_PXRD UiO_66_NH2->P_FTIR UiO_66_NH2->P_TGA UiO_66_NH2->P_BET Functionalized_MOF Functionalized MOF Functionalized_MOF->F_PXRD Functionalized_MOF->F_FTIR Functionalized_MOF->F_TGA Functionalized_MOF->F_BET

Caption: Key characterization techniques for the parent and functionalized MOFs.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOFs. The PXRD pattern of the synthesized UiO-66-NH₂ should match the simulated pattern. After PSM, the PXRD pattern should show that the crystalline framework has been retained.[3]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is crucial for confirming the functional groups present in the MOF.

    • UiO-66-NH₂: The spectrum should show characteristic symmetric and asymmetric stretching vibrations of the -NH₂ group at approximately 3361 cm⁻¹ and 3461 cm⁻¹, respectively.[3]

    • Functionalized MOF: Successful Schiff base formation is indicated by the appearance of a new peak corresponding to the C=N stretching vibration (typically in the range of 1620-1650 cm⁻¹) and the disappearance or significant reduction of the -NH₂ stretching peaks.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOFs. The decomposition profile of the functionalized MOF will differ from that of the parent UiO-66-NH₂ due to the presence of the new organic moiety.

  • N₂ Sorption Analysis (BET): This technique is used to determine the specific surface area and porosity of the materials. The BET surface area of the functionalized MOF is expected to be lower than that of the parent UiO-66-NH₂ due to the introduction of the bulky Schiff base-imidazole group into the pores.

TechniqueExpected Outcome for UiO-66-NH₂Expected Outcome for Functionalized MOF
PXRD Crystalline pattern matching literature/simulated data.Retention of the crystalline structure with similar peak positions.
FT-IR Presence of -NH₂ stretching bands (~3361, 3461 cm⁻¹).Disappearance of -NH₂ bands and appearance of C=N imine band (~1620-1650 cm⁻¹).
TGA High thermal stability up to ~350-400°C.Altered decomposition steps and potentially lower onset of decomposition.
BET High surface area (typically > 1000 m²/g).Reduced surface area compared to the parent MOF.

Application Example: Heterogeneous Catalysis

The Schiff base-imidazole functionality introduced into the MOF can serve as an excellent platform for anchoring metal nanoparticles for heterogeneous catalysis. The nitrogen atoms in both the imine and imidazole groups can act as strong coordination sites, stabilizing the metal nanoparticles and preventing their aggregation, which is a common cause of catalyst deactivation.[6][7]

A relevant application is the use of the functionalized MOF as a support for palladium (Pd) nanoparticles in Suzuki coupling reactions .[6][10]

Protocol for Pd Nanoparticle Immobilization and Catalysis (Conceptual):

  • Immobilization: The functionalized MOF is suspended in a solvent like acetone, and a solution of a palladium precursor (e.g., Pd(OAc)₂) is added. The mixture is stirred, allowing the Pd(II) ions to coordinate to the nitrogen-rich sites.

  • Reduction: The Pd(II) ions are then reduced to Pd(0) nanoparticles using a reducing agent (e.g., NaBH₄). The resulting Pd@Functionalized-MOF catalyst is washed and dried.

  • Catalytic Reaction: The Pd@Functionalized-MOF catalyst is added to a reaction mixture containing an aryl halide, a boronic acid, a base, and a suitable solvent. The reaction is heated, and the progress is monitored by techniques like GC-MS.

  • Recyclability: After the reaction, the solid catalyst can be easily recovered by centrifugation, washed, and reused for subsequent catalytic cycles.

The Schiff base and imidazole groups are crucial for anchoring and stabilizing the small Pd clusters, leading to high catalytic activity and good reusability.[6][7]

Conclusion

This compound is a valuable and versatile reagent for the functionalization of MOFs through post-synthetic modification. The protocol outlined in this application note provides a reliable method for the synthesis of the robust parent MOF, UiO-66-NH₂, and its subsequent modification to introduce a Schiff base-imidazole functionality. This approach allows for the precise installation of new chemical properties within the MOF's porous structure, opening up possibilities for advanced applications in areas such as heterogeneous catalysis. The detailed characterization techniques described are essential for verifying the success of each synthetic step and understanding the properties of the final material.

References

Application Notes & Protocols: 1-Methyl-1H-imidazole-5-carbaldehyde as a Versatile Precursor for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of the Imidazole Scaffold

In the landscape of molecular sensing and bioimaging, the imidazole heterocycle stands out as a privileged scaffold for the design of fluorescent probes.[1] Its five-membered aromatic ring, containing two nitrogen atoms, imparts a unique combination of electronic properties, metal-coordinating capabilities, and environmental sensitivity.[2][3] The strategic placement of a methyl group at the N-1 position, as in 1-Methyl-1H-imidazole-5-carbaldehyde, enhances solubility in common organic solvents and prevents tautomerization, thereby stabilizing the core structure for predictable synthetic outcomes and consistent photophysical behavior.[4][5]

The true synthetic power of this precursor lies in its aldehyde functionality (-CHO). This carbaldehyde group is an exceptionally versatile chemical handle, primed for reaction with a vast array of nucleophiles.[4] Most notably, it readily undergoes condensation with primary amines to form Schiff bases (imines), a reaction that is fundamental to the construction of a diverse range of fluorophores.[6][7][8] This reaction provides a straightforward and efficient pathway to extend the π-conjugated system, which is the electronic backbone of a fluorophore, and to introduce specific recognition moieties for targeted analytes.

This guide provides a comprehensive overview, from synthesis to application, of how to leverage this compound as a foundational building block for creating high-performance fluorescent probes.

Part 1: Synthesis of a Schiff Base Fluorescent Probe

The condensation of an aldehyde with an amine to form a Schiff base is a cornerstone of synthetic organic chemistry and a highly effective strategy for fluorophore development.[7][9] Here, we detail the synthesis of a representative probe, 2-(((1-methyl-1H-imidazol-5-yl)methylene)amino)phenol (MIMP) , by reacting this compound with 2-aminophenol. This particular design incorporates the imidazole ring, a stimuli-responsive imine bond, and a phenolic hydroxyl group, creating a tridentate chelation site ideal for metal ion sensing.

Experimental Workflow: Synthesis of MIMP

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction & Purification Reagent1 1-Methyl-1H-imidazole- 5-carbaldehyde Solvent Dissolve in Ethanol Reagent1->Solvent Reagent2 2-Aminophenol Reagent2->Solvent Reaction Reflux for 4 hours Solvent->Reaction Heat Cooling Cool to Room Temp. Reaction->Cooling Precipitation Precipitate Forms Cooling->Precipitation Purification Filter & Wash with Cold Ethanol Precipitation->Purification Product Final Product: 2-(((1-methyl-1H-imidazol-5-yl)methylene)amino)phenol (MIMP) Purification->Product Yields

Caption: Synthetic workflow for the MIMP fluorescent probe.

Protocol 1: Synthesis of MIMP

Materials and Reagents:

  • This compound (1.0 eq, e.g., 1.10 g, 10 mmol)[10]

  • 2-Aminophenol (1.0 eq, e.g., 1.09 g, 10 mmol)

  • Anhydrous Ethanol (50 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reagent Dissolution: To a 100 mL round-bottom flask, add this compound (1.10 g) and 2-aminophenol (1.09 g).

  • Add Solvent: Add 50 mL of anhydrous ethanol to the flask. The reactants should dissolve with gentle swirling.

  • Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser. Place the setup on a heating mantle.

  • Reflux: Heat the mixture to reflux (approximately 80°C for ethanol) and maintain stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After 4 hours, remove the heat source and allow the reaction mixture to cool slowly to room temperature. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to yield the final compound, MIMP, typically as a pale yellow solid.

Part 2: Characterization of the MIMP Probe

Once synthesized, the probe's identity and photophysical properties must be rigorously confirmed. This ensures that any observed fluorescence changes during sensing applications are attributable to the designed molecule.

Protocol 2.1: Structural Verification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of MIMP in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The resulting spectra should confirm the presence of protons and carbons corresponding to the imidazole, phenyl, and imine groups, and the disappearance of the aldehyde proton signal (~9-10 ppm).

  • Mass Spectrometry (MS): Analyze a sample using High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight. The observed mass should correspond to the calculated exact mass of MIMP (C₁₁H₁₁N₃O, [M+H]⁺ ≈ 202.0978).

Protocol 2.2: Photophysical Characterization

Equipment:

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrometer (Fluorometer)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of MIMP (e.g., 1 mM) in a suitable solvent like acetonitrile or a buffered aqueous solution (e.g., HEPES buffer).

  • Working Solution: Prepare a dilute working solution (e.g., 10 µM) from the stock solution in the desired analytical solvent.

  • UV-Vis Absorption:

    • Fill a quartz cuvette with the working solution.

    • Scan the absorbance from 250 nm to 500 nm.

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Fluorescence Emission:

    • Using the same cuvette, place it in the fluorometer.

    • Set the excitation wavelength to the determined λ_abs.

    • Scan the emission spectrum over a range starting ~10-20 nm above the excitation wavelength (e.g., if λ_abs is 350 nm, scan from 360 nm to 600 nm).

    • Identify the wavelength of maximum emission (λ_em).

  • Data Analysis:

    • Stokes Shift: Calculate the Stokes shift using the formula: Stokes Shift (nm) = λ_em - λ_abs. A larger Stokes shift is generally desirable to minimize self-absorption.

Expected Photophysical Data

The following table summarizes the key photophysical parameters that are determined during characterization. Note: These are representative values and will vary based on solvent and pH.

ParameterDescriptionTypical Value
λ_abs (max) Wavelength of Maximum Absorbance340 - 360 nm
λ_em (max) Wavelength of Maximum Emission420 - 450 nm
Stokes Shift Difference between λ_em and λ_abs80 - 100 nm
Quantum Yield (Φ) Efficiency of fluorescence emission0.01 - 0.50
Appearance Color of the solid compoundPale Yellow
Fluorescence Emission color under UV lightBlue / Cyan

Part 3: Application in Metal Ion Sensing

The MIMP probe, with its N,N,O-tridentate binding site, is an excellent candidate for detecting metal ions like Al³⁺. The binding of Al³⁺ to the probe is expected to restrict C=N bond isomerization and inhibit photoinduced electron transfer (PET), leading to a significant enhancement in fluorescence intensity—a "turn-on" response.[8] This mechanism is known as Chelation-Enhanced Fluorescence (CHEF).

Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)

Sensing_Mechanism cluster_Probe Probe Alone cluster_Analyte Analyte cluster_Complex Sensing Event Probe MIMP Probe (Weak Fluorescence) Quenching Non-radiative decay pathways active (e.g., C=N isomerization, PET) Probe->Quenching Excitation Complex [MIMP-Al³⁺] Complex (Strong Fluorescence) Probe->Complex + Al³⁺ (Binding) Ion Al³⁺ Ion Enhancement Non-radiative pathways blocked (Rigidified Structure) Complex->Enhancement Excitation

Caption: Mechanism of turn-on fluorescence sensing of Al³⁺ by the MIMP probe.

Protocol 3: 'Turn-On' Detection of Al³⁺

Materials:

  • MIMP probe stock solution (1 mM in acetonitrile).

  • Al³⁺ stock solution (10 mM in deionized water, from AlCl₃).

  • Stock solutions of other metal ions for selectivity testing (10 mM, e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Hg²⁺, Zn²⁺).

  • HEPES buffer solution (e.g., 10 mM, pH 7.4).

Procedure:

A. Titration Experiment (Sensitivity):

  • Prepare a series of vials. To each, add an appropriate volume of HEPES buffer and MIMP stock solution to achieve a final probe concentration of 10 µM in a constant final volume (e.g., 2 mL).

  • To each vial, add increasing amounts of the Al³⁺ stock solution to achieve a range of final concentrations (e.g., 0, 0.2, 0.5, 1.0, 2.0, 5.0 ... equivalents relative to the probe).

  • Mix thoroughly and allow the solutions to equilibrate for 2-5 minutes.

  • Measure the fluorescence emission spectrum for each sample (excite at λ_abs).

  • Plot the fluorescence intensity at λ_em against the concentration of Al³⁺ to determine the detection limit. A significant increase in fluorescence should be observed.[1]

B. Selectivity Experiment:

  • Prepare a set of vials, each containing the MIMP probe (10 µM) in HEPES buffer.

  • To one vial, add Al³⁺ (e.g., 10 equivalents).

  • To the other vials, add a significant excess (e.g., 10 equivalents) of the other metal ion stock solutions (Na⁺, K⁺, Cu²⁺, etc.).

  • Measure the fluorescence intensity of each sample.

  • Compare the fluorescence response. A highly selective probe will show a dramatic fluorescence enhancement only in the presence of Al³⁺, with minimal changes for other ions.

Conclusion

This compound is a powerful and accessible precursor for the rapid development of functional fluorescent materials. The straightforward synthesis of Schiff base derivatives allows for the facile creation of probes with tailored properties for specific applications, including the sensitive and selective detection of metal ions.[3][11] The principles and protocols outlined here serve as a robust foundation for researchers and drug development professionals to design novel sensors for a wide array of analytical challenges, from environmental monitoring to cellular imaging.[12][13]

References

The Strategic Application of 1-Methyl-1H-imidazole-5-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of a Privileged Scaffold

In the landscape of contemporary drug discovery, the imidazole ring stands as a quintessential privileged scaffold. Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability have cemented its role in a multitude of therapeutic agents.[1] Within this esteemed class of heterocycles, 1-Methyl-1H-imidazole-5-carbaldehyde emerges as a particularly valuable and versatile building block for the medicinal chemist. Its strategic placement of a reactive aldehyde group on the N-methylated imidazole core provides a synthetic handle for the construction of complex molecular architectures with diverse biological activities.

This technical guide delves into the practical applications of this compound in medicinal chemistry. Moving beyond a mere recitation of facts, we will explore the causality behind its synthetic utility and provide field-proven protocols for its incorporation into molecular frameworks targeting critical disease pathways. The ensuing discussion is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into harnessing the full potential of this key intermediate.

Physicochemical Properties and Handling

A foundational understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.

PropertyValueReference
CAS Number 39021-62-0[2]
Molecular Formula C₅H₆N₂O[2]
Molecular Weight 110.11 g/mol [2]
Appearance Off-white to yellow solid
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMF.

Handling and Storage: this compound is generally stable under standard laboratory conditions. However, as with most aldehydes, it is prudent to store it in a cool, dry place under an inert atmosphere to prevent oxidation. For long-term storage, refrigeration is recommended.

Core Application: A Gateway to Potent Kinase Inhibitors

A significant body of research highlights the importance of the 1-methyl-1H-imidazole moiety in the design of potent and selective kinase inhibitors.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The nitrogen atoms of the imidazole ring are adept at forming crucial hydrogen bond interactions with the hinge region of the kinase domain, a common and effective strategy in kinase inhibitor design.[4]

While a direct synthesis of a marketed kinase inhibitor from this compound is not prominently featured in the literature, its utility as a starting material for potent Janus Kinase 2 (JAK2) inhibitors has been demonstrated.[3] The aldehyde functionality serves as a versatile precursor for the introduction of various side chains and pharmacophoric elements necessary for high-affinity binding.

Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold

The following diagram illustrates a conceptual synthetic pathway, demonstrating how this compound can be elaborated into a core scaffold reminiscent of known JAK2 inhibitors.

G A This compound B Reductive Amination (e.g., with a primary amine R-NH2) A->B Versatile C-N bond formation C Secondary Amine Intermediate B->C D Acylation (e.g., with an activated carboxylic acid) C->D Introduction of diversity E Amide-linked Kinase Inhibitor Scaffold D->E

Caption: Synthetic route to a kinase inhibitor scaffold.

Key Synthetic Transformations and Protocols

The aldehyde group of this compound is amenable to a wide array of chemical transformations, making it a powerful tool in the synthetic chemist's arsenal. Below are detailed protocols for two fundamental reactions that underscore its utility.

Protocol 1: Reductive Amination for the Synthesis of Substituted Amines

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[5] This one-pot procedure allows for the conversion of the aldehyde into a diverse range of secondary and tertiary amines, which can be pivotal components of a final drug molecule.

Reaction Scheme:

Step-by-Step Protocol:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane (0.1-0.5 M).

  • Add the desired primary or secondary amine (1.0-1.2 eq). For less reactive amines, the addition of a catalytic amount of a weak acid (e.g., acetic acid) can facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-4 hours. The progress of imine formation can be monitored by TLC or LC-MS.

  • Reduction: Once imine formation is complete or has reached equilibrium, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) is often the reagent of choice due to its mildness and tolerance of a slightly acidic medium.[5] Alternatively, sodium borohydride (NaBH₄) can be used, though the reaction may require cooling and careful monitoring.

  • Continue stirring at room temperature for an additional 2-16 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired substituted amine.

Causality Behind Experimental Choices: The use of a one-pot procedure is highly efficient, avoiding the isolation of the often-unstable imine intermediate. Sodium triacetoxyborohydride is preferred as it is less basic and more selective for the reduction of the iminium ion over the starting aldehyde.[5]

Reactant AmineProductTypical Yield (%)
BenzylamineN-Benzyl-1-(1-methyl-1H-imidazol-5-yl)methanamine75-90
AnilineN-Phenyl-1-(1-methyl-1H-imidazol-5-yl)methanamine60-80
Morpholine4-((1-Methyl-1H-imidazol-5-yl)methyl)morpholine80-95
Protocol 2: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[6] This reaction allows for the introduction of a carbon-carbon double bond with good control over its position, providing access to a variety of vinyl-substituted imidazole derivatives.

Reaction Scheme:

Step-by-Step Protocol:

  • Ylide Generation (if not commercially available): In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the corresponding phosphonium salt (1.0 eq) in an anhydrous solvent such as THF or diethyl ether.

  • Cool the suspension to 0 °C or -78 °C, depending on the base used.

  • Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.0 eq), dropwise. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

  • Allow the mixture to stir at the same temperature for 30-60 minutes.

  • Wittig Reaction: To the freshly prepared ylide, add a solution of this compound (0.9-1.0 eq) in the same anhydrous solvent dropwise at the low temperature.

  • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Causality Behind Experimental Choices: The use of anhydrous conditions and an inert atmosphere is critical to prevent the quenching of the highly basic ylide. The choice of base and reaction temperature depends on the stability of the ylide; stabilized ylides (containing an electron-withdrawing group) are less reactive and can be generated with weaker bases at higher temperatures.[6]

Wittig ReagentProductTypical Yield (%)
Methyltriphenylphosphonium bromide1-Methyl-5-vinyl-1H-imidazole60-75
Benzyltriphenylphosphonium chloride1-Methyl-5-styryl-1H-imidazole70-85
(Carbethoxymethyl)triphenylphosphonium bromideEthyl 3-(1-methyl-1H-imidazol-5-yl)acrylate80-95

Application in the Synthesis of Antimicrobial Agents

The imidazole nucleus is a common feature in many antimicrobial agents.[1][7] Derivatives of this compound can be readily converted into compounds with potential antibacterial and antifungal activity. For instance, condensation reactions with thiosemicarbazide can yield thiosemicarbazones, a class of compounds known for their broad-spectrum antimicrobial properties.

Conceptual Workflow for Antimicrobial Scaffolds

G A This compound B Condensation Reaction (e.g., with Thiosemicarbazide) A->B Formation of C=N bond C Imidazole-based Thiosemicarbazone B->C D Biological Screening (Antibacterial/Antifungal Assays) C->D Evaluation of bioactivity E Lead Compound for Antimicrobial Development D->E

Caption: Workflow for developing antimicrobial agents.

Conclusion: A Versatile Intermediate for Future Drug Discovery

This compound represents a powerful and versatile building block in the medicinal chemist's toolkit. Its strategic combination of a privileged imidazole scaffold and a reactive aldehyde functionality provides a gateway to a vast chemical space of potential therapeutic agents. As demonstrated, its application in the synthesis of kinase inhibitor and antimicrobial scaffolds highlights its significance in modern drug discovery. The protocols and insights provided herein are intended to empower researchers to effectively harness the synthetic potential of this valuable intermediate in the quest for novel and improved medicines.

References

Application and Protocol Guide for the Synthesis of Novel Antifungal Agents from 1-Methyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antifungal Agents and the Role of Imidazole Scaffolds

The global rise of invasive fungal infections, coupled with the increasing prevalence of drug-resistant strains, presents a formidable challenge to public health. This escalating crisis necessitates the urgent discovery and development of new antifungal agents with novel mechanisms of action and improved efficacy. The imidazole ring is a crucial pharmacophore in many established antifungal drugs, including ketoconazole and miconazole.[1][2] These agents primarily exert their effect by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

1-Methyl-1H-imidazole-5-carbaldehyde is a versatile and valuable starting material for the synthesis of a diverse array of imidazole-based compounds with potential therapeutic applications. Its aldehyde functionality allows for the facile construction of various molecular skeletons, including chalcones and Schiff bases, which have demonstrated significant antifungal properties.[4][5] This guide provides detailed protocols and scientific rationale for the synthesis of these two important classes of antifungal agents from this compound.

I. Synthesis of Antifungal Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a well-established class of compounds with a broad spectrum of biological activities, including potent antifungal effects.[4] The presence of the enone moiety makes them good Michael acceptors, allowing for potential interaction with biological nucleophiles in fungal cells. The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone.

A. Rationale and Workflow

The synthesis of antifungal chalcones from this compound involves a one-step Claisen-Schmidt condensation with a substituted acetophenone. The choice of the acetophenone derivative allows for the systematic modification of the chalcone structure to explore structure-activity relationships (SAR) and optimize antifungal potency. The general workflow is depicted below:

workflow1 start 1-Methyl-1H-imidazole- 5-carbaldehyde reaction Claisen-Schmidt Condensation start->reaction acetophenone Substituted Acetophenone acetophenone->reaction reagents Base (e.g., NaOH or KOH) Solvent (e.g., Methanol or Ethanol) reagents->reaction product Antifungal Chalcone Derivative reaction->product purification Recrystallization or Chromatography product->purification analysis Spectroscopic Characterization (NMR, IR, MS) purification->analysis activity Antifungal Activity Screening (MIC determination) analysis->activity

Caption: General workflow for the synthesis and evaluation of antifungal chalcones.

B. Detailed Experimental Protocol

This protocol describes the synthesis of a representative chalcone, (E)-1-(4-chlorophenyl)-3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-one. This specific example is based on established Claisen-Schmidt condensation procedures for analogous imidazole aldehydes.[6][7]

Materials:

  • This compound

  • 4-Chloroacetophenone

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for higher temperatures)

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and 4-chloroacetophenone (1 equivalent) in methanol or ethanol.

  • Base Addition: While stirring at room temperature, add a solution of NaOH or KOH (1.5-2 equivalents) in water or the corresponding alcohol to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into cold water. Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove any residual base.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure chalcone derivative.[6]

  • Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The trans geometry of the alkene can be confirmed by the coupling constant (typically >15 Hz) of the vinylic protons in the ¹H NMR spectrum.[6]

C. Expected Antifungal Activity

While specific data for chalcones derived directly from this compound is not extensively reported, analogous imidazole-chalcones have shown potent antifungal activity. For instance, derivatives of 1-(4-(1H-imidazol-1-yl)phenyl)-3-(4-substituedphenyl)prop-2-en-1-one have exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL against various Candida species.[3] It is anticipated that chalcones synthesized from this compound will also display significant antifungal properties.

Table 1: Antifungal Activity of Representative Imidazole-Chalcones against Candida Species (MIC₅₀ in µg/mL) [3]

CompoundC. albicansC. kruseiC. parapsilosisC. glabrata
Reference Imidazole-Chalcone 1 1.560.783.1251.56
Reference Imidazole-Chalcone 2 3.1250.783.1250.78
Ketoconazole (Standard) 0.780.780.780.78
Fluconazole (Standard) 1.563.1251.563.125

II. Synthesis of Antifungal Schiff Bases

Schiff bases, or imines, are another class of compounds that can be readily synthesized from this compound and have been reported to possess a wide range of biological activities, including antifungal properties.[5] They are formed by the condensation reaction between a primary amine and an aldehyde.

A. Rationale and Workflow

The synthesis of antifungal Schiff bases from this compound involves the reaction with a primary amine, often an aniline derivative. This straightforward reaction allows for the introduction of diverse substituents on the aniline ring, facilitating the exploration of SAR.

workflow2 start 1-Methyl-1H-imidazole- 5-carbaldehyde reaction Condensation Reaction start->reaction amine Substituted Primary Amine (e.g., Aniline derivative) amine->reaction catalyst Acid catalyst (optional) Solvent (e.g., Ethanol) catalyst->reaction product Antifungal Schiff Base Derivative reaction->product purification Recrystallization product->purification analysis Spectroscopic Characterization (NMR, IR, MS) purification->analysis activity Antifungal Activity Screening (MIC determination) analysis->activity

Caption: General workflow for the synthesis and evaluation of antifungal Schiff bases.

B. Detailed Experimental Protocol

The following is a general protocol for the synthesis of Schiff bases from this compound, based on established procedures for similar aldehydes.[8]

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline)

  • Ethanol

  • Glacial acetic acid (catalytic amount, optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Amine Addition: Add the substituted aniline (1 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction Conditions: Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by TLC.

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the residue purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Characterize the purified Schiff base using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretch in the IR spectrum and the azomethine proton signal (-N=CH-) in the ¹H NMR spectrum.

C. Expected Antifungal Activity

Schiff bases derived from imidazole aldehydes have shown promising antifungal activity.[5] The biological activity is influenced by the nature of the substituents on the aniline ring. Electron-withdrawing groups on the phenyl ring of the aniline moiety have been shown to enhance the antifungal activity of some Schiff base derivatives.[9]

Table 2: Representative Antifungal Activity of Imidazole-Schiff Bases (Inhibition Zone in mm) [10]

CompoundAspergillus nigerCandida albicans
Reference Imidazole-Schiff Base 1 1820
Reference Imidazole-Schiff Base 2 1618
Fluconazole (Standard) 2225

III. Conclusion and Future Directions

This compound serves as a readily accessible and versatile platform for the synthesis of novel antifungal agents. The Claisen-Schmidt condensation and Schiff base formation are robust and efficient synthetic methodologies for generating extensive libraries of chalcones and imines, respectively. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate these compounds.

Future work should focus on a systematic exploration of the structure-activity relationships by synthesizing a wide range of derivatives with diverse electronic and steric properties. In vitro antifungal screening against a panel of clinically relevant fungal pathogens, including resistant strains, will be crucial to identify lead compounds. Subsequent mechanistic studies to elucidate the specific molecular targets and in vivo efficacy studies in animal models of fungal infections will be essential steps in the preclinical development of these promising antifungal candidates.

References

Application Note: Strategic Synthesis of Novel Anticancer Agents from 1-Methyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imidazole Scaffold as a Privileged Motif in Oncology

The imidazole ring system is a cornerstone in medicinal chemistry, recognized for its versatile role in a multitude of biologically active compounds.[1] This five-membered heterocycle is a key structural feature in essential biomolecules like the amino acid histidine and purines, allowing it to interact with a wide array of biological targets with high affinity.[2] In the landscape of oncology, the imidazole scaffold has emerged as a "privileged structure," particularly adept for designing inhibitors of crucial cellular signaling pathways, such as kinase inhibition.[3] Its ability to engage in hydrogen bonding and coordinate with metal ions in enzymes makes it an ideal starting point for the development of targeted cancer therapeutics.[1]

This application note provides a detailed guide for researchers on the strategic utilization of 1-Methyl-1H-imidazole-5-carbaldehyde as a versatile starting material for the synthesis of potent anticancer derivatives. We will explore the rationale and provide detailed protocols for the preparation of two prominent classes of imidazole derivatives: Schiff Bases/Hydrazones and Chalcones . These classes of compounds have consistently demonstrated significant antiproliferative activity through various mechanisms, including the induction of apoptosis and inhibition of tubulin polymerization.[4][5] The protocols herein are designed to be robust and adaptable, providing a solid foundation for novel drug discovery and development projects.

Core Synthetic Strategies & Mechanistic Rationale

The aldehyde functional group at the C5 position of this compound is the key to its synthetic utility. This electrophilic center readily undergoes condensation reactions with various nucleophiles, allowing for the facile introduction of diverse pharmacophores. This modular approach is central to building libraries of compounds for structure-activity relationship (SAR) studies.

Logical Flow of Synthesis

The overall synthetic workflow is designed for efficiency and modularity, enabling the creation of diverse derivatives from a single, accessible starting material.

G A This compound (Starting Material) B Condensation Reaction A->B + Amine / Hydrazine / Hydrazide D Claisen-Schmidt Condensation A->D + Substituted Acetophenone C Imidazole-Schiff Base / Hydrazone Derivatives B->C F Biological Evaluation (Anticancer Screening) C->F E Imidazole-Chalcone Derivatives D->E E->F G SAR Studies & Lead Optimization F->G

Caption: General workflow for synthesizing and evaluating anticancer derivatives.

Protocol 1: Synthesis of Imidazole-Hydrazone Derivatives

Scientific Rationale: Hydrazones are a class of compounds characterized by the >C=N-NH- functional group. The formation of a hydrazone via condensation of an aldehyde with a hydrazine or hydrazide is a highly efficient and reliable reaction. Imidazole-hydrazone hybrids have been shown to exhibit significant antiproliferative activity.[6] This is often attributed to their ability to chelate metal ions essential for tumor cell growth or to act as inhibitors for enzymes like carbonic anhydrases, which are overexpressed in many tumors.[6] The protocol below details a general procedure for synthesizing a series of imidazole-hydrazone derivatives.

Experimental Protocol: General Procedure for Hydrazone Synthesis
  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol (10 mL per mmol of aldehyde).

    • In a separate flask, dissolve the selected substituted hydrazide (e.g., isonicotinohydrazide, benzohydrazide) (1.0-1.1 eq) in the same solvent.

  • Reaction Setup:

    • To the solution of this compound, add the hydrazide solution dropwise at room temperature with continuous stirring.

    • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid catalyzes the condensation by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 60-80°C, depending on the solvent) and maintain for 4-8 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible. A typical mobile phase would be a mixture of ethyl acetate and hexane.

  • Product Isolation and Purification:

    • Upon completion, cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate precipitation of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water).

  • Characterization:

    • Dry the purified product under vacuum.

    • Characterize the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.[5]

Reaction Scheme: Hydrazone Formation

Caption: General synthesis of imidazole-hydrazones. (Note: Placeholder for product image)

Protocol 2: Synthesis of Imidazole-Chalcone Derivatives

Scientific Rationale: Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. Imidazole-chalcone derivatives are of significant interest as anticancer agents because they function as potent inhibitors of tubulin polymerization.[3][4] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] The synthesis is typically achieved via a base-catalyzed Claisen-Schmidt condensation between an aldehyde and an acetophenone.

Experimental Protocol: General Procedure for Chalcone Synthesis
  • Reagent Preparation:

    • Dissolve the appropriately substituted acetophenone (1.0 eq) in ethanol (15 mL per mmol).

    • In a separate flask, prepare a solution of this compound (1.0 eq) in ethanol.

  • Reaction Setup:

    • Cool the acetophenone solution in an ice bath to 0-5°C.

    • Prepare an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (e.g., 40-50% w/v).

    • Slowly add the base solution to the stirred acetophenone solution, maintaining the low temperature. The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate ion.

  • Reaction Execution:

    • Add the ethanolic solution of this compound dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12-24 hours. The progress should be monitored by TLC.

  • Product Isolation and Purification:

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

    • Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) until it reaches a pH of approximately 5-6. This step neutralizes the excess base and protonates the product.

    • The solid chalcone product will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Dry the crude product. Further purification can be achieved by recrystallization from ethanol.

  • Characterization:

    • Confirm the structure and purity of the synthesized chalcone using ¹H NMR, ¹³C NMR, and MS analysis.

Reaction Scheme: Chalcone Formation

Caption: Claisen-Schmidt condensation for imidazole-chalcone synthesis. (Note: Placeholder for product image)

Data Presentation: Anticancer Activity

The synthesized derivatives should be evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. The results are typically expressed as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Representative Antiproliferative Activity of Imidazole Derivatives (Hypothetical Data Based on Literature)

Compound IDDerivative ClassModification (R-group)Cancer Cell LineIC₅₀ (µM)[3][4]
IMH-01 Hydrazone4-Methoxy-benzoylHT-29 (Colon)0.95
IMH-02 Hydrazone4-Nitro-benzoylC6 (Glioma)4.45
IMC-01 Chalcone4-Methoxy-phenylA549 (Lung)7.05
IMC-02 Chalcone3,4,5-Trimethoxy-phenylMCF-7 (Breast)8.50
IMC-03 Chalcone4-Chloro-phenylHeLa (Cervical)5.20
Cisplatin Standard Drug-A549 (Lung)2.50
Doxorubicin Standard Drug-MCF-7 (Breast)1.20

Note: The IC₅₀ values presented are illustrative and based on data for structurally similar compounds found in the cited literature. Actual experimental results will vary.[3][4][6]

Conclusion and Future Directions

This compound serves as an excellent and highly versatile platform for the synthesis of novel anticancer derivatives. The straightforward condensation chemistry allows for the rapid generation of diverse libraries of imidazole-hydrazones and imidazole-chalcones. The protocols outlined in this note provide a reliable foundation for these synthetic efforts. The promising biological activities reported for these classes of compounds, particularly as tubulin polymerization inhibitors, underscore the potential for discovering new and effective cancer therapeutics. Future work should focus on expanding the library of derivatives to conduct comprehensive SAR studies, optimizing the pharmacological properties of lead compounds, and elucidating their precise mechanisms of action in various cancer models.

References

Topic: A Robust, Validated HPLC Method for the Analysis of 1-Methyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-Methyl-1H-imidazole-5-carbaldehyde. This small, polar molecule, a key intermediate in pharmaceutical synthesis, presents unique challenges for chromatographic retention and resolution. This guide provides a comprehensive walkthrough of the method development strategy, from initial analyte characterization to final method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. We explain the scientific rationale behind the selection of the stationary phase, mobile phase composition, and detector settings. The final protocol is a robust, sensitive, and reliable method suitable for quality control and research applications.

Introduction and Analyte Characterization

This compound (Figure 1) is a heterocyclic aldehyde that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration are critical process parameters that directly impact the quality and yield of the final product. Therefore, a reliable analytical method is essential for its quantification.

Figure 1: Chemical Structure of this compound
Chemical structure of this compound

The development of a successful HPLC method hinges on a thorough understanding of the analyte's physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceSignificance for HPLC Method Development
Molecular FormulaC₅H₆N₂O[1][2][3]Influences solubility and chromatographic behavior.
Molecular Weight110.11 g/mol [1][3][4]Relevant for preparing standard solutions of known molarity.
Polarity (XLogP3)0.23[1]Low value indicates high polarity, suggesting potential challenges with retention on traditional C18 columns.[5][6]
pKa3.87 ± 0.10[1]The molecule is a weak base. Mobile phase pH must be controlled to ensure a consistent ionization state for reproducible retention.[7]
UV AbsorbanceImidazole ring and aldehyde group are chromophores.N/AEnables UV detection. The optimal wavelength must be determined experimentally, likely in the low UV range (e.g., 210-230 nm).[8]
Physical FormSolid (Melting Point: 52-57 °C)[1][4]Relevant for the accurate preparation of stock and standard solutions.

The primary challenge in analyzing this compound is its high polarity, which can lead to poor retention on conventional non-polar stationary phases like C18, especially with highly aqueous mobile phases.[6][9] The weakly basic nature of the imidazole ring necessitates careful control of the mobile phase pH to prevent peak tailing and ensure reproducible retention times.

HPLC Method Development Strategy

Our strategy follows a logical, multi-step process to systematically optimize the separation. The causality behind each choice is critical for developing a robust and transferable method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Polarity, pKa, UV λmax) Column_Screen Column Selection (Start with C18, consider polar-embedded) Analyte->Column_Screen Mobile_Phase Mobile Phase Optimization - Buffer Selection (pH control) - Organic Modifier (ACN vs. MeOH) - Gradient Screening Column_Screen->Mobile_Phase Detector_Settings Detector Optimization (Determine λmax using DAD) Mobile_Phase->Detector_Settings Final_Method Final Isocratic/Gradient Method Detector_Settings->Final_Method Validation Method Validation (ICH Q2 R1) Final_Method->Validation

Diagram 1: HPLC Method Development Workflow.
Column Selection: Addressing Analyte Polarity

  • Initial Choice (Workhorse Phase): A C18 column is the conventional starting point for reversed-phase HPLC method development due to its versatility.[7] However, standard C18 phases can suffer from "phase collapse" or dewetting in highly aqueous mobile phases (typically <5% organic), leading to a sudden loss of retention.[9] This is a significant risk for highly polar analytes that require such conditions for elution.

  • Recommended Phase (Polar-Compatible): To mitigate this risk, we recommend a modern, polar-compatible reversed-phase column. Options include:

    • Polar-Endcapped C18: These columns have a modified surface that prevents phase collapse and improves peak shape for basic compounds.

    • Polar-Embedded Phases (e.g., Amide or Carbamate): These phases contain a polar group embedded within the alkyl chain, which promotes wetting with aqueous mobile phases and offers alternative selectivity for polar compounds.[7]

For this application, a high-quality, polar-endcapped C18 column (e.g., Ascentis RP-Amide, Waters SunFire C18) is an excellent choice to provide both sufficient retention and symmetrical peak shapes.

Mobile Phase Optimization: Controlling Retention and Selectivity

The mobile phase is the most powerful tool for controlling chromatographic separation.

  • Aqueous Phase and pH Control: Given the analyte's pKa of 3.87, pH control is non-negotiable.[1] To ensure the analyte is in a single, consistent protonation state (predominantly protonated and positively charged), the mobile phase pH should be set at least 1.5-2 pH units away from its pKa.[7]

    • Recommendation: A pH of ~2.5 is ideal. This will suppress the ionization of residual silanols on the stationary phase (minimizing peak tailing) and ensure the analyte is fully protonated, promoting interaction with the stationary phase.

    • Buffer Choice: A phosphate buffer (e.g., 20 mM potassium phosphate) is a common and effective choice. For LC-MS applications, a volatile buffer like formic acid (0.1%) would be necessary.

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) for the analysis of aldehydes as it often provides better peak shape and lower viscosity.

  • Elution Mode: Gradient Screening to Isocratic Hold:

    • Initial Gradient: A broad gradient run (e.g., 5% to 95% ACN over 15-20 minutes) should be performed first. This helps to determine the approximate organic solvent concentration required to elute the analyte and reveals the presence of any later-eluting impurities.

    • Isocratic Method: Based on the retention time from the gradient run, a simple, robust isocratic method can be calculated. For a single analyte analysis, an isocratic method is preferable for its simplicity and reproducibility.

Detector Settings

A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended.

  • Inject a concentrated standard of this compound.

  • Extract the UV-Vis spectrum at the apex of the peak.

  • The wavelength of maximum absorbance (λmax) should be used for quantification to ensure maximum sensitivity. Based on the analysis of similar imidazole and aldehyde compounds, the λmax is expected to be in the 210-230 nm range.[8][10]

Recommended Final HPLC Method and Protocol

This protocol is the result of the systematic development strategy described above.

Table 2: Optimized HPLC Method Parameters

ParameterRecommended Setting
Instrument HPLC system with UV/PDA/DAD Detector
Column Polar-Endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate (pH adjusted to 2.5 with phosphoric acid) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined (start at 220 nm)
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase
Step-by-Step Protocol
  • Mobile Phase Preparation: a. Prepare a 20 mM potassium phosphate solution in HPLC-grade water. b. Adjust the pH to 2.5 using 85% phosphoric acid. c. Filter the buffer through a 0.45 µm membrane filter. d. Mix the filtered buffer with acetonitrile in an 85:15 (v/v) ratio. e. Degas the final mobile phase by sonication or helium sparging.

  • Standard Stock Solution Preparation (1 mg/mL): a. Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to volume with the diluent (Mobile Phase).

  • Working Standard and Calibration Curve Preparation: a. Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: a. Accurately weigh the sample containing this compound. b. Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). c. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Run Sequence: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject a blank (diluent) to ensure no carryover. c. Inject the working standards in ascending order of concentration. d. Inject the prepared samples.

Method Validation Protocol (ICH Q2 R1)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The following protocols are based on the ICH Q2(R1) guidelines.[12]

ValidationWorkflow cluster_0 Assay Characteristics cluster_1 Sensitivity & Robustness Specificity Specificity (Peak Purity, Blank Analysis) Linearity Linearity & Range (5-6 concentrations, R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike recovery at 3 levels) Linearity->Accuracy Precision Precision - Repeatability (n=6) - Intermediate (different day/analyst) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or STEYX method) Robustness Robustness (Vary pH, % Organic, Flow Rate) LOD_LOQ->Robustness

Diagram 2: ICH Q2(R1) Method Validation Workflow.
Validation Experiments

  • Specificity: Analyze a blank (diluent) and a placebo (if applicable) to demonstrate a lack of interfering peaks at the retention time of the analyte. Use a PDA detector to assess peak purity to confirm no co-eluting impurities.

  • Linearity: Construct a calibration curve with at least five concentration levels (e.g., from 50% to 150% of the nominal test concentration). Plot peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits.[13]

  • Accuracy: Perform a recovery study by spiking a known amount of analyte into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of a single sample at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two data sets should meet the acceptance criteria (typically ≤ 2.0%).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine experimentally based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.

  • Robustness: Intentionally make small, deliberate variations to the method parameters (e.g., mobile phase pH ±0.2, organic composition ±2%, flow rate ±0.1 mL/min, column temperature ±5 °C) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Hypothetical Validation Results

The following tables summarize the expected outcomes from a successful method validation.

Table 3: Linearity and Range

ParameterResultAcceptance Criteria
Range1 - 100 µg/mLCovers expected working range
Correlation Coefficient (R²)0.9998≥ 0.999
y-interceptClose to zeroClose to zero

Table 4: Accuracy and Precision

ParameterLevelResultAcceptance Criteria
Accuracy 80%99.5% Recovery98.0 - 102.0%
100%100.2% Recovery
120%99.8% Recovery
Precision Repeatability (n=6)0.8% RSD≤ 2.0% RSD
Intermediate Precision1.2% RSD≤ 2.0% RSD

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an HPLC method for the analysis of this compound. By carefully considering the analyte's physicochemical properties—specifically its high polarity and weakly basic nature—we have outlined a strategy that leads to a robust, sensitive, and reliable analytical method. The detailed protocol and validation procedures described herein adhere to ICH guidelines and are suitable for implementation in a regulated quality control environment, ensuring the consistent quality of this important pharmaceutical intermediate.

References

The Versatile Ligand: Application Notes and Protocols for 1-Methyl-1H-imidazole-5-carbaldehyde in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Unique Imidazole Ligand

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functions. Among the plethora of heterocyclic compounds, imidazole derivatives have garnered significant attention due to their versatile coordination capabilities and the diverse biological activities of their metal complexes.[1] This guide focuses on a particularly intriguing ligand: 1-Methyl-1H-imidazole-5-carbaldehyde.

The presence of a methyl group at the N1 position of the imidazole ring prevents deprotonation and the formation of imidazolate-bridged polymers, favoring the formation of discrete mononuclear or polynuclear complexes.[2] The aldehyde functional group at the C5 position introduces a reactive site, allowing for post-coordination modifications or, more commonly, the formation of Schiff base ligands. These Schiff bases, with their imine nitrogen and other donor atoms, can then act as multidentate chelating agents, leading to highly stable and structurally diverse metal complexes.[3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of this compound as a ligand in coordination chemistry.

Physicochemical Properties of the Ligand

A thorough understanding of the ligand's properties is crucial for designing synthetic strategies and interpreting experimental outcomes.

PropertyValueSource
Molecular Formula C₅H₆N₂O[4]
Molecular Weight 110.11 g/mol [4]
Appearance White to light yellow to light orange powder/crystal[5]
Melting Point 52-57 °C[6]
Solubility Sparingly soluble in water; soluble in common organic solvents like methanol, ethanol, and DMSO.
CAS Number 39021-62-0[4]

Core Synthetic Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of the ligand and its subsequent use in the formation of both a simple coordination complex and a more elaborate Schiff base complex. The rationale behind key experimental choices is highlighted to provide a deeper understanding of the underlying chemical principles.

Protocol 1: Synthesis of this compound

While commercially available, understanding the synthesis of the ligand itself can be beneficial. A common method involves the methylation of 5-formylimidazole.[7]

Reaction Scheme:

G 5-Formylimidazole 5-Formylimidazole This compound This compound 5-Formylimidazole->this compound Methylating Agent (e.g., CH3I, (CH3)2SO4) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile)

Caption: General scheme for the synthesis of the ligand.

Materials:

  • 5-Formylimidazole

  • Methyl iodide (or dimethyl sulfate)

  • Potassium carbonate (or sodium hydride)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-formylimidazole (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add potassium carbonate (1.5 eq) to the solution and stir the suspension for 30 minutes at room temperature. The base is crucial for deprotonating the imidazole ring, making the nitrogen nucleophilic.

  • Methylation: Slowly add methyl iodide (1.2 eq) to the reaction mixture. The reaction is exothermic, so slow addition is recommended to control the temperature. Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Protocol 2: Synthesis of a Simple Coordination Complex: Dichlorobis(this compound)copper(II)

This protocol describes a straightforward method for coordinating the ligand to a transition metal center. The imine nitrogen of the imidazole ring is the primary coordination site.[2]

Reaction Workflow:

G cluster_synthesis Synthesis cluster_characterization Characterization A Dissolve Ligand in Ethanol C Mix Solutions and Reflux A->C B Dissolve Copper(II) Chloride in Ethanol B->C D Cool and Collect Precipitate C->D E Wash and Dry Complex D->E F FT-IR Spectroscopy E->F G UV-Vis Spectroscopy E->G H Elemental Analysis E->H

Caption: Workflow for the synthesis and characterization of a simple coordination complex.

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol

  • Diethyl ether

Procedure:

  • Ligand Solution: Dissolve this compound (2.0 mmol) in ethanol (20 mL) with gentle heating if necessary.

  • Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (1.0 mmol) in ethanol (10 mL).

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A color change should be observed, indicating complex formation.

  • Reaction: Reflux the resulting mixture for 2-3 hours. The elevated temperature facilitates the coordination process and ensures the reaction goes to completion.

  • Isolation: Allow the reaction mixture to cool to room temperature. The solid complex will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol and then with diethyl ether to remove any unreacted starting materials and to aid in drying. Dry the complex in a desiccator over anhydrous calcium chloride.

Protocol 3: Synthesis of a Schiff Base Ligand and its Nickel(II) Complex

The aldehyde group of this compound is a versatile handle for creating more complex, multidentate ligands through Schiff base condensation. This protocol details the synthesis of a Schiff base with ethanolamine and its subsequent complexation with Nickel(II).

Reaction Scheme for Schiff Base and Complex Formation:

G cluster_ligand Schiff Base Formation cluster_complex Complexation This compound This compound Schiff Base Ligand Schiff Base Ligand This compound->Schiff Base Ligand + Ethanolamine Ethanol, Reflux Nickel(II) Complex Nickel(II) Complex Schiff Base Ligand->Nickel(II) Complex + NiCl2·6H2O Methanol, Reflux

Caption: Synthesis of a Schiff base ligand and its subsequent metal complex.

Materials:

  • This compound

  • Ethanolamine

  • Ethanol

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Methanol

  • Diethyl ether

Procedure:

Part A: Synthesis of the Schiff Base Ligand

  • Condensation Reaction: In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL). To this solution, add ethanolamine (1.0 mmol) dropwise.

  • Reaction Completion: Reflux the mixture for 4-6 hours. The formation of the imine bond is a condensation reaction, and refluxing helps to drive off the water formed, pushing the equilibrium towards the product.

  • Isolation of Ligand: After cooling, remove the solvent under reduced pressure. The resulting solid or oil is the crude Schiff base ligand, which can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part B: Synthesis of the Nickel(II) Complex

  • Ligand Solution: Dissolve the synthesized Schiff base ligand (1.0 mmol) in methanol (25 mL).

  • Metal Salt Solution: In a separate flask, dissolve Nickel(II) chloride hexahydrate (0.5 mmol) in methanol (15 mL).

  • Complexation: Add the metal salt solution to the ligand solution dropwise with continuous stirring. A precipitate should form.

  • Reaction Completion: Stir the mixture at room temperature for 2 hours, followed by refluxing for 3 hours to ensure complete complexation.

  • Isolation and Purification: Cool the reaction mixture to room temperature and collect the solid complex by vacuum filtration. Wash the precipitate with cold methanol and then diethyl ether. Dry the complex under vacuum.

Characterization of the Ligand and its Complexes

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

TechniqueLigand (this compound)Simple Complex (e.g., Cu(II) complex)Schiff Base Complex (e.g., Ni(II) complex)
FT-IR (cm⁻¹) C=O stretch (~1670-1690 cm⁻¹), C=N stretch of imidazole ring (~1500-1600 cm⁻¹)Shift in C=N (imidazole) stretch, appearance of M-N band (~400-500 cm⁻¹)Disappearance of C=O stretch, appearance of C=N (imine) stretch (~1620-1640 cm⁻¹), shift in C=N (imidazole) stretch, appearance of M-N and M-O bands.
¹H NMR (ppm) Aldehyde proton (~9.5-10.0), imidazole ring protons, methyl protons (~3.5-4.0)Broadening of signals due to paramagnetic metal center (for paramagnetic complexes)Disappearance of aldehyde proton, appearance of imine proton (~8.0-9.0), shifts in other proton signals upon coordination.
UV-Vis (nm) π-π* transitions of the imidazole ringd-d transitions in the visible region, charge transfer bands.Shifts in ligand-based transitions, appearance of d-d transitions and charge transfer bands.
Elemental Analysis Confirms the C, H, N, O composition.Confirms the metal-to-ligand ratio and overall composition.Confirms the composition of the Schiff base complex.

Applications in Research and Development

Metal complexes of this compound and its derivatives, particularly Schiff bases, hold significant promise in various fields.

  • Catalysis: The well-defined coordination geometry and the ability to tune the electronic properties of the metal center by modifying the ligand structure make these complexes potential catalysts for a range of organic transformations.[3]

  • Medicinal Chemistry and Drug Development: Imidazole-containing compounds are known to exhibit a wide array of biological activities.[1] Metal complexes of these ligands often show enhanced antimicrobial, antifungal, and anticancer properties compared to the free ligands.[3][8] The mechanism often involves the complex's ability to interact with biological macromolecules like DNA and proteins.

  • Materials Science: The structural diversity of these complexes makes them interesting candidates for the development of novel materials with specific magnetic or optical properties.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in coordination chemistry. Its unique combination of a coordinating imidazole ring and a reactive aldehyde functionality allows for the synthesis of a wide range of metal complexes with diverse structures and potential applications. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to develop new functional metal-based compounds for catalysis, medicine, and materials science. Further research into the catalytic and biological activities of complexes derived from this specific ligand is warranted and is expected to yield exciting new discoveries.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 1-Methyl-1H-imidazole-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Methyl-1H-imidazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will delve into the nuances of the Vilsmeier-Haack formylation of 1-methylimidazole, offering a troubleshooting guide, frequently asked questions, and a detailed experimental protocol to help you optimize your yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.

Issue 1: Low or No Product Formation

Question: I have followed the general procedure for the Vilsmeier-Haack formylation of 1-methylimidazole, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?

Answer: Low or no product formation in a Vilsmeier-Haack reaction is a common issue that can often be traced back to the quality of reagents, the formation of the Vilsmeier reagent itself, or the reaction conditions.

  • Reagent Quality is Paramount:

    • N,N-Dimethylformamide (DMF): The purity of DMF is critical. DMF can decompose over time to form dimethylamine and formic acid. Dimethylamine, being a nucleophile, can consume the Vilsmeier reagent, thus impeding the formylation of your imidazole substrate. It is highly recommended to use anhydrous DMF from a freshly opened bottle or to purify the DMF by distillation and store it over molecular sieves.

    • Phosphorus Oxychloride (POCl₃): POCl₃ is highly reactive towards moisture. Hydrolysis of POCl₃ will deactivate it and prevent the formation of the active Vilsmeier reagent. Always handle POCl₃ under an inert atmosphere (e.g., argon or nitrogen) and use a fresh, unopened bottle if possible.

  • Vilsmeier Reagent Formation and Stability: The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of DMF and POCl₃. This is an exothermic reaction and should be performed at low temperatures (typically 0-5 °C) to ensure the stability of the reagent. Insufficient cooling can lead to the decomposition of the reagent.

  • Reaction Temperature and Time: The formylation of 1-methylimidazole is an electrophilic aromatic substitution. While the imidazole ring is electron-rich, the reaction may still require sufficient thermal energy to proceed at a reasonable rate. If you are running the reaction at a very low temperature and observing poor conversion, a gradual increase in temperature (e.g., to room temperature or slightly above) may be necessary. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Issue 2: Formation of a Dark, Tarry Reaction Mixture

Question: My reaction mixture turns dark brown or black upon addition of the reagents, and I am isolating a tar-like substance instead of my desired product. What is causing this and how can it be prevented?

Answer: The formation of a dark, tarry mixture is indicative of polymerization and/or decomposition of the starting material or product under the reaction conditions.

  • Exothermic Reaction Control: The initial formation of the Vilsmeier reagent is highly exothermic. If the POCl₃ is added too quickly or with inadequate cooling, localized heating can occur, leading to uncontrolled side reactions and polymerization. The dropwise addition of POCl₃ to chilled DMF is essential.

  • Substrate Stability: While 1-methylimidazole is a relatively stable aromatic heterocycle, it can be susceptible to degradation under strongly acidic and harsh conditions. The Vilsmeier-Haack reaction generates an acidic environment, which, if not properly controlled, can lead to decomposition.

  • Controlled Work-up: The quenching step is critical. The reaction mixture should be poured onto crushed ice and neutralized carefully. A rapid, uncontrolled quench can also lead to localized heating and degradation of the product.

Issue 3: Presence of Multiple Spots on TLC, Including a Suspected Di-formylated Product

Question: My TLC analysis of the crude product shows multiple spots. I suspect the formation of a di-formylated byproduct. How can I confirm this and improve the selectivity for mono-formylation?

Answer: Over-formylation is a potential side reaction in the Vilsmeier-Haack reaction, especially with activated substrates like 1-methylimidazole. The formation of 1-methyl-1H-imidazole-2,5-dicarbaldehyde is a possibility.

  • Stoichiometry is Key: The molar ratio of the Vilsmeier reagent to the 1-methylimidazole is the most critical factor in controlling selectivity. An excess of the Vilsmeier reagent will favor di-formylation. A good starting point is to use a slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents) and optimize from there.

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555
A generalized representation of the effect of stoichiometry on product distribution for an activated aromatic compound.
  • Order of Addition: Adding the 1-methylimidazole solution dropwise to the pre-formed Vilsmeier reagent can sometimes lead to localized high concentrations of the substrate, which may favor mono-formylation.

  • Temperature Control: Maintaining a lower reaction temperature can help to improve selectivity by slowing down the rate of the second formylation reaction, which is typically slower than the first.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Vilsmeier-Haack formylation of 1-methylimidazole?

The formylation of 1-methylimidazole is expected to occur at the C5 position. The C2 position is electron-deficient due to the inductive effect of the two adjacent nitrogen atoms. The C4 and C5 positions are more electron-rich and available for electrophilic substitution. The C5 position is generally favored for electrophilic attack on N-alkylated imidazoles.

Q2: How should I purify the crude this compound?

Column chromatography on silica gel is a common and effective method for purifying the product. A solvent system of dichloromethane/methanol or ethyl acetate/hexane can be used as the eluent. The polarity of the solvent system should be optimized based on TLC analysis of the crude mixture.

Q3: How can I confirm the identity and purity of my final product?

The identity and purity of this compound can be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: Expect to see characteristic signals for the aldehyde proton (around 9.5-10 ppm), the imidazole ring protons, and the N-methyl group.

  • ¹³C NMR: Look for the carbonyl carbon of the aldehyde (typically >180 ppm) and the carbons of the imidazole ring and the methyl group.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (110.11 g/mol ) should be observed.[1]

  • IR Spectroscopy: A strong absorption band in the region of 1670-1700 cm⁻¹ is characteristic of the aldehyde carbonyl group.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, both phosphorus oxychloride and DMF are hazardous chemicals.

  • POCl₃: is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • DMF: is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It should also be handled in a fume hood with appropriate PPE.

Detailed Experimental Protocol

This protocol is a representative procedure for the Vilsmeier-Haack formylation of 1-methylimidazole. Optimization of reaction time, temperature, and stoichiometry may be required to achieve the best results in your specific laboratory setting.

Materials:

  • 1-Methylimidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Formylation: Dissolve 1-methylimidazole (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Carefully neutralize the mixture to pH 7-8 by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Visualizing the Process

To better understand the chemical transformations and the logical flow of troubleshooting, the following diagrams are provided.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Methylimidazole 1-Methylimidazole Methylimidazole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis Troubleshooting_Workflow Start Low Yield? Check_Reagents Check Reagent Purity (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Yes Monitor_Reaction Monitor by TLC Start->Monitor_Reaction No Control_Temp Control Temperature (0-5°C for reagent formation) Check_Reagents->Control_Temp Optimize_Stoichiometry Optimize Stoichiometry (1.1-1.5 eq. Vilsmeier Reagent) Control_Temp->Optimize_Stoichiometry Optimize_Stoichiometry->Monitor_Reaction Purification_Issue Purification Issues? Monitor_Reaction->Purification_Issue Adjust_Chromatography Adjust Chromatography (Solvent Polarity) Purification_Issue->Adjust_Chromatography Yes Characterize Characterize by NMR, MS, IR Purification_Issue->Characterize No Adjust_Chromatography->Characterize Success Optimized Yield Characterize->Success

References

Technical Support Center: Purification of 1-Methyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Methyl-1H-imidazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. Here, we address common challenges encountered during its purification by column chromatography, providing field-tested insights and logical, step-by-step solutions to ensure you achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs): First Principles

This section covers foundational questions regarding the chromatographic behavior of this compound. Understanding these principles is the first step toward a successful purification.

Q1: What are the key chemical properties of this compound that influence its chromatographic purification?

A1: The purification strategy is dictated by the molecule's structure. Key features include:

  • Polarity: The presence of the imidazole ring and the carbaldehyde group makes it a polar molecule.[1] This means it will have a strong affinity for polar stationary phases like silica gel and will require a relatively polar mobile phase for elution.

  • Basicity: The imidazole ring is basic. This can lead to strong, sometimes irreversible, binding to the acidic silanol groups on the surface of standard silica gel, resulting in poor recovery and significant tailing of the elution peak.[2]

  • Stability: While generally stable, aldehydes can be susceptible to oxidation or hydration.[3] Prolonged exposure to highly acidic or basic conditions on a chromatographic support should be minimized. The compound should be stored under recommended conditions to ensure its chemical integrity.[4]

Q2: How do I select the appropriate stationary phase? Silica or Alumina?

A2: The choice of stationary phase is critical.

  • Silica Gel (Default Choice): Standard Grade 60 silica gel (230-400 mesh) is the most common choice for flash chromatography.[5] However, due to the basicity of the imidazole nitrogen, peak tailing can be a significant issue.

  • Deactivated Silica Gel: To mitigate peak tailing, you can deactivate the silica gel. This is achieved by pre-treating the silica with a tertiary amine, such as triethylamine (Et₃N). A common practice is to include 0.5-1% triethylamine in the mobile phase, which neutralizes the acidic sites on the silica surface.[2]

  • Alumina (Alternative): Neutral or basic alumina can be an excellent alternative if your compound proves to be unstable on silica or if tailing is severe even with deactivation. Alumina is generally less acidic than silica.

Q3: How do I determine the optimal mobile phase (eluent) for the separation?

A3: The optimal mobile phase should provide a good separation between your target compound and any impurities, with a target retention factor (Rf) of 0.25-0.35 on a Thin Layer Chromatography (TLC) plate for the best column separation.[6]

  • Start with a TLC analysis: Use a standard solvent system like Ethyl Acetate (EtOAc) / Hexanes. Spot your crude reaction mixture on a silica gel TLC plate and develop it in various ratios (e.g., 30% EtOAc/Hexanes, 50% EtOAc/Hexanes, 70% EtOAc/Hexanes).

  • Increase Polarity if Needed: If the compound remains at the baseline (Rf=0), a more polar solvent system is required. A common and effective system for polar compounds is Dichloromethane (DCM) / Methanol (MeOH). Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase it.

  • Add a Modifier: As mentioned, adding a small amount of triethylamine (~0.5%) to your chosen solvent system can dramatically improve peak shape by preventing interaction with acidic silica.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a self-validating workflow for the purification of this compound.

1. Preparation of the Column:

  • Select a glass column of appropriate size. A general rule is to use a mass of silica gel that is 40-100 times the mass of the crude material to be purified.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes).

  • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Avoid air bubbles, as they will lead to poor separation.[7]

  • Add a thin layer (0.5 cm) of sand on top of the silica bed to prevent disruption during sample and solvent loading.[7]

2. Sample Loading:

  • Wet Loading (Preferred for good solubility): Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent like DCM.[7] Using a pipette, carefully apply the solution to the top of the silica gel, allowing it to absorb completely into the sand layer.

  • Dry Loading (For poor solubility or use of strong loading solvent): Dissolve the crude product in a suitable solvent (e.g., DCM or MeOH). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the column.[7]

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Begin with a low-polarity eluent and collect fractions.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. For example, you might start with 30% EtOAc/Hexanes and gradually increase to 70% EtOAc/Hexanes.

  • Collect fractions of a consistent volume throughout the process.

4. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions using TLC. Spot every few fractions on a TLC plate to identify which ones contain your pure product.

  • Combine the fractions that contain only the pure product.

  • Remove the solvent from the combined fractions under reduced pressure (rotary evaporation) to yield the purified this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment in a question-and-answer format.

Q4: My compound is not moving from the baseline on the TLC plate, even with 100% Ethyl Acetate. What should I do?

A4: This indicates your compound is highly polar and requires a more polar mobile phase.

  • Causality: The interaction between your polar compound and the polar silica gel is stronger than the eluting power of Ethyl Acetate.

  • Solution: Switch to a more polar solvent system. A mixture of Dichloromethane (DCM) and Methanol (MeOH) is a standard choice. Start a new TLC analysis with 98:2 DCM:MeOH and increase the methanol percentage until you achieve an Rf of 0.25-0.35. For very polar compounds, systems containing small amounts of ammonium hydroxide in methanol can also be effective.[6]

Q5: My purified fractions show a long streak or "tail" on the TLC plate instead of a tight spot. Why is this happening and how can I fix it?

A5: This phenomenon, known as tailing or streaking, is a classic sign of undesirable secondary interactions between your compound and the stationary phase.

  • Causality: The basic nitrogen atom on the imidazole ring is likely interacting strongly with acidic silanol groups on the silica gel surface. This causes some molecules to "stick" longer than others, resulting in a streak.

  • Solution: Deactivate the silica gel. Add 0.5-1% triethylamine (Et₃N) or a similar base to your mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

Q6: I ran the column, but I can't find my compound in any of the fractions. Where did it go?

A6: There are several possibilities for a compound to "disappear" during chromatography.

  • Possibility 1: Decomposition on the Column. Your compound may be unstable on silica gel. To test this, dissolve a small amount of your crude material, spot it on a TLC plate, and let it sit for an hour. Then, develop the plate. If you see new spots or a significant decrease in the intensity of your product spot, decomposition is likely.[6] The solution is to switch to a more inert stationary phase like neutral alumina.

  • Possibility 2: Irreversible Binding. The compound may have bound so strongly to the column that the chosen mobile phase cannot elute it. This can happen with very basic compounds on acidic silica. Try flushing the column with a very strong solvent mixture, such as 10% Methanol in DCM with 1% ammonium hydroxide, to see if you can recover any material.

  • Possibility 3: Eluted in the Solvent Front. If you used a mobile phase that was too polar to begin with, your compound may have eluted very quickly in the first few fractions with the solvent front. Always check the first fractions collected.[6]

  • Possibility 4: Dilution. The compound may have eluted, but the fractions are too dilute to be seen on the TLC plate. Try concentrating a few fractions in the expected elution range and re-spotting them on the TLC plate.[6][8]

Q7: I see two spots on the TLC that are very close together, and I can't separate them on the column. What are my options?

A7: Poor separation of closely eluting spots requires optimizing the chromatographic conditions for better resolution.

  • Causality: The chosen mobile phase does not have sufficient selectivity to differentiate between your product and the impurity. They have very similar polarities.

  • Solution 1: Use a Shallower Gradient. If you are using a gradient elution, make the increase in polarity more gradual. This gives the compounds more time to resolve along the length of the column.

  • Solution 2: Try a Different Solvent System. Different solvents interact with compounds in unique ways. A mixture of DCM/MeOH might provide a different selectivity profile compared to EtOAc/Hexanes. Experiment with different solvent families.

  • Solution 3: High-Performance Liquid Chromatography (HPLC). If flash chromatography cannot provide baseline separation, preparative HPLC, which uses smaller stationary phase particles and high pressure, may be required for complete separation.[2][9]

Data & Visualization

Table 1: Recommended Solvent Systems for TLC Analysis
Solvent System (v/v)PolarityTarget Compounds & Expected RfNotes
30-80% Ethyl Acetate / HexanesLow to MediumNon-polar to moderately polar impurities.Good starting point for initial TLC screening.
99:1 to 90:10 DCM / MeOHMedium to HighThis compound.Highly effective for eluting polar heterocyclic compounds.
95:5:0.5 DCM / MeOH / Et₃NHighThis compound.The addition of triethylamine is crucial for reducing peak tailing.
90:10:1 EtOAc / EtOH / NH₄OHHighVery polar impurities or strongly bound product.Use for flushing a column when product is irreversibly bound.

Diagram 1: Troubleshooting Workflow

TroubleshootingWorkflow cluster_no_product Troubleshooting: No Product cluster_separation Troubleshooting: Poor Separation cluster_tailing Troubleshooting: Tailing Start Problem Encountered During Column TLC_Analysis Analyze Fractions by TLC Start->TLC_Analysis No_Product No Product Spot Found TLC_Analysis->No_Product No product detected Poor_Separation Poor Separation / Overlap TLC_Analysis->Poor_Separation Spots are close/overlapping Tailing Spot Tailing / Streaking TLC_Analysis->Tailing Spots are streaked Product_Found Product is Pure TLC_Analysis->Product_Found Clean separation Decomposition_Test Test for Stability on Silica No_Product->Decomposition_Test Flush_Column Flush Column with Polar Solvent No_Product->Flush_Column Check_Front Check Initial Fractions No_Product->Check_Front Shallow_Gradient Use Shallower Gradient Poor_Separation->Shallow_Gradient Change_Solvent Change Solvent System Poor_Separation->Change_Solvent Prep_HPLC Consider Preparative HPLC Poor_Separation->Prep_HPLC Add_Base Add Et3N or NH4OH to Eluent Tailing->Add_Base Change_Stationary Switch to Alumina Tailing->Change_Stationary

Caption: A logical workflow for troubleshooting common column chromatography issues.

References

Technical Support Center: Recrystallization of 1-Methyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Methyl-1H-imidazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Achieving high purity of this substance is critical for the success of subsequent reactions and the quality of the final product. Recrystallization is a powerful technique for purifying solid organic compounds, and this guide provides a comprehensive resource for its application to this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful recrystallization protocol.

PropertyValueSource
Molecular Formula C₅H₆N₂O[1][2]
Molecular Weight 110.11 g/mol [2]
Appearance White to light yellow to light orange powder or crystals[3]
Melting Point 52-57 °C[3]
Purity (typical) >95.0% (GC)[3]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The optimal conditions may vary depending on the nature and quantity of impurities.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethyl acetate/hexane mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Step-by-Step Procedure:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the polarity of the molecule, a mixed solvent system of ethyl acetate and a non-polar solvent like hexane is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (ethyl acetate) to the flask. Gently heat the mixture while stirring to dissolve the compound. If the compound does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Inducing Crystallization: Add the less polar solvent (hexane) dropwise to the hot solution until it becomes slightly cloudy. This indicates that the solution is saturated.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Further analysis by techniques like NMR or GC can also be performed.

Troubleshooting Guide

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Caption: Troubleshooting workflow for common recrystallization issues.

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[4] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if there is a high concentration of impurities.

  • Causality: The compound's melting point is depressed by impurities, causing it to melt in the hot solvent.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent (the more polar one in a mixed system) to decrease the saturation point.

    • Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath and allowing both to cool to room temperature.

    • If the problem persists, consider a preliminary purification step like passing a solution of the crude material through a short plug of silica gel.[5]

Q2: No crystals are forming even after cooling the solution in an ice bath. What is the problem?

A2: This is a common issue and can usually be resolved with a few simple techniques.

  • Causality: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal saturation point at that temperature. Crystal growth requires a nucleation site to begin.

  • Solutions:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for other crystals to grow upon.

    • Reduce Solvent Volume: It's possible that too much solvent was added initially. Gently heat the solution to evaporate some of the solvent and then try cooling it again.[4]

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can be due to several factors during the recrystallization process.

  • Causality: The compound may have significant solubility in the cold solvent, or too much solvent was used.

  • Solutions:

    • Minimize Solvent: Always use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of compound that remains dissolved.

    • Washing Technique: Wash the collected crystals with a minimal amount of ice-cold solvent. Using too much or warm solvent will dissolve some of your product.

    • Second Crop: The filtrate (the liquid remaining after filtration) can be concentrated by heating to remove some solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q4: The recrystallized crystals are still colored. How can I remove the color?

A4: If the pure compound is known to be colorless, colored impurities may be present.

  • Causality: Highly colored impurities can be trapped in the crystal lattice.

  • Solution:

    • Activated Charcoal: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution.

    • Hot Filtration: Boil the solution with the charcoal for a few minutes and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities. Then proceed with the cooling and crystallization steps.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent will have a steep solubility curve for the compound. For polar molecules like this compound, polar solvents are generally a good starting point. A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, often provides the best results, allowing for fine-tuning of the solvent polarity. Experimental testing with small amounts of the crude product is the most reliable way to determine the optimal solvent system.

Q2: How do I know if my recrystallized product is pure?

A2: The most common and immediate method is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point range (typically 1-2 °C) that corresponds to the literature value (52-57 °C for this compound). A broad melting point range suggests the presence of impurities. For more definitive purity analysis, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can be used.

Q3: Can I use a single solvent for recrystallization?

A3: Yes, if you can find a single solvent that meets the criteria of high solubility when hot and low solubility when cold. For this compound, a moderately polar solvent might work. However, mixed solvent systems often provide greater flexibility and control over the crystallization process.

Q4: What are the likely impurities in my crude this compound?

A4: The impurities will depend on the synthetic route used. Common impurities could include unreacted starting materials such as 5-formylimidazole and the methylating agent (e.g., methyl iodide or dimethyl sulfate), as well as by-products from the reaction.[1] Recrystallization is effective at removing small amounts of these types of impurities.

Logical Workflow for Recrystallization

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References

Identification of byproducts in the synthesis of 1-Methyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Methyl-1H-imidazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure the successful synthesis and purification of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Synthesis Strategy and Byproduct Formation

Question 1: What are the most common synthetic routes to this compound, and what are the primary byproducts associated with each?

There are two primary and widely employed synthetic strategies for the preparation of this compound. Each route, while effective, is susceptible to the formation of specific byproducts that can complicate purification and impact final yield and purity.

  • Route A: Vilsmeier-Haack Formylation of 1-Methylimidazole. This is an electrophilic substitution reaction where 1-methylimidazole is formylated using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2]

  • Route B: N-Methylation of 1H-imidazole-5-carbaldehyde. This method involves the direct methylation of the commercially available 1H-imidazole-5-carbaldehyde using a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, in the presence of a base.[3]

The primary byproducts for each route are summarized in the table below:

Synthesis RoutePrimary Byproducts
A: Vilsmeier-Haack Formylation 1-Methyl-1H-imidazole-4-carbaldehyde (Isomer)[4], 1-Methyl-1H-imidazole-2-carbaldehyde (Isomer)[5], Unreacted 1-Methylimidazole, Iminium salt intermediates (from incomplete hydrolysis)
B: N-Methylation 1-Methyl-1H-imidazole-4-carbaldehyde (Isomer)[3], 1,3-Dimethyl-1H-imidazolium-5-carbaldehyde salt (Over-methylation)[6], Unreacted 1H-imidazole-5-carbaldehyde
II. Troubleshooting the Vilsmeier-Haack Formylation Route

Question 2: During the Vilsmeier-Haack formylation of 1-methylimidazole, my final product is a mixture of isomers. How can I identify them and improve the regioselectivity for the desired 5-carbaldehyde product?

The formation of isomeric byproducts is the most common challenge in this synthesis. The electrophilic Vilsmeier reagent can attack different positions on the 1-methylimidazole ring. While the C5 position is generally favored, formylation at the C4 and C2 positions can also occur, leading to a mixture of products.

Identification of Isomers:

The most effective method for identifying these isomers is through a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the isomers. A C18 column with a mobile phase of acetonitrile and water (with a buffer like phosphoric acid or formic acid for mass spectrometry compatibility) is a good starting point.[7][8] The retention times will differ for each isomer, allowing for their quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for unambiguous structure elucidation. The chemical shifts of the imidazole ring protons and carbons are distinct for each isomer.

Compound¹H NMR (Imidazole Protons)¹³C NMR (Imidazole Carbons)
This compound ~7.6 ppm (s, 1H), ~7.1 ppm (s, 1H)C2: ~138 ppm, C4: ~127 ppm, C5: ~122 ppm
1-Methyl-1H-imidazole-4-carbaldehyde Distinct shifts for H2, H5, and the aldehyde proton.Distinct shifts for C2, C4, and C5.
1-Methyl-1H-imidazole-2-carbaldehyde Distinct shifts for H4, H5, and the aldehyde proton.[5]C2: Carbonyl attached, C4 and C5 will have characteristic shifts.[9]
  • Mass Spectrometry (MS): While the isomers will have the same molecular weight, their fragmentation patterns in GC-MS or LC-MS/MS might show subtle differences. This is more useful for confirmation alongside chromatographic separation.[10]

Improving Regioselectivity:

Controlling the reaction conditions is key to favoring the formation of the 5-carbaldehyde isomer.

  • Temperature Control: The Vilsmeier-Haack reaction is typically exothermic. Maintaining a low and controlled temperature during the addition of the Vilsmeier reagent can enhance regioselectivity.

  • Stoichiometry: Precise control of the stoichiometry of the reagents is crucial. An excess of the Vilsmeier reagent could potentially lead to di-formylation or other side reactions.

  • Solvent: The choice of solvent can influence the reaction pathway. Dichloromethane or chloroform are common choices.

Experimental Workflow for Isomer Identification:

Caption: Workflow for the identification of isomeric byproducts.

Question 3: My reaction seems to have stalled, and after workup, I have a significant amount of unreacted 1-methylimidazole and a water-soluble, non-aldehyde byproduct. What could be the issue?

This scenario often points to two potential problems: incomplete reaction or incomplete hydrolysis of the intermediate iminium salt.

  • Incomplete Reaction: The Vilsmeier reagent is a relatively weak electrophile. If the reaction conditions are not optimal (e.g., temperature too low, insufficient reaction time), the formylation may not go to completion. Ensure the reaction is stirred for an adequate period at a suitable temperature.

  • Incomplete Hydrolysis: The Vilsmeier-Haack reaction proceeds through an iminium salt intermediate.[2][4] This intermediate must be hydrolyzed during the aqueous workup to yield the final aldehyde. If the hydrolysis is incomplete, you will isolate the water-soluble iminium salt.

Troubleshooting Steps:

  • Ensure Complete Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ should be allowed to proceed to completion before the addition of 1-methylimidazole.

  • Optimize Reaction Conditions: Gradually increase the reaction temperature and/or extend the reaction time to drive the formylation to completion. Monitor the reaction progress by TLC or a quick HPLC analysis.

  • Ensure Thorough Hydrolysis: The aqueous workup is critical. Ensure that the pH is appropriate for hydrolysis (typically basic) and that the mixture is stirred vigorously for a sufficient time to allow for the complete conversion of the iminium salt to the aldehyde.

III. Troubleshooting the N-Methylation Route

Question 4: I am performing an N-methylation of 1H-imidazole-5-carbaldehyde and obtaining a mixture of two isomeric products. How do I differentiate them and favor the formation of the desired this compound?

The starting material, 1H-imidazole-5-carbaldehyde, exists as a mixture of tautomers (4- and 5-substituted imidazoles). Methylation can therefore occur on either of the nitrogen atoms, leading to a mixture of this compound and 1-methyl-1H-imidazole-4-carbaldehyde.

Differentiation of Isomers:

The analytical techniques described in Question 2 (HPLC, NMR, and MS) are equally applicable here for separating and identifying the two isomers.

Favoring the Desired Isomer:

The regioselectivity of the N-methylation can be influenced by the reaction conditions.

  • Choice of Base and Solvent: The combination of base and solvent can affect the tautomeric equilibrium and the site of methylation. Experimenting with different bases (e.g., sodium hydride, potassium carbonate) and solvents (e.g., THF, DMF, acetonitrile) can help optimize the ratio of the desired product.

  • Protecting Groups: In some cases, employing a protecting group strategy can ensure methylation at the desired nitrogen.

Question 5: My NMR spectrum shows signals consistent with the desired product, but also some additional peaks, and the product is a salt. What is this byproduct?

The formation of a salt, particularly if you observe two N-methyl signals in the NMR, is indicative of over-methylation. The second nitrogen atom of the imidazole ring can be methylated to form a 1,3-dimethyl-1H-imidazolium-5-carbaldehyde salt.[6]

Identification of the Over-Methylation Byproduct:

  • NMR Spectroscopy: The ¹H NMR spectrum will show two distinct singlets for the two N-methyl groups. The imidazolium proton will also have a characteristic downfield shift.

  • Mass Spectrometry: ESI-MS will show the molecular ion corresponding to the 1,3-dimethyl-1H-imidazolium-5-carbaldehyde cation.

Preventing Over-Methylation:

  • Stoichiometry: Use a slight excess (but not a large excess) of the methylating agent. A 1.05 to 1.1 equivalent of the methylating agent is a good starting point.

  • Controlled Addition: Add the methylating agent slowly and at a controlled temperature to minimize the chances of a second methylation event.

  • Monitoring: Closely monitor the reaction by TLC or HPLC to stop the reaction once the starting material is consumed and before significant formation of the over-methylated product occurs.

Logical Relationship of Byproduct Formation in N-Methylation:

N_Methylation_Byproducts Start 1H-imidazole-5-carbaldehyde (Tautomeric Mixture) Methylation N-Methylation (e.g., CH₃I, Base) Start->Methylation Desired This compound (Desired Product) Methylation->Desired Methylation at N1 Isomer 1-Methyl-1H-imidazole-4-carbaldehyde (Isomeric Byproduct) Methylation->Isomer Methylation at N3 OverMethylation 1,3-Dimethyl-1H-imidazolium-5-carbaldehyde (Over-methylation Byproduct) Desired->OverMethylation Further Methylation Isomer->OverMethylation Further Methylation

Caption: Potential byproduct pathways in N-methylation.

IV. Purification Strategies

Question 6: What are the recommended methods for purifying this compound from the identified byproducts?

The choice of purification method will depend on the nature and quantity of the impurities.

  • Column Chromatography: This is the most common method for separating the desired product from its isomers and unreacted starting materials.

    • Stationary Phase: Silica gel is typically effective.

    • Mobile Phase: A gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The polarity can be adjusted to achieve optimal separation.

  • Preparative HPLC: For high-purity requirements or difficult separations, preparative reverse-phase HPLC can be employed. The conditions would be similar to the analytical method but on a larger scale.

  • Recrystallization: If the crude product is a solid and there is a significant difference in solubility between the desired product and the impurities, recrystallization can be an effective purification technique.

  • Acid-Base Extraction: This can be useful for removing unreacted starting materials. For instance, unreacted 1-methylimidazole can be removed by washing the organic layer with a dilute acid solution.

Detailed Experimental Protocol: Column Chromatography Purification

  • Prepare the Column: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate or methanol.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

Technical Support Center: Minimizing Isomer Formation During Methylation of Imidazole-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the regioselective methylation of imidazole-4(5)-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize this challenging transformation. The formation of N1 and N3 constitutional isomers is a common obstacle, and this document provides in-depth, field-proven insights to control the reaction's outcome.

Frequently Asked Questions (FAQs)

Q1: Why is the methylation of imidazole-5-carbaldehyde prone to forming a mixture of isomers?

The formation of two regioisomers (1-methyl-1H-imidazole-5-carbaldehyde and 1-methyl-1H-imidazole-4-carbaldehyde) is a direct consequence of the inherent chemical properties of the imidazole ring.[1] The core issue stems from two factors:

  • Annular Tautomerism: Unsymmetrically substituted imidazoles like this exist as a rapid equilibrium between two tautomeric forms: 1H-imidazole-4-carbaldehyde and 1H-imidazole-5-carbaldehyde.[2][3] Both nitrogen atoms (N1 and N3) can be protonated, and the proton can rapidly exchange between them.

  • Ambident Nucleophilicity: After deprotonation by a base, the resulting imidazolate anion is an ambident nucleophile. The negative charge is delocalized across both nitrogen atoms, meaning that an incoming electrophile (the methyl group) can attack either nitrogen.[1]

Q2: What are the primary factors that control which isomer is formed?

Regioselectivity is not random; it is governed by a sensitive interplay of electronic effects, steric hindrance, and the specific reaction conditions employed.[4]

  • Electronic Effects: The electron-withdrawing nature of the carbaldehyde group reduces the nucleophilicity of the adjacent nitrogen atom. This makes the more distant nitrogen the preferred site of attack for electrophiles.[4][5]

  • Steric Hindrance: Bulky substituents on the imidazole ring or the use of a sterically demanding alkylating agent will favor reaction at the less hindered nitrogen atom.[5] For methylation, this effect is less pronounced than for larger alkyl groups.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the tautomeric equilibrium and the reactivity of the imidazolate anion, thereby shifting the isomer ratio.[5][6]

Q3: Which isomer is typically the major product under standard conditions?

Under most standard alkylation conditions (e.g., using methyl iodide with potassium carbonate in DMF), the major product is 1-methyl-1H-imidazole-4-carbaldehyde . This is because the tautomer with the proton on the nitrogen adjacent to the formyl group (1H-imidazole-4-carbaldehyde) is generally more stable and abundant.[5] The subsequent alkylation then occurs on the more nucleophilic, remote nitrogen (N3), leading to the 4-carbaldehyde product.

Visualizing the Reaction Pathway

The diagram below illustrates the tautomeric equilibrium and the subsequent methylation pathways leading to the two primary regioisomers.

G cluster_0 Tautomeric Equilibrium cluster_1 Methylation Products TautomerA 1H-Imidazole-4-carbaldehyde (Major Tautomer) TautomerB 1H-Imidazole-5-carbaldehyde (Minor Tautomer) TautomerA->TautomerB H⁺ shift ProductMajor 1-Methyl-1H-imidazole-4-carbaldehyde (Major Product) TautomerA->ProductMajor + CH₃-X (at remote N3) [Electronic Control] ProductMinor This compound (Minor Product) TautomerA->ProductMinor + CH₃-X (at adjacent N1) [Sterically Driven] TautomerB->ProductMinor + CH₃-X (at remote N1) [Minor Pathway]

Caption: Tautomerism and resulting N-methylation pathways.

Troubleshooting Guide: Isomer Control

This section addresses specific experimental challenges in a question-and-answer format to guide your optimization process.

Problem 1: My reaction produces a poor isomer ratio, with significant amounts of the undesired this compound. How can I maximize the yield of the 1-methyl-1H-imidazole-4-carbaldehyde (major) isomer?

Answer: This issue indicates that your reaction conditions are not sufficiently selective to favor the electronically preferred pathway. To enhance the formation of the major isomer, you must reinforce the conditions that favor electronic control over steric or other competing factors.

Troubleshooting Steps:

  • Evaluate the Base and Solvent System: The base and solvent combination is the most critical factor.[6]

    • Use a Weaker Base: Strong bases like Sodium Hydride (NaH) fully deprotonate the imidazole, creating a highly reactive, delocalized anion where selectivity can be reduced. Using a milder base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like Acetonitrile (MeCN) or DMF often provides higher selectivity.[6] Cs₂CO₃ is frequently reported to be highly effective.[6]

    • Solvent Choice: Polar aprotic solvents (DMF, DMSO, MeCN) are standard. They effectively solvate the cation from the base without strongly interacting with the nucleophilic nitrogen atoms, allowing the inherent electronic differences to dictate the reaction site.[6]

  • Control the Temperature: Run the reaction at room temperature or slightly below. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the minor, less stable isomer, thus decreasing selectivity.

  • Choose the Right Methylating Agent: Use a simple, unhindered methylating agent like methyl iodide or dimethyl sulfate. More complex or bulky agents can introduce steric factors that may compete with the desired electronic control.

ConditionBaseSolventTemperatureExpected Outcome on Selectivity (for Major Isomer)
Optimal K₂CO₃ or Cs₂CO₃MeCN or DMF0 °C to RTHigh. Favors electronic control.
Aggressive NaHTHF or DMFRT to 60 °CModerate to Low. High reactivity can reduce selectivity.
High Temp AnyAny> 80 °CLow. Can lead to isomer scrambling and side products.

Problem 2: My goal is to synthesize the minor isomer, this compound. How can I reverse the natural selectivity?

Answer: Synthesizing the sterically hindered, electronically disfavored isomer is a significant challenge that requires overriding the molecule's inherent reactivity. Standard alkylation methods will not be effective.

Strategies for Synthesizing the Minor Isomer:

  • Protecting Group Strategy: This is the most reliable approach. By temporarily installing a protecting group on one nitrogen, you can force the methylation to occur at the other position. A multi-step sequence developed for related (benz)imidazoles involves:

    • Protection: React the imidazole with phenylsulfonyl chloride. This group will preferentially attach to the less hindered nitrogen (N1), leaving the more hindered N3 available.[7]

    • Methylation: Methylate the remaining free nitrogen using an agent like methyl triflate.

    • Deprotection: Remove the sulfonyl group with a suitable nucleophile to yield the desired isomer.[7] This method offers excellent regioselectivity (>98:2 in model systems).[7]

  • Exploiting Steric Hindrance: While difficult with a small methyl group, if you were using a bulkier alkylating agent, reaction at the more sterically accessible nitrogen (which leads to the minor isomer) could be favored. This is less applicable for methylation but is a key principle in imidazole alkylation.[5]

Problem 3: I am observing the formation of a polar, water-soluble byproduct, likely a quaternary imidazolium salt. How do I prevent this dialkylation?

Answer: The N-methylated imidazole product is still nucleophilic and can be alkylated a second time by the methylating agent, forming a 1,3-dimethylimidazolium salt. This is a common side reaction, especially under forcing conditions.[6]

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of the starting imidazole (1.1 equiv.) relative to the methylating agent (1.0 equiv.). This ensures the electrophile is consumed before it can react with the product.[6]

  • Slow Addition: Add the methylating agent dropwise or via syringe pump to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second reaction.[6]

  • Monitor the Reaction: Closely follow the reaction's progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-alkylation of the product.

  • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues encountered during the methylation reaction.

G Start Reaction Start: Methylation of Imidazole-4(5)-carbaldehyde Problem Analyze Crude Product: What is the main issue? Start->Problem IsomerRatio Poor Isomer Ratio (Mixture of N1/N3) Problem->IsomerRatio Selectivity Dialkylation Dialkylation Observed (Imidazolium Salt) Problem->Dialkylation Byproduct LowYield Low Yield / Incomplete Reaction Problem->LowYield Conversion Goal Desired Product? IsomerRatio->Goal Sol_Dialkyl Solution: Minimize Over-reaction • Use ~1.0 equiv. Me-X • Slow addition of Me-X • Monitor reaction closely • Lower Temperature Dialkylation->Sol_Dialkyl Sol_Yield Solution: Improve Reactivity • Ensure anhydrous conditions • Consider stronger base (NaH) • Check reagent purity/activity LowYield->Sol_Yield MajorIsomer Maximize Major Isomer (1-Me-4-CHO) Goal->MajorIsomer Major MinorIsomer Synthesize Minor Isomer (1-Me-5-CHO) Goal->MinorIsomer Minor Sol_Major Solution: Enhance Electronic Control • Use K₂CO₃ / Cs₂CO₃ • Solvent: MeCN or DMF • Lower Temperature (0-25 °C) MajorIsomer->Sol_Major Sol_Minor Solution: Override Inherent Selectivity • Use Protecting Group Strategy (e.g., Phenylsulfonyl) • Multi-step synthesis is required [7] MinorIsomer->Sol_Minor

Caption: Troubleshooting workflow for methylation of imidazole-5-carbaldehyde.

General Experimental Protocol (Favoring the Major Isomer)

This protocol provides a robust starting point for selectively synthesizing 1-methyl-1H-imidazole-4-carbaldehyde.

Materials:

  • 1H-Imidazole-4(5)-carbaldehyde (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Methyl Iodide (MeI) (1.1 equiv)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-imidazole-4(5)-carbaldehyde and anhydrous acetonitrile.

  • Add cesium carbonate to the solution and stir the resulting suspension at room temperature for 30 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Add methyl iodide dropwise to the stirred suspension over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired isomer from any minor isomer and impurities.

References

Technical Support Center: Troubleshooting Wittig Reactions with Electron-Rich Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of the Wittig reaction, specifically when encountering challenges with electron-rich aldehydes. My aim is to provide not just procedural instructions, but a deeper understanding of the reaction's nuances, empowering you to troubleshoot effectively and optimize your synthetic strategies.

The Challenge with Electron-Rich Aldehydes

The Wittig reaction is a cornerstone of alkene synthesis, prized for its reliability and functional group tolerance.[1][2] However, its efficiency can be significantly hampered when one of the reactants is an electron-rich aldehyde. The electron-donating groups on the aromatic ring reduce the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the phosphorus ylide.[3] This diminished reactivity can lead to a cascade of issues, including low yields, sluggish reaction rates, and in some cases, complete reaction failure.

This guide provides a structured approach to diagnosing and solving these common problems through a question-and-answer format, supplemented with detailed protocols and mechanistic insights.

Troubleshooting Guide

Issue 1: Low to No Product Yield

Question: I am attempting a Wittig reaction with anisaldehyde (an electron-rich aldehyde) and a non-stabilized ylide, but I am observing very low conversion to the desired alkene. What are the likely causes and how can I improve the yield?

Answer: This is a classic problem when dealing with electron-rich aldehydes. The reduced reactivity of the aldehyde is the primary culprit. Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Ylide Choice and Reaction Conditions:

  • Non-stabilized ylides (e.g., those prepared from alkyltriphenylphosphonium halides) are generally more reactive than their stabilized counterparts and are the correct initial choice for less reactive carbonyls.[4][5] However, their high reactivity also makes them less stable.

  • Base Selection is Critical: The choice of base for deprotonating the phosphonium salt is crucial. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are typically required to ensure complete ylide formation.[3] Weaker bases may not be sufficient, leading to a low concentration of the active nucleophile.

  • Solvent Purity: Ensure your solvent (typically THF or diethyl ether) is scrupulously dry.[1] Any trace of moisture will quench the strong base and the ylide, drastically reducing the reaction's efficiency.[6]

2. Consider a More Potent Olefination Reagent: The Horner-Wadsworth-Emmons (HWE) Reaction

For challenging substrates like electron-rich aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative.[7][8]

  • Increased Nucleophilicity: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphorus ylides, enabling them to react more efficiently with less electrophilic aldehydes.[7][9]

  • Simplified Workup: A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, making purification of the product significantly easier compared to the often-problematic removal of triphenylphosphine oxide (TPPO) in the Wittig reaction.[6][10]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Here is a general procedure for performing an HWE reaction with an electron-rich aldehyde:

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

    • Wash the NaH with dry hexanes to remove the mineral oil, and then suspend it in anhydrous THF.

    • Cool the suspension to 0 °C and add the phosphonate ester (1.1 equivalents) dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Reaction with the Aldehyde:

    • Cool the phosphonate carbanion solution back to 0 °C.

    • Add a solution of the electron-rich aldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Extract the mixture with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography if necessary.

3. The Role of Additives: The Schlosser Modification

For non-stabilized ylides, the Schlosser modification can be employed to enhance reactivity and control stereoselectivity, favoring the formation of (E)-alkenes.[11][12] This method involves the use of excess lithium salts, which can influence the stability of the betaine intermediate.[11][13]

dot

Wittig_Troubleshooting Troubleshooting Low Yield with Electron-Rich Aldehydes Start Low/No Yield with Electron-Rich Aldehyde Check_Ylide Is the ylide appropriate and generated efficiently? Start->Check_Ylide HWE Consider Horner-Wadsworth-Emmons (HWE) Reaction Check_Ylide->HWE If standard Wittig fails Schlosser Consider Schlosser Modification Check_Ylide->Schlosser For (E)-alkene selectivity Optimize_Conditions Optimize Reaction Conditions: - Stronger Base (n-BuLi) - Anhydrous Solvent (THF) - Temperature Control Check_Ylide->Optimize_Conditions If ylide generation is inefficient Success Improved Yield HWE->Success Schlosser->Success Optimize_Conditions->Success

Caption: A flowchart for troubleshooting low-yield Wittig reactions.

Frequently Asked Questions (FAQs)

Q1: Why are electron-rich aldehydes, such as p-anisaldehyde, poor substrates for the Wittig reaction?

A1: The reactivity of the aldehyde in a Wittig reaction is governed by the electrophilicity of the carbonyl carbon. Electron-donating groups (like the methoxy group in p-anisaldehyde) on an aromatic ring increase the electron density on the carbonyl carbon through resonance. This makes the carbonyl carbon less electrophilic and therefore less reactive towards the nucleophilic attack of the phosphorus ylide, leading to slower reaction rates and lower yields.[3]

Q2: I am using a stabilized ylide with my electron-rich aldehyde and the reaction is not proceeding. What should I do?

A2: Stabilized ylides, which contain electron-withdrawing groups, are inherently less reactive than non-stabilized ylides.[5][14] Combining a less reactive ylide with a less reactive aldehyde often results in reaction failure. In this scenario, switching to a more reactive, non-stabilized ylide is the first logical step. If that still proves ineffective, the Horner-Wadsworth-Emmons reaction is the recommended alternative, as the corresponding phosphonate carbanions are more nucleophilic.[7][9]

Q3: How can I control the E/Z selectivity when reacting an electron-rich aldehyde with a non-stabilized ylide?

A3: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

  • For (Z)-alkenes: Non-stabilized ylides typically favor the formation of the (Z)-alkene under salt-free conditions.[1][4] The use of sodium-based strong bases (e.g., NaHMDS) can enhance Z-selectivity.

  • For (E)-alkenes: To obtain the (E)-alkene with a non-stabilized ylide, the Schlosser modification is the preferred method.[11][12][15] This involves the in-situ generation of a lithiobetaine intermediate, which is then protonated to favor the formation of the thermodynamically more stable (E)-alkene.

Ylide TypeAldehyde TypeTypical ConditionsPredominant IsomerRecommended Action for Electron-Rich Aldehydes
Non-stabilized Electron-RichSalt-free (NaHMDS, THF)(Z)-alkeneStandard, but may require forcing conditions.
Non-stabilized Electron-RichSchlosser Mod. (n-BuLi, LiBr)(E)-alkeneEffective for obtaining the (E)-isomer.
Stabilized Electron-RichNaH, THF(E)-alkeneOften fails due to low reactivity.
HWE Reagent Electron-RichNaH, THF(E)-alkeneHighly Recommended for improved yields and (E)-selectivity.

Q4: My reaction is complete, but I am struggling to remove the triphenylphosphine oxide (TPPO) byproduct. What are some effective purification strategies?

A4: The removal of TPPO is a common challenge in Wittig reactions. Its polarity is often similar to that of the desired product, making chromatographic separation difficult. Here are a few strategies:

  • Crystallization: If your product is a solid, recrystallization may be effective. TPPO is often soluble in a variety of solvents.

  • Precipitation of TPPO: TPPO can sometimes be precipitated from non-polar solvents like hexanes or a mixture of hexanes and diethyl ether at low temperatures.

  • Conversion to a Salt: TPPO can be converted to a more polar, water-soluble salt by treatment with acids like HCl. This is generally not recommended if your product is acid-sensitive.

  • Complexation: Adding ZnCl₂ to the reaction mixture can form a complex with TPPO, which can then be removed by filtration.[16]

  • Switch to HWE: The most effective solution is to use the Horner-Wadsworth-Emmons reaction, as the phosphate byproduct is easily removed with an aqueous wash.[6][10]

dot

Wittig_Mechanism Wittig Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ylide Ylide (Ph₃P⁺-C⁻HR) Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Aldehyde (R'-CHO) Aldehyde->Oxaphosphetane Alkene Alkene (R-CH=CH-R') Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPPO

Caption: The general mechanism of the Wittig reaction.

References

Technical Support Center: Challenges in the Scale-Up of 1-Methyl-1H-imidazole-5-carbaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

Overview

1-Methyl-1H-imidazole-5-carbaldehyde is a pivotal intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Its production, most commonly achieved via the Vilsmeier-Haack formylation of 1-methylimidazole, presents significant challenges during scale-up. These challenges are primarily rooted in the reaction's thermal hazards, the stability of the reactive intermediate, and the purification of the final product.[2][3]

This guide provides in-depth technical support for researchers, chemists, and process engineers. It is designed to offer field-proven insights, troubleshooting solutions, and robust protocols to navigate the complexities of scaling this synthesis safely and efficiently.

The Vilsmeier-Haack Formylation: Mechanism and Hazards

The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[4] The process involves two key stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide like phosphorus oxychloride (POCl₃), followed by the formylation of the substrate.

Vilsmeier_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack & Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent Rearrangement Byproduct1 Cl₂PO₂⁻ Vilsmeier_Reagent->Byproduct1 Releases NMI 1-Methylimidazole Sigma_Complex Sigma Complex NMI->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Aromatization Final_Product This compound Iminium_Salt->Final_Product + H₂O (Workup)

Caption: The Vilsmeier-Haack reaction pathway.

The primary challenge lies in the formation of the Vilsmeier reagent. This step is highly exothermic and the reagent itself is thermally unstable, posing a significant risk of a runaway reaction if not properly controlled.[5][6] Studies have shown that both the Vilsmeier intermediate and the subsequent reaction mixture can generate rapid temperature and pressure increases, making thermal hazard evaluation a critical prerequisite for scale-up.[2][3]

Critical Process Parameters for Scale-Up

Successfully scaling this reaction requires stringent control over several key parameters. The following table summarizes these variables and provides rationale based on safety and efficiency.

ParameterLaboratory Scale (Typical)Pilot / Plant Scale (Recommendation)Rationale for Scale-Up
Reagent Stoichiometry 1.1 - 1.5 eq. POCl₃1.05 - 1.1 eq. POCl₃Minimizing excess POCl₃ reduces the overall exotherm, the severity of the quench, and waste generation.
Order of Addition POCl₃ added to DMF, then substrate added.Critical: POCl₃ added to a mixture of 1-methylimidazole and DMF.This "in-situ" method consumes the unstable Vilsmeier reagent as it forms, preventing its accumulation and significantly increasing process safety.[5][6]
Addition Temperature 0 to 10 °C-5 to 5 °CStrict temperature control is essential to manage the exotherm from Vilsmeier reagent formation. Lower temperatures provide a larger safety margin.
Addition Rate Dropwise over 15-30 minSlow, controlled feed over 2-4 hoursA slow addition rate ensures that the cooling system can effectively remove the heat generated, preventing a dangerous temperature rise.[6]
Agitation Magnetic stirringHigh-torque overhead mechanical stirringEfficient agitation is crucial for heat dissipation and preventing localized hot spots, which could initiate decomposition.
Quench Procedure Pouring reaction mixture onto ice/base.Slow reverse addition of the reaction mixture into a cold, well-stirred aqueous base.The hydrolysis of the iminium intermediate and quenching of excess reagents is also highly exothermic. A controlled reverse quench is mandatory for safety at scale.
Solvent DMF (as reactant/solvent)DMF, potentially with a co-solvent like DCE.[7]While DMF is the reactant, a co-solvent can aid in controlling viscosity and improving heat transfer, although this adds complexity to solvent recovery.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up in a direct question-and-answer format.

Caption: Troubleshooting Decision Tree for Low Yield.

Q1: My reaction resulted in a thick, dark tar instead of the expected product. What went wrong?

A: This is a classic sign of a temperature excursion. The Vilsmeier reagent and the reaction intermediate are thermally sensitive. If the temperature rises uncontrollably, polymerization and decomposition pathways dominate.

  • Root Cause Analysis:

    • Inadequate Cooling: The cooling capacity of your reactor was insufficient for the rate of heat generation.

    • POCl₃ Addition Was Too Fast: This is the most common cause. A rapid addition of phosphorus oxychloride generates heat faster than it can be removed.

    • Poor Agitation: Inefficient stirring creates localized hot spots where decomposition can initiate and then propagate through the mixture.

  • Corrective Actions for Scale-Up:

    • Verify Cooling Power: Ensure your reactor's cooling system is fully operational and rated for the calculated reaction exotherm.

    • Reduce Addition Rate: Significantly slow down the feed rate of POCl₃.

    • Improve Agitation: Use an appropriately sized and shaped impeller to ensure vigorous mixing throughout the batch.

    • Adopt In-Situ Procedure: Add POCl₃ to the mixture of DMF and 1-methylimidazole. This is inherently safer as the reactive intermediate is consumed as it is formed, preventing its accumulation.[5][6]

Q2: The yield is consistently low (30-40%), even with good temperature control. What else should I investigate?

A: Assuming no temperature runaway, low yields often point to issues with reagent quality, stoichiometry, or incomplete reaction/workup.

  • Root Cause Analysis:

    • Reagent Quality: Phosphorus oxychloride can degrade if exposed to moisture. The 1-methylimidazole may contain impurities that inhibit the reaction.

    • Incomplete Hydrolysis: The iminium salt intermediate must be fully hydrolyzed to the aldehyde during the aqueous basic workup. If the quench is too rapid or the pH is not sufficiently basic, this conversion will be incomplete.

    • Product Loss During Extraction: The product has some water solubility. Insufficient extraction with an organic solvent (like dichloromethane or ethyl acetate) or the formation of emulsions can lead to significant product loss in the aqueous phase.

  • Corrective Actions for Scale-Up:

    • Reagent Qualification: Use a fresh, high-purity bottle of POCl₃. Verify the purity of your 1-methylimidazole starting material via GC or NMR.

    • Optimize Quench: After the reaction is complete, ensure the mixture is stirred vigorously with the aqueous base for an adequate amount of time (e.g., 1-2 hours) to ensure complete hydrolysis. The final pH should be confirmed to be >9.

    • Improve Extraction: Perform multiple extractions (e.g., 3-4 times) with your chosen solvent. If emulsions form, adding brine can help to break them.

Q3: During workup, I have difficulty removing the DMF solvent. How can I effectively remove it at a larger scale?

A: DMF has a high boiling point (153 °C) and is miscible with water, making its removal a common challenge.

  • Root Cause Analysis:

    • High Boiling Point: Simple rotary evaporation is often insufficient to remove the final traces of DMF.

    • Azeotropes/Co-distillation: DMF can be difficult to separate from the product, especially if the product is also a high-boiling liquid or oil.

  • Corrective Actions for Scale-Up:

    • Aqueous Washes: After the initial extraction and before drying the organic layer, perform multiple washes with water or a brine solution. This will pull a significant amount of the DMF from the organic phase into the aqueous phase.

    • Vacuum Distillation: If the product is thermally stable, high-vacuum distillation is the most effective method for separating it from residual DMF.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) is an excellent method for both purification and removal of residual DMF.[8]

Frequently Asked Questions (FAQs)

Q1: What are the absolute primary safety hazards I must control for scale-up? The most critical hazard is a thermal runaway.[2] This can be initiated during two phases: 1) The initial exothermic reaction between DMF and POCl₃, and 2) The quench/hydrolysis step. The Vilsmeier reagent itself is thermally unstable and can decompose violently.[3][9] Implementing the "in-situ" generation method (adding POCl₃ to the substrate/DMF mixture) is the single most important process change to enhance safety at scale.[5][6]

Q2: My Vilsmeier reagent preparation is sometimes colorless and sometimes yellow/orange. Does this matter? The pure Vilsmeier reagent is colorless or a white solid.[7] The development of a yellow or orange color is very common and is typically due to minor impurities in the starting materials (especially the DMF) or slight decomposition.[7] For most applications, this does not significantly impact the reaction's outcome. However, a dark red or brown color developing during reagent preparation before the substrate is added could indicate a more serious decomposition, possibly due to excessive temperature or poor quality reagents.

Q3: Can I use a different halogenating agent instead of POCl₃? Yes, other reagents like oxalyl chloride or thionyl chloride can be used to form Vilsmeier-type reagents from DMF. However, POCl₃ is the most common and cost-effective choice. Each alternative has its own reactivity profile and safety considerations that must be evaluated independently before any scale-up is attempted.

Q4: What is the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the best methods. A small aliquot of the reaction mixture can be carefully quenched in a separate vial with an ice-cold basic solution (e.g., NaHCO₃), extracted with a small amount of ethyl acetate, and then spotted on a TLC plate or injected for HPLC analysis. The goal is to monitor the disappearance of the 1-methylimidazole starting material.

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis via In-Situ Reagent Generation

Disclaimer: This protocol is for informational purposes. All scale-up activities must be preceded by a thorough process safety review and hazard analysis.

  • Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and a liquid addition funnel or pump for controlled feeding. Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge the reactor with 1-methylimidazole (1.0 eq.) and anhydrous DMF (5-10 volumes). Begin vigorous agitation.

  • Cooling: Cool the reactor contents to 0 °C using the jacketed cooling system.

  • POCl₃ Addition: Slowly add phosphorus oxychloride (1.05 eq.) to the stirred mixture via the addition pump. The addition must be subsurface if possible. Crucially, maintain the internal temperature between 0 and 5 °C throughout the addition. The addition time should be no less than 2 hours for a molar scale reaction.

  • Reaction: Once the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. Then, slowly allow the reaction to warm to room temperature (20-25 °C) and hold for 2-4 hours, monitoring for completion by TLC or HPLC.

  • Quench Preparation: In a separate, appropriately sized vessel, prepare a stirred solution of 10% aqueous sodium hydroxide or potassium carbonate, cooled to 0-5 °C. The amount of base should be sufficient to neutralize all acidic species and drive the final pH to >9.

  • Controlled Quench: Slowly transfer the completed reaction mixture into the cold, stirred basic solution (reverse quench). Monitor the temperature of the quench vessel closely and ensure it does not exceed 20 °C.

  • Workup: Once the quench is complete, stir the biphasic mixture for 1 hour. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Washing: Combine all organic layers and wash them twice with water, followed by one wash with brine to help remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethyl acetate.

  • Charcoal Treatment (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the mixture held at temperature for 10-15 minutes before being filtered hot through celite to remove the charcoal.

  • Crystallization: Slowly add a non-polar solvent, such as heptane or hexane, to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold heptane/hexane, and dry under vacuum to yield the pure product.

References

Technical Support Center: Purification of Wittig Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of Wittig reaction products. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenge of removing the triphenylphosphine oxide (TPPO) byproduct. Here, we provide in-depth, field-proven insights and practical troubleshooting advice to streamline your workflow and enhance the purity of your target alkenes.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method for removing triphenylphosphine oxide (TPPO)?

A1: For products that are non-polar and stable, the simplest and most common method is precipitation and filtration .[1][2][3] This technique leverages the low solubility of TPPO in non-polar solvents.

  • Causality: Triphenylphosphine oxide is a polar molecule due to the P=O bond.[1] Consequently, it exhibits poor solubility in non-polar solvents like hexane, pentane, and cyclohexane.[1][4][5][6] Your non-polar alkene product, however, will remain dissolved in these solvents, allowing for a straightforward physical separation.

  • Quick Protocol:

    • After the reaction is complete, concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting residue with a cold, non-polar solvent such as pentane or hexane.[1][2][3]

    • The TPPO will precipitate as a white solid.

    • Collect your product, which remains in the filtrate, by filtering the mixture. This process may need to be repeated two to three times for complete removal of TPPO.[2][3]

Q2: My product is polar, and co-precipitates with TPPO in non-polar solvents. What should I do?

A2: When your product is polar, precipitating TPPO as a metal salt complex is a highly effective strategy.[1][7] This method is particularly advantageous for reactions conducted in polar aprotic or protic solvents.

  • Causality: The basic oxygen atom in TPPO can coordinate with Lewis acidic metal salts, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂), to form insoluble complexes.[7][8] These complexes can then be easily removed by filtration.

  • Common Precipitating Agents:

    • Zinc Chloride (ZnCl₂): Forms a ZnCl₂(TPPO)₂ complex and is effective in a variety of polar solvents like ethanol and ethyl acetate.[3][7][9]

    • Magnesium Chloride (MgCl₂): Efficiently precipitates TPPO in solvents such as toluene and dichloromethane.[7][8] However, it is less effective in ethereal solvents like THF.[1][8]

    • Calcium Bromide (CaBr₂): Anhydrous CaBr₂ has demonstrated high efficiency (95-98% removal) for precipitating TPPO from THF solutions.[1][8]

Q3: Is column chromatography a viable option for removing TPPO?

A3: Yes, silica gel column chromatography is a widely used and effective method for removing TPPO, especially for small-scale reactions or when other methods are unsuccessful.[1]

  • Principle: TPPO is a relatively polar compound and will adhere more strongly to the polar silica gel stationary phase compared to less polar alkene products.[1] By using a non-polar mobile phase (eluent), such as a gradient of ethyl acetate in hexanes, the non-polar product will elute from the column first, leaving the TPPO behind.[1]

Q4: Are there ways to avoid the formation of triphenylphosphine oxide altogether?

A4: Yes, several strategies can be employed to circumvent the issue of TPPO formation:

  • Polymer-supported Triphenylphosphine: Utilizing a resin-bound triphenylphosphine allows the phosphine oxide byproduct to be removed by simple filtration at the end of the reaction.[1][10]

  • Alternative Phosphines: Phosphines can be chemically modified to make their corresponding oxides more soluble in acidic or basic aqueous solutions, facilitating their removal through extraction.[1]

  • Horner-Wadsworth-Emmons (HWE) Reaction: For reactions with stabilized ylides, the HWE reaction, which uses phosphonate esters, is a common alternative that produces a water-soluble phosphate byproduct, simplifying purification.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Issue 1: Low product recovery after precipitation with a non-polar solvent.
  • Possible Cause: Your product may have some solubility in the non-polar solvent, leading to losses during filtration. It's also possible that your product is co-precipitating with the TPPO.

  • Solution:

    • Optimize the Solvent System: Experiment with different non-polar solvents or mixtures. For instance, a mixture of diethyl ether and hexane can sometimes provide a better balance of TPPO insolubility and product solubility.[2][3]

    • Temperature Control: Perform the precipitation at a lower temperature (e.g., in an ice bath) to minimize the solubility of your product in the non-polar solvent.

    • Consider a Silica Plug: If your product is significantly less polar than TPPO, you can pass the crude mixture through a short plug of silica gel, eluting with a non-polar solvent.[2][3] The TPPO will be retained on the silica, while your product passes through.

Issue 2: The MgCl₂-TPPO complex fails to precipitate in my THF reaction mixture.
  • Possible Cause: The formation of the MgCl₂-TPPO complex is known to be inefficient in ethereal solvents like THF.[1][8]

  • Solution:

    • Solvent Exchange: Remove the THF under reduced pressure and replace it with a solvent compatible with MgCl₂ precipitation, such as toluene or ethyl acetate.[1]

    • Use an Alternative Metal Salt: Anhydrous calcium bromide (CaBr₂) is highly effective for precipitating TPPO directly from THF solutions.[1][8]

Issue 3: My product is acid- or base-sensitive, limiting my purification options.
  • Possible Cause: Some alternative phosphines require acidic or basic extractions to remove their corresponding oxides, which can be detrimental to sensitive functional groups in your product.

  • Solution:

    • Rely on Physical Separation Methods: Stick to methods that do not involve harsh pH changes, such as precipitation with non-polar solvents, crystallization, or chromatography.

    • Utilize Polymer-Supported Reagents: Employing a polymer-bound triphenylphosphine is an excellent strategy as the byproduct is removed by simple filtration, avoiding the need for extractions.[1][10]

Data Summary Table: Solubility of Triphenylphosphine Oxide

Understanding the solubility of TPPO is critical for designing an effective purification strategy.[1]

SolventSolubilityReference(s)
Hexane, PentanePoorly soluble[1][5][7]
CyclohexaneAlmost insoluble[4][5][6]
WaterPoorly soluble/Almost insoluble[1][5][6]
Diethyl EtherPoorly soluble (especially when cold)[7]
Ethanol, MethanolSoluble/Readily soluble[1][4][6]
Dichloromethane (DCM)Soluble/Readily soluble[6][12]
Toluene, BenzeneSoluble[1][6][13]
Ethyl AcetateSoluble[1][6][13]
Tetrahydrofuran (THF)Soluble[4]

Visual Workflow: Decision Tree for TPPO Removal

TPPO_Removal_Decision_Tree start Start: Crude Wittig Reaction Mixture product_polarity Is the product polar or non-polar? start->product_polarity non_polar_product Non-Polar Product product_polarity->non_polar_product Non-Polar polar_product Polar Product product_polarity->polar_product Polar chromatography Column Chromatography product_polarity->chromatography If other methods fail precipitation Precipitation with non-polar solvent (Hexane, Pentane) non_polar_product->precipitation metal_salt Precipitation with metal salt (ZnCl₂, MgCl₂, CaBr₂) polar_product->metal_salt end Pure Alkene Product precipitation->end metal_salt->end chromatography->end

Caption: Decision tree for selecting a TPPO removal method.

Experimental Protocols

Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Ethanol

This protocol is adapted from the procedure described by Batesky, et al.[3]

  • Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of zinc chloride in warm ethanol.

  • Dissolution of Crude Product: After the Wittig reaction is complete, perform an appropriate aqueous workup. Remove the organic solvent under reduced pressure. Dissolve the crude residue, containing your product and TPPO, in a minimal amount of ethanol.

  • Precipitation: At room temperature, add the 1.8 M ZnCl₂ solution to the ethanolic solution of your crude product. The amount of ZnCl₂ solution should be calculated to provide approximately 2 equivalents of ZnCl₂ relative to the theoretical amount of TPPO produced.[1]

  • Stirring and Filtration: Stir the resulting mixture. Scraping the sides of the flask may be necessary to induce precipitation of the white ZnCl₂(TPPO)₂ complex.[1] Once precipitation is complete, collect the solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Product Isolation: The filtrate contains your desired alkene product. The solvent can be removed under reduced pressure to yield the purified product.

Visual Workflow: TPPO Removal via ZnCl₂ Precipitation

ZnCl2_Precipitation_Workflow start Crude Product in Ethanol (Alkene + TPPO) add_zncl2 Add 1.8M ZnCl₂ in Ethanol (2 eq.) start->add_zncl2 stir Stir at Room Temperature add_zncl2->stir precipitate Precipitation of ZnCl₂(TPPO)₂ Complex stir->precipitate filter Vacuum Filtration precipitate->filter filtrate Filtrate: (Alkene Product in Ethanol) filter->filtrate Liquid solid Solid: (ZnCl₂(TPPO)₂ Complex) filter->solid Solid evaporate Solvent Evaporation filtrate->evaporate end Pure Alkene Product evaporate->end

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 1-Methyl-1H-imidazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-imidazole-5-carbaldehyde and its derivatives. The formylation of N-methylimidazole, typically via the Vilsmeier-Haack reaction, is a powerful synthetic tool. However, the reaction is notoriously exothermic and requires careful management to ensure safety, maximize yield, and maintain product purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis, providing a foundational understanding of the reaction's characteristics.

Q1: Why is the Vilsmeier-Haack reaction for 1-methylimidazole formylation so exothermic?

A1: The high exothermicity stems from two primary stages:

  • Vilsmeier Reagent Formation: The initial reaction between a substituted amide, most commonly N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent (a chloroiminium salt) is highly energetic.[1][2][3]

  • Electrophilic Aromatic Substitution: The subsequent reaction of the electron-rich 1-methylimidazole ring with the potent Vilsmeier reagent is a rapid and exothermic electrophilic aromatic substitution.[4][5][6]

The combination of these steps releases a significant amount of heat that must be actively managed.

Q2: What are the primary safety hazards associated with this synthesis?

A2: The primary hazards are:

  • Thermal Runaway: Uncontrolled exotherms can lead to a rapid increase in temperature and pressure, potentially causing vessel failure. The reaction between the Vilsmeier intermediate and an activated substrate has a low onset temperature for thermal decomposition, recorded as low as 48°C in similar systems.[7]

  • Violent Reactivity with Water: Phosphorus oxychloride (POCl₃) reacts violently and exothermically with water, releasing toxic and corrosive fumes of hydrogen chloride (HCl) and phosphoric acid.[1][8][9][10] This is a critical consideration during the work-up phase.

  • Corrosive and Toxic Reagents: POCl₃ is highly corrosive, can cause severe burns, and is fatal if inhaled.[8][9][10][11]

Q3: What is the typical order of reagent addition and why is it important?

A3: The standard and recommended procedure involves the slow, dropwise addition of POCl₃ to chilled, anhydrous DMF to pre-form the Vilsmeier reagent.[12] The 1-methylimidazole solution is then added slowly to this pre-formed reagent. This order of addition is crucial because:

  • It allows for controlled formation of the highly reactive Vilsmeier reagent, dissipating the initial heat of formation before the substrate is introduced.

  • Adding the substrate to a large excess of the Vilsmeier reagent can lead to localized high concentrations and increase the risk of side reactions or uncontrolled exotherms. A better approach is the controlled addition of the Vilsmeier reagent to the substrate solution.[12]

Q4: Can I use a solvent other than DMF?

A4: While DMF is the most common reagent and solvent, other solvents can be used to dilute the reaction mixture, which can help with heat management and prevent solidification.[4][13] Anhydrous solvents like dichloromethane (DCM), chloroform, or 1,2-dichloroethane are suitable choices.[12][13] The choice depends on the specific substrate's solubility and the desired reaction temperature.

Section 2: Troubleshooting Guide for Exothermic Events & Side Reactions

This section provides a structured, question-and-answer guide to specific problems you may encounter during the synthesis.

Issue 1: Sudden Temperature Spike During POCl₃ Addition

Q: I am adding POCl₃ to DMF at 0°C, and the temperature is rising uncontrollably despite my ice bath. What is happening and what should I do?

A: This indicates an inadequate rate of heat removal for the rate of heat generation.

Causality:

  • Addition Rate is Too Fast: The rate of POCl₃ addition directly controls the rate of the exothermic reaction. Even with external cooling, a rapid addition can overwhelm the cooling capacity of the system.

  • Insufficient Cooling: The ice bath may not have sufficient surface area contact with the flask, or the stirring may be inadequate for efficient heat transfer from the bulk solution to the flask wall.

  • Inadequate Stirring: Poor mixing can create localized "hot spots" where the reaction is proceeding much faster than in the rest of the solution.

Troubleshooting & Resolution Protocol:

  • Immediately Stop Addition: Halt the addition of POCl₃.

  • Enhance Cooling: Ensure the flask is adequately immersed in the ice-water bath. Consider adding more ice or using a more efficient cooling bath (e.g., ice/salt or a cryocooler).

  • Increase Stirring Rate: If safe to do so, increase the stirring speed to improve heat transfer. An overhead mechanical stirrer is superior to a magnetic stir bar for ensuring homogeneity.[13]

  • Resume Addition at a Slower Rate: Once the temperature is back under control (e.g., < 5°C), resume the addition at a significantly reduced rate.

ParameterStandard ProtocolTroubleshooting Adjustment
POCl₃ Addition Rate 1.0 eq. over 30-60 min1.0 eq. over 90-120 min
Reaction Temperature 0-5°CMaintain < 5°C; target 0°C
Stirring Vigorous Magnetic StirringOverhead Mechanical Stirring
Issue 2: Reaction Mixture Becomes a Thick, Unstirrable Slurry

Q: After adding my 1-methylimidazole, the reaction mixture solidified and my stir bar stopped. What should I do?

A: This is a common issue caused by the precipitation of the iminium salt intermediate.[13] While alarming, it is often manageable.

Causality:

  • High Concentration: The concentration of reagents may be too high, leading to the product intermediate precipitating out of solution.

  • Solvent Choice: The chosen solvent may not be optimal for keeping the iminium salt intermediate in solution.

Troubleshooting & Resolution Protocol:

  • Attempt Dilution: If possible, carefully add a small amount of cold, anhydrous solvent (e.g., DCM) to try and break up the solid mass and restore stirring.

  • Proceed to Work-up: If stirring cannot be restored, the best course of action is to proceed with the quench. This must be done with extreme caution.

    • Use a large beaker containing a vigorously stirred mixture of crushed ice and a neutralizing base (e.g., sodium acetate or sodium bicarbonate solution).

    • Carefully and slowly transfer the solidified reaction mixture in small portions into the ice/base slurry. The quench is highly exothermic and will generate gas. Ensure adequate ventilation and cooling.[12]

    • The hydrolysis of the iminium salt to the final aldehyde product will occur in the aqueous phase, and the product can then be isolated via extraction.

Workflow: Managing a Solidified Reaction Mixture

G start Reaction Mixture Solidifies check_stir Can stirring be restored with solvent addition? start->check_stir add_solvent Add cold, anhydrous solvent (e.g., DCM) check_stir->add_solvent Yes caution_quench EXTREME CAUTION: Proceed to Quench check_stir->caution_quench No continue_rxn Continue reaction under normal protocol add_solvent->continue_rxn prepare_quench Prepare large beaker of ice and aqueous base (e.g., NaHCO3) caution_quench->prepare_quench slow_transfer Slowly transfer solid in portions to quench prepare_quench->slow_transfer hydrolysis Hydrolysis to Aldehyde slow_transfer->hydrolysis extraction Extract product hydrolysis->extraction

Caption: Troubleshooting workflow for a solidified reaction.

Issue 3: Low Yield and Formation of Dark, Tarry Byproducts

Q: My final product yield is very low, and I have a lot of dark, polymeric material. What went wrong?

A: Tar formation is typically a result of an uncontrolled temperature increase.

Causality:

  • Local Hot Spots: Even if the bulk temperature reading is low, inefficient stirring can create localized regions of high temperature, leading to decomposition of the starting material, reagent, or product.

  • Excessive Reaction Temperature: Running the reaction at elevated temperatures (e.g., room temperature or higher) can promote side reactions and polymerization.[12] It is crucial to maintain low temperatures throughout the addition process.

  • Presence of Water: Contamination of the reaction with moisture will rapidly decompose the Vilsmeier reagent and POCl₃, leading to a complex mixture and reduced yield. Ensure all glassware is flame-dried and reagents are anhydrous.

Troubleshooting & Resolution Protocol:

  • Strict Temperature Control: Maintain the reaction temperature between 0°C and 5°C during the formation of the Vilsmeier reagent and the subsequent addition of the imidazole substrate.[12]

  • Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous grade DMF and solvents. Handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts over extended reaction times.[12]

Vilsmeier-Haack Mechanism & Side Reaction Pathway

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Side Reaction Pathway DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Electrophilic Attack Imidazole 1-Methylimidazole Imidazole->Iminium Hydrolysis Hydrolysis (H₂O Work-up) Iminium->Hydrolysis Decomposition Decomposition/ Polymerization Iminium->Decomposition Product 1-Methyl-1H-imidazole- 5-carbaldehyde Hydrolysis->Product ExcessHeat Excess Heat (> RT) ExcessHeat->Decomposition Tar Tar Byproducts Decomposition->Tar

Caption: Vilsmeier-Haack reaction and common byproduct pathway.

Section 3: Experimental Protocols

This section provides a generalized, safety-oriented protocol for the synthesis. Note: These are starting points and may require optimization for your specific scale and equipment.

Protocol 1: Synthesis of this compound

Materials:

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1-Methylimidazole

  • Anhydrous Dichloromethane (DCM)

  • Sodium Acetate

  • Deionized Water, Ice

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, overhead mechanical stirrer, thermometer, and nitrogen inlet, place anhydrous DMF (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice-salt bath.

    • Add POCl₃ (1.05 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.[12] The addition may take 60-90 minutes.

    • After the addition is complete, stir the resulting mixture at 0°C for an additional 30 minutes.

  • Formylation:

    • Dissolve 1-methylimidazole (1.0 equivalent) in anhydrous DCM.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C over a period of 60 minutes, again maintaining the internal temperature below 5°C.

    • Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM). The reaction is typically complete within 1-3 hours after addition.

  • Work-up (Quench):

    • In a separate, large beaker, prepare a vigorously stirred solution of sodium acetate (3.0 equivalents) in a mixture of ice and water.

    • Once the starting material is consumed, pour the reaction mixture slowly and carefully into the stirred sodium acetate solution. This is a highly exothermic quench that will release gas. Maintain vigorous stirring and external cooling.

    • Stir the resulting mixture for 30-60 minutes as the ice melts.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (3x).

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 1-Methyl-1H-imidazole-5-carbaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and materials science, the precise identification of isomeric compounds is a critical step that underpins the reliability of research and the safety of final products. For researchers working with substituted imidazoles, such as 1-Methyl-1H-imidazole-5-carbaldehyde, the potential for isomeric impurities presents a significant analytical challenge. This guide provides an in-depth comparison of the spectroscopic techniques used to differentiate this compound from its key isomers: 1-Methyl-1H-imidazole-4-carbaldehyde and 1-Methyl-1H-imidazole-2-carbaldehyde.

The subtle differences in the placement of the aldehyde group on the imidazole ring lead to distinct electronic environments, which can be effectively probed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding the principles behind these techniques and their application to this specific class of compounds is paramount for unambiguous structural elucidation.

The Challenge of Isomeric Differentiation

The three isomers of 1-Methyl-1H-imidazole-carbaldehyde share the same molecular formula (C₅H₆N₂O) and molecular weight (110.11 g/mol ), making them indistinguishable by basic mass spectrometry.[1][2][3] Their structural similarity can also lead to overlapping signals in less sophisticated analytical techniques. Therefore, a multi-faceted spectroscopic approach is essential for confident identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers. The chemical shifts (δ) of the protons and carbons in the imidazole ring are highly sensitive to the position of the electron-withdrawing aldehyde group.

¹H NMR Spectroscopy

The ¹H NMR spectra of the three isomers will each show a singlet for the N-methyl group and signals for the aldehydic proton and the two imidazole ring protons. The key to differentiation lies in the chemical shifts and coupling constants of the ring protons.

  • This compound: The protons at the C2 and C4 positions will appear as distinct singlets. The proton at C2 is expected to be the most downfield of the ring protons due to its position between two nitrogen atoms. The proton at C4 will be influenced by the adjacent aldehyde group.

  • 1-Methyl-1H-imidazole-4-carbaldehyde: The protons at the C2 and C5 positions will appear as singlets. The C2 proton will again be the most downfield. The C5 proton's chemical shift will be significantly affected by the adjacent aldehyde group.

  • 1-Methyl-1H-imidazole-2-carbaldehyde: The protons at the C4 and C5 positions will appear as doublets due to mutual coupling. This coupling pattern is a definitive feature that distinguishes this isomer from the other two.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the ring carbons being particularly informative. The carbon of the aldehyde group will appear significantly downfield (typically >180 ppm). The positions of the C2, C4, and C5 carbons will vary predictably based on the isomer. The C2 carbon, being adjacent to two nitrogen atoms, generally exhibits a distinct chemical shift. The carbon directly attached to the electron-withdrawing aldehyde group will also be shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1-Methyl-1H-imidazole-carbaldehyde Isomers

IsomerN-CH₃ (¹H)Ring Protons (¹H)Aldehyde CHO (¹H)Ring Carbons (¹³C)Aldehyde CO (¹³C)
This compound ~3.8H2 (~7.8, s), H4 (~7.6, s)~9.7C2, C4, C5>180
1-Methyl-1H-imidazole-4-carbaldehyde ~3.7H2 (~7.5, s), H5 (~7.9, s)~9.8C2, C4, C5>180
1-Methyl-1H-imidazole-2-carbaldehyde ~4.0H4 (~7.2, d), H5 (~7.1, d)~9.8C2, C4, C5>180

Note: These are approximate values and can vary based on the solvent and experimental conditions. The key is the relative shifts and coupling patterns.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule. While all three isomers will show a characteristic strong absorption for the carbonyl (C=O) stretch of the aldehyde, the exact frequency can be subtly influenced by the electronic environment of the imidazole ring.

The C=O stretching vibration for aliphatic aldehydes typically appears in the range of 1740-1720 cm⁻¹.[4] For aldehydes conjugated with a double bond or an aromatic ring, this band shifts to a lower wavenumber (1710-1685 cm⁻¹).[4] The imidazole ring has aromatic character, so the C=O stretch is expected in the lower end of this range.

Distinguishing features may also be found in the C-H stretching region of the aldehyde, which typically shows one or two bands of moderate intensity between 2830-2695 cm⁻¹, and in the fingerprint region (below 1500 cm⁻¹) where the C-N and C=C stretching and bending vibrations of the imidazole ring will differ for each isomer.[4][5][6]

Table 2: Key IR Absorption Frequencies (cm⁻¹) for 1-Methyl-1H-imidazole-carbaldehyde Isomers

IsomerC=O StretchAldehyde C-H StretchImidazole Ring Vibrations
This compound ~1660-1680~2820, ~2720Distinct pattern
1-Methyl-1H-imidazole-4-carbaldehyde ~1660-1680~2820, ~2720Distinct pattern
1-Methyl-1H-imidazole-2-carbaldehyde ~1670-1690~2820, ~2720Distinct pattern

Note: The fingerprint region is complex, and a reference spectrum for each pure isomer is invaluable for definitive identification.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

While the molecular ion peak will be the same for all three isomers (m/z 110), their fragmentation patterns upon electron ionization (EI) can provide structural clues. The position of the aldehyde group will influence the stability of the resulting fragment ions.

Common fragmentation pathways for aldehydes include the loss of the formyl radical (•CHO) or a hydrogen radical (•H). For these isomers, a key fragmentation will likely be the loss of CO, leading to a prominent peak at m/z 82. The relative intensities of the fragment ions will differ based on the stability of the resulting cationic species, which is dictated by the substitution pattern on the imidazole ring.

Table 3: Expected Key Fragments in the Mass Spectra of 1-Methyl-1H-imidazole-carbaldehyde Isomers

IsomerMolecular Ion (M⁺)[M-H]⁺[M-CO]⁺[M-CHO]⁺Other Key Fragments
This compound 1101098281Fragmentation pattern specific to this isomer
1-Methyl-1H-imidazole-4-carbaldehyde 1101098281Fragmentation pattern specific to this isomer
1-Methyl-1H-imidazole-2-carbaldehyde 1101098281Fragmentation pattern specific to this isomer

Note: The relative abundance of these fragments is the key differentiating factor. Comparison with a spectral library or a known standard is highly recommended.

Experimental Protocols

Sample Preparation

For all spectroscopic techniques, ensure the sample is pure and dry. For NMR and IR, if the sample is a solid, it can be dissolved in an appropriate deuterated solvent (for NMR) or prepared as a KBr pellet or a mull (for IR).

¹H and ¹³C NMR Spectroscopy
  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire the ¹³C spectrum. A proton-decoupled experiment is standard.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • For solid samples (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

  • For solid samples (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

GC-MS
  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Inject an aliquot of the solution into the gas chromatograph coupled to a mass spectrometer.

  • Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate any potential impurities.

  • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-200) in electron ionization (EI) mode.

  • Analyze the mass spectrum of the peak corresponding to the compound of interest.

Workflow for Spectroscopic Differentiation

Spectroscopic_Differentiation_Workflow cluster_0 Initial Analysis cluster_1 Primary Differentiation cluster_2 Confirmation cluster_3 Isomer Identification Sample Unknown Isomer (C₅H₆N₂O) MS Mass Spectrometry (MS) m/z = 110 Sample->MS Determine Molecular Weight H_NMR ¹H NMR Spectroscopy MS->H_NMR Proceed to NMR Isomer_2 1-Methyl-1H-imidazole-2-carbaldehyde H_NMR->Isomer_2 Ring protons are doublets (coupling) Isomer_4_5 1-Methyl-1H-imidazole-4-carbaldehyde or This compound H_NMR->Isomer_4_5 Ring protons are singlets C_NMR ¹³C NMR Spectroscopy Final_ID Definitive Identification C_NMR->Final_ID IR IR Spectroscopy IR->Final_ID Isomer_4_5->C_NMR Analyze Carbon Chemical Shifts Isomer_4_5->IR Compare Fingerprint Region

Caption: Workflow for the spectroscopic differentiation of 1-Methyl-1H-imidazole-carbaldehyde isomers.

Conclusion

The unambiguous differentiation of this compound from its 4- and 2-isomers is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy serves as the primary tool, with the coupling patterns of the imidazole ring protons offering a clear distinction for the 2-isomer. For the 4- and 5-isomers, a combined analysis of ¹H and ¹³C NMR chemical shifts, supported by the unique fingerprint regions in their IR spectra and potentially different fragmentation patterns in their mass spectra, allows for confident structural assignment. By following the protocols and understanding the principles outlined in this guide, researchers can ensure the identity and purity of their materials, a cornerstone of scientific integrity and successful drug development.

References

A Comparative Analysis of the Biological Activity of 1-Methyl-1H-imidazole-5-carbaldehyde Derivatives and Other Key Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Role of Heterocyclic Aldehydes in Drug Discovery

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their diverse chemical properties and ability to engage with biological targets.[1][2][3] Within this class, heterocyclic aldehydes are exceptionally valuable as they serve as versatile synthetic intermediates for constructing complex molecular architectures.[4][5] The aldehyde functional group is a reactive handle, enabling chemists to build libraries of derivatives through reactions like condensation, oxidation, and nucleophilic addition, thereby fine-tuning their therapeutic properties.[4]

This guide provides a comparative analysis of the biological activities of derivatives from four prominent classes of five- and six-membered heterocyclic aldehydes: 1-methyl-1H-imidazole-5-carbaldehyde, furan-2-carbaldehyde, thiophene-2-carbaldehyde, and pyridine-2-carbaldehyde. By examining their performance in antimicrobial, anticancer, and enzyme inhibition assays, we aim to provide researchers and drug development professionals with a data-driven perspective on the unique advantages and therapeutic potential inherent to each scaffold.

Section 1: The Imidazole Scaffold: A Hub of Biological Versatility

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry, found in numerous bioactive molecules, including the amino acid histidine.[6][7][8] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for potent interactions with a wide range of biological targets.[7][9] Derivatives of this compound are building blocks for compounds exhibiting significant antimicrobial, anticancer, and anti-inflammatory activities.[10][11][12][13]

Key Biological Activities of Imidazole-Based Derivatives:
  • Anticancer Activity: Imidazole derivatives have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[14][15][16] Some derivatives function as microtubule destabilizing agents, disrupting the cellular cytoskeleton, a validated target for anticancer drugs.[14]

  • Antimicrobial Activity: The imidazole scaffold is the core of many antifungal drugs (e.g., clotrimazole) and antibacterial agents (e.g., metronidazole).[6][9] Their mechanism often involves disrupting cell wall synthesis or inhibiting essential microbial enzymes.[9]

  • Enzyme Inhibition: The nitrogen atoms in the imidazole ring can coordinate with metal ions in enzyme active sites, making imidazole derivatives potent enzyme inhibitors.[17][18] This has been exploited to target enzymes like sirtuins and cytochrome P450.[18][19]

Section 2: Comparative Scaffolds: Furan, Thiophene, and Pyridine Aldehydes

To contextualize the activity of imidazole derivatives, we will compare them against three other widely studied classes of heterocyclic aldehydes.

Furan-2-carbaldehyde Derivatives

The furan ring, a five-membered heterocycle containing an oxygen atom, is another key scaffold in drug discovery.[20] Derivatives of furan-2-carbaldehyde have demonstrated significant potential as both anticancer and antimicrobial agents.[20][21]

  • Anticancer Mechanism: Certain furan derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death).[20][22] Mechanistic studies suggest they can modulate critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, whose aberrant activation is a hallmark of many cancers.[23]

  • Antimicrobial Action: The antimicrobial effect of furan derivatives is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[20]

Thiophene-2-carbaldehyde Derivatives

Thiophene, the sulfur analog of furan, provides a scaffold for derivatives with potent antimicrobial properties.[24][25] Chalcones and Schiff bases derived from thiophene-2-carbaldehyde are particularly noted for their activity against a range of bacterial strains.[26][27][28]

  • Antibacterial Spectrum: Thiophene derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[24][25][26]

  • Mechanism of Action: Studies suggest these compounds can increase bacterial membrane permeability and may bind to essential bacterial proteins like D-alanine ligase.[24][25]

Pyridine-2-carbaldehyde Derivatives

Pyridine is a six-membered, electron-deficient heterocycle that is a common motif in approved drugs.[29] Its derivatives, particularly thiosemicarbazones derived from pyridine-2-carboxaldehyde, are well-documented as potent enzyme inhibitors and anticancer agents.[29][30]

  • Enzyme Inhibition: A primary target for this class of compounds is ribonucleotide reductase, an enzyme crucial for DNA synthesis.[30] By inhibiting this enzyme, they effectively halt cell proliferation. Other pyridine derivatives have been developed as potent inhibitors of kinases and cholinesterases.[29][31][32]

  • Anticancer Activity: The inhibition of ribonucleotide reductase translates directly to potent antitumor activity in various cancer models, making these compounds strong candidates for clinical development.[30]

Section 3: Data-Driven Comparison of Biological Activity

The following tables summarize quantitative data from published studies, allowing for a direct comparison of the biological potency of derivatives from each heterocyclic aldehyde class.

Table 1: Comparative Anticancer Activity (IC₅₀ Values)
Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Imidazole Dehydroabietylamine Imidazole Salt (L²)MCF-7 (Breast)0.75[15]
Imidazole Imidazole Amide Derivative (L⁵)MCF-7 (Breast)2.17[15]
Furan Furan-based Pyridine Carbohydrazide (4)MCF-7 (Breast)4.06[22]
Furan Furan-based Triazinone (7)MCF-7 (Breast)2.96[22]
Pyridine 3-Aminopyridine-2-carboxaldehyde ThiosemicarbazoneL1210 LeukemiaPotent Inhibition[30]

Note: Direct IC₅₀ values for this compound derivatives were not available in the reviewed literature; data from closely related bioactive imidazole derivatives are presented.

Table 2: Comparative Antimicrobial Activity (MIC Values)
Compound ClassDerivative ExampleOrganismMIC (µg/mL)Reference
Imidazole Imidazole-derived Hydrazone (1)C. cladosporioides5.79 µM[33]
Thiophene Spiro–indoline–oxadiazoleC. difficile2 - 4[24]
Thiophene Thiophene Schiff BaseGram (+) bacteria>3 - 200[26]
Thiophene Thiophene Schiff BaseGram (-) bacteria3.0 - 200[26]
Furan 5-Substituted Furan-2-carbaldehyde DerivativesVarious PathogensPromising Activity[20]

Note: MIC (Minimum Inhibitory Concentration) is a standard measure of antimicrobial efficacy. Lower values indicate higher potency.

Section 4: Mechanistic Insights and Structure-Activity Relationships

The choice of the heterocyclic core profoundly influences a molecule's biological activity by altering its size, shape, electronics, and metabolic stability.

  • Imidazole: The two nitrogen atoms are key to its function. They can act as hydrogen bond acceptors and donors, and the "pyridine-like" nitrogen is basic, allowing for protonation and ionic interactions within biological targets like enzyme active sites.[6]

  • Furan vs. Thiophene: Replacing the oxygen in a furan ring with sulfur to form a thiophene ring can significantly alter the compound's lipophilicity and metabolic profile. This change can impact cell membrane penetration and interaction with hydrophobic pockets in target proteins.

  • Pyridine: As an electron-deficient (π-deficient) ring, pyridine can engage in different types of π-stacking interactions compared to the electron-rich furan and thiophene rings. This influences its ability to bind to targets like DNA or enzyme active sites.[29]

A common mechanism for anticancer compounds is the disruption of key cell survival pathways. The diagram below illustrates a potential mechanism for furan derivatives.

PI3K_Pathway cluster_membrane Cell Membrane cluster_nucleus Cellular Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits & activates Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis (Programmed Cell Death) Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Furan Furan Derivatives Furan->Akt may inhibit

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by furan derivatives.[23]

Section 5: Experimental Protocols

Reproducible and standardized protocols are essential for evaluating the biological activity of newly synthesized compounds. Here, we detail the widely used MTT assay for assessing cell cytotoxicity.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[21][23]

Workflow Diagram:

MTT_Workflow start Start seed 1. Seed cancer cells in 96-well plate start->seed adhere 2. Incubate overnight to allow adherence seed->adhere treat 3. Treat cells with varying compound concentrations adhere->treat incubate 4. Incubate for 24-72 hours treat->incubate add_mtt 5. Add MTT solution to each well incubate->add_mtt incubate_mtt 6. Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_mtt solubilize 7. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read 8. Measure absorbance (e.g., at 570 nm) using a plate reader solubilize->read analyze 9. Calculate % viability and determine IC50 values read->analyze end End analyze->end

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are harvested and seeded into a 96-well microtiter plate at a predetermined density (e.g., 5,000-10,000 cells/well). They are then allowed to adhere and stabilize by incubating overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from this compound derivatives) in the appropriate cell culture medium. The overnight medium is removed from the cells, and 100 µL of the medium containing the various compound concentrations is added to the respective wells. Include wells for a negative control (vehicle only) and a positive control (a known cytotoxic agent).

  • Incubation: The plate is returned to the incubator for a specified period, typically 24, 48, or 72 hours. The duration is chosen based on the expected mechanism of action and the cell line's doubling time.

  • MTT Addition: After incubation, 10 µL of a 5 mg/mL MTT stock solution in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Data Acquisition: The absorbance of the purple solution is measured using a microplate spectrophotometer at a wavelength between 540 and 570 nm.

  • Analysis: The absorbance of the wells treated with the compound is compared to the absorbance of the negative control wells to determine the percentage of cell viability. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This guide highlights the rich and diverse biological activities of heterocyclic aldehydes. While derivatives of furan and thiophene show strong antimicrobial and cytotoxic potential, and pyridine-based compounds are potent enzyme inhibitors, the imidazole scaffold, as exemplified by derivatives of this compound, stands out for its remarkable versatility across multiple therapeutic areas.[13][15] The ability of the imidazole ring to engage in varied biological interactions makes it a perpetually valuable core structure in the quest for novel therapeutics. The choice of a specific heterocyclic aldehyde for a drug discovery program should be guided by the desired therapeutic target, with the understanding that subtle changes in the heterocyclic core can lead to significant differences in potency, selectivity, and overall pharmacological profile.

References

A Comparative Guide to Validating the Purity of 1-Methyl-1H-imidazole-5-carbaldehyde for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, comparative analysis of analytical methodologies for validating the purity of 1-Methyl-1H-imidazole-5-carbaldehyde, a critical intermediate in pharmaceutical synthesis. Our focus is on establishing a robust, multi-faceted analytical strategy that ensures the quality, safety, and efficacy of the final active pharmaceutical ingredient (API), in alignment with stringent regulatory expectations. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols grounded in scientific first principles and regulatory guidelines.

The Imperative of Purity: Context and Regulatory Landscape

This compound is a key building block in the synthesis of various APIs. Its purity is paramount, as any impurities—whether they are starting materials, by-products, intermediates, or degradation products—can carry through the manufacturing process and compromise the safety and efficacy of the final drug product.[1][2] The International Council for Harmonisation (ICH) provides a clear framework for the control of impurities in new drug substances, outlining specific thresholds for reporting, identification, and toxicological qualification.[3][4][5] Adherence to these guidelines, such as ICH Q3A(R2), is not merely a regulatory hurdle but a fundamental component of ensuring patient safety.[6]

Our objective is to build a comprehensive impurity profile. This is not achievable with a single analytical technique. Instead, we must employ an orthogonal approach , where multiple techniques based on different scientific principles are used to analyze the same sample. This strategy provides a more complete and reliable assessment of purity.

Caption: Orthogonal approach for comprehensive purity validation.

Characterizing the Analyte and Potential Impurities

Before designing our analytical strategy, we must understand the physicochemical properties of this compound and anticipate likely impurities.

  • Structure: A polar, heterocyclic compound containing an aldehyde functional group. It is soluble in water and polar organic solvents.[7]

  • Potential Impurities: Impurities can be organic, inorganic, or residual solvents.[6] They may arise from the manufacturing process or degradation.[4]

Impurity Class Potential Source / Identity Significance for Pharmaceutical Use
Organic Impurities Starting materials (e.g., imidazole), by-products from incomplete reactions, intermediates.[1][5]Can have pharmacological activity or toxicity. May affect the stability of the API.
Degradation Products Oxidation of the aldehyde to a carboxylic acid, polymerization, or reactions from exposure to light, heat, or pH extremes.[5]Directly impacts shelf-life and product stability. Degradants can be toxic.
Inorganic Impurities Reagents, ligands, and catalysts (e.g., residual palladium from coupling reactions), heavy metals.[4][6]Many are toxic even at trace levels and are strictly regulated under ICH Q3D.[3]
Residual Solvents Solvents used in synthesis and purification (e.g., Toluene, Acetonitrile, Methanol).Classified by toxicity (ICH Q3C) and must be controlled to safe levels.[3]

Chromatographic Techniques: The Workhorse for Purity and Impurity Profiling

Chromatographic methods are fundamental for separating the main compound from its impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for non-volatile organic impurities, while Gas Chromatography (GC) is ideal for volatile compounds.[8]

High-Performance Liquid Chromatography (HPLC)

Causality: Due to the polarity and non-volatile nature of this compound and its likely non-volatile organic impurities, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[9] A UV detector is suitable as the imidazole ring is a chromophore. A photodiode array (PDA) detector is superior as it provides spectral data that can help in peak tracking and purity assessment.

A Stability-Indicating HPLC Method: A crucial requirement is that the method must be "stability-indicating," meaning it can resolve the main peak from all potential degradation products.[10][11] This is validated through forced degradation studies.

Caption: Workflow for developing a stability-indicating HPLC method.

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: HPLC system with a PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of the basic imidazole nitrogen, leading to better peak shape. For MS compatibility, replace with 0.1% Formic Acid.[12]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 30 minutes. Rationale: A gradient is essential to elute both polar and potentially non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA at 230 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

  • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

  • Analysis: Inject the sample and integrate all peaks. Calculate the area percent of the main peak to determine purity relative to other UV-active components.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: Standard GC is unsuitable for the direct analysis of this compound due to its low volatility and high polarity. However, it is the superior technique for analyzing volatile impurities, especially residual solvents (ICH Q3C).[3][13] GC coupled with a Mass Spectrometer (MS) allows for definitive identification and quantification of these volatile components.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: Headspace sampler coupled to a GC-MS system.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, which has a high boiling point).

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Incubation Time: 15 minutes

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium, constant flow.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

  • Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known solvent standards. Quantify against a calibrated standard.

Technique Comparison High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Primary Application Purity assay, non-volatile organic impurities, degradation products.Residual solvents, volatile organic impurities.
Analyte Suitability Excellent for this compound.Poor for the main analyte without derivatization, but ideal for its target impurities.[13]
Pros Robust, widely applicable, "gold standard" for API purity.[8]High sensitivity and resolution for volatile compounds.
Cons May not detect non-chromophoric or highly volatile impurities.Not suitable for non-volatile or thermally labile compounds.

Advanced Techniques for Absolute Purity and Structural Confirmation

While chromatography provides relative purity, other techniques are needed for absolute quantification and unambiguous structural identification of impurities.

Quantitative NMR (qNMR)

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary ratio method that can determine purity on an absolute molar basis without the need for a specific reference standard of the analyte itself.[14][15] It relies on the principle that the signal integral is directly proportional to the number of nuclei.[16] By comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated. This method is orthogonal to chromatography and detects non-volatile impurities regardless of their structure, provided they have proton signals.[15]

Experimental Protocol: ¹H qNMR for Absolute Purity Determination

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard (IS): Select a certified standard with high purity and signals that do not overlap with the analyte. Maleic acid or Dimethyl sulfone are good candidates.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Accurately weigh ~5 mg of the chosen internal standard.

    • Dissolve both together in a precise volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery for accurate integration.

    • Ensure a high signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte (e.g., the aldehyde proton) and a signal for the internal standard.

  • Calculation: Use the following formula to calculate the purity of the target analyte (Purity_analyte):

    • Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    • Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass.

Elemental Analysis (ICP-MS)

Causality: To comply with ICH Q3D guidelines, pharmaceutical substances must be tested for elemental impurities, which can be introduced from catalysts, manufacturing equipment, or raw materials.[3][17] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique due to its exceptional sensitivity, allowing for quantification at the parts-per-billion (ppb) level, which is necessary to meet the permitted daily exposure (PDE) limits for most elements.[18][]

Experimental Protocol: ICP-MS for Elemental Impurities

  • Instrumentation: ICP-MS system.

  • Sample Preparation: Accurately weigh the sample and digest it in a mixture of concentrated nitric acid and hydrochloric acid using a microwave digestion system. This process destroys the organic matrix, leaving the elements in an aqueous solution.

  • Analysis: Dilute the digested sample to a known volume with deionized water and analyze it using the ICP-MS.

  • Quantification: Quantify the concentration of target elements (e.g., Pd, Pt, Ru, Pb, As, Cd, Hg) against multi-element calibration standards. The results are reported in µg/g (ppm).

Summary and Integrated Purity Statement

A final, validated purity statement for this compound requires the synthesis of data from all orthogonal methods. No single technique is sufficient.

Analytical Method Purity Aspect Validated Typical Acceptance Criteria (for API)
HPLC-UV/DAD Chromatographic Purity (Area %)>99.5%
Individual Unspecified Impurity<0.10%
GC-MS Residual SolventsComplies with ICH Q3C limits.
qNMR Absolute Molar Purity>99.0% (confirms chromatographic purity and accounts for non-UV active impurities)
ICP-MS Elemental ImpuritiesComplies with ICH Q3D limits based on the final drug's daily dose.
Forced Degradation Method SpecificityDemonstrates the HPLC method is stability-indicating.

By comparing the results, a comprehensive picture emerges. For example, a sample may show 99.8% purity by HPLC, but qNMR might reveal a purity of 99.2%, indicating the presence of 0.6% of a non-UV active organic impurity. Similarly, GC-MS ensures solvent levels are safe, and ICP-MS confirms the absence of harmful elemental contaminants. This integrated, data-driven approach is the cornerstone of modern pharmaceutical quality control and ensures that intermediates like this compound are fit for purpose in the manufacturing of safe and effective medicines.

References

A Senior Application Scientist's Guide to the Synthesis of 1-Methyl-1H-imidazole-5-carbaldehyde: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key heterocyclic building blocks is paramount. 1-Methyl-1H-imidazole-5-carbaldehyde is a critical intermediate in the synthesis of various pharmacologically active compounds, making the choice of its synthetic route a crucial decision that impacts overall research and development timelines and costs. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this valuable compound, supported by experimental data and mechanistic insights to empower you to make the most informed decision for your specific laboratory or industrial needs.

Introduction: The Significance of this compound

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The title compound, this compound, with its reactive aldehyde functionality, serves as a versatile precursor for a wide array of more complex molecules through reactions such as reductive amination, Wittig reactions, and condensations. Its strategic importance necessitates a thorough understanding of the available synthetic routes to ensure a reliable and efficient supply chain for research and manufacturing.

This guide will benchmark three primary synthetic strategies:

  • N-Methylation of Imidazole-5-carbaldehyde Precursors: A straightforward approach involving the alkylation of a pre-formed imidazole aldehyde.

  • Vilsmeier-Haack Formylation of 1-Methylimidazole: A classic method for the direct introduction of a formyl group onto an activated heterocyclic ring.

  • Oxidation of (1-Methyl-1H-imidazol-5-yl)methanol: A two-step approach involving the synthesis of the corresponding alcohol followed by its oxidation to the aldehyde.

We will delve into the experimental protocols, mechanistic underpinnings, and a comparative analysis of these methods based on yield, reaction conditions, scalability, and reagent accessibility.

Method 1: N-Methylation of Imidazole-5-carbaldehyde Precursors

This synthetic strategy is conceptually simple: it begins with an existing imidazole aldehyde and introduces the N-methyl group in a subsequent step. The choice of the starting material and the methylating agent are key variables that influence the overall efficiency of this route.

Mechanistic Rationale

The N-methylation of an imidazole proceeds via a nucleophilic substitution reaction. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. The reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity.

imidazole_aldehyde Imidazole-5-carbaldehyde Precursor deprotonated_imidazole Deprotonated Imidazole imidazole_aldehyde->deprotonated_imidazole Deprotonation base Base base->deprotonated_imidazole product This compound deprotonated_imidazole->product SN2 Attack methylating_agent Methylating Agent (e.g., CH3I) methylating_agent->product

Caption: N-Methylation of an imidazole-5-carbaldehyde precursor.

Experimental Protocol: Methylation of 4-Methyl-1H-imidazole-5-carbaldehyde with Methyl Iodide

A common precursor for this route is 4-methyl-1H-imidazole-5-carbaldehyde. The following protocol is adapted from the literature.[3]

Step-by-Step Procedure:

  • To a solution of 4-methyl-5-imidazole carbaldehyde (5 g, 0.0454 mol) in dry tetrahydrofuran (THF, 120 mL) at room temperature, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.179 g, 0.0908 mol) portion-wise over 30 minutes.

  • Stir the resulting suspension for an additional 30 minutes at room temperature.

  • Add methyl iodide (5.65 mL, 0.0908 mol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 20 hours.

  • Upon completion, carefully quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with chloroform (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using ethyl acetate as the eluent to afford 1,4-dimethyl-1H-imidazole-5-carbaldehyde as a yellow oily solid.

Yield: 59%[3]

Alternative Methylating Agent: Trifluoromethanesulfonic acid methyl ester

Method 2: Vilsmeier-Haack Formylation of 1-Methylimidazole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] This one-pot reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to directly introduce a formyl group onto the 1-methylimidazole ring.

Mechanistic Rationale

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). 1-Methylimidazole then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

dmf DMF vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) dmf->vilsmeier_reagent pocl3 POCl3 pocl3->vilsmeier_reagent iminium_intermediate Iminium Salt Intermediate vilsmeier_reagent->iminium_intermediate one_methylimidazole 1-Methylimidazole one_methylimidazole->iminium_intermediate Electrophilic Attack product This compound iminium_intermediate->product Hydrolysis h2o H2O (Workup) h2o->product

Caption: Vilsmeier-Haack formylation of 1-methylimidazole.

Experimental Protocol: Formylation of a Thiazolinethione Derivative (Illustrative)

Step-by-Step Procedure:

  • Dissolve the starting heterocycle (1 equivalent) in 1,2-dichloroethane.

  • Add N,N-dimethylformamide (DMF, 1.05 equivalents).

  • Cool the mixture to 0°C and slowly add phosphorus oxychloride (POCl₃, 1.05 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Heat the reaction to 80°C for 3 hours.

  • Cool the mixture and pour it into ice-cold water.

  • Basify the mixture with a sodium hydroxide solution to pH 9.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by chromatography.

Expected Yield: Based on similar reactions, yields for the formylation of electron-rich heterocycles can range from moderate to good (e.g., 60-75%).[3]

Method 3: Oxidation of (1-Methyl-1H-imidazol-5-yl)methanol

This two-step approach first involves the synthesis of the corresponding primary alcohol, (1-methyl-1H-imidazol-5-yl)methanol, which is then oxidized to the desired aldehyde. This method offers an alternative to direct formylation and can be advantageous if the starting alcohol is readily accessible.

Mechanistic Rationale

The oxidation of a primary alcohol to an aldehyde can be achieved using a variety of reagents. The Swern oxidation is a mild and efficient method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[8][9] The reaction proceeds through an alkoxysulfonium ylide intermediate which collapses to form the aldehyde, dimethyl sulfide, and triethylammonium chloride.[9]

alcohol (1-Methyl-1H-imidazol-5-yl)methanol alkoxysulfonium Alkoxysulfonium Intermediate alcohol->alkoxysulfonium dmso_oxalyl DMSO, (COCl)2 -78 °C dmso_oxalyl->alkoxysulfonium product This compound alkoxysulfonium->product Elimination tea Triethylamine tea->product

Caption: Swern oxidation of (1-methyl-1H-imidazol-5-yl)methanol.

Experimental Protocol: Swern Oxidation (General Procedure)

The following is a general procedure for the Swern oxidation of a primary alcohol, which can be adapted for the synthesis of this compound from its corresponding alcohol.[10]

Step-by-Step Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in dichloromethane (DCM) at -78°C, add a solution of dimethyl sulfoxide (DMSO, 2.7 equivalents) in DCM dropwise.

  • Stir the mixture for 5 minutes.

  • Add a solution of the primary alcohol (1 equivalent) in DCM dropwise.

  • Stir the reaction mixture for 30 minutes at -78°C.

  • Add triethylamine (7 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature.

  • Add water to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Expected Yield: Swern oxidations typically provide high yields, often exceeding 90%.[10]

Comparative Analysis

ParameterN-Methylation of Imidazole-5-carbaldehydeVilsmeier-Haack Formylation of 1-MethylimidazoleOxidation of (1-Methyl-1H-imidazol-5-yl)methanol
Starting Materials Imidazole-5-carbaldehyde precursor, methylating agent (e.g., CH₃I), base (e.g., NaH)1-Methylimidazole, POCl₃, DMF(1-Methyl-1H-imidazol-5-yl)methanol, DMSO, oxalyl chloride, triethylamine
Number of Steps 112 (including alcohol synthesis)
Reported/Expected Yield ~59% (for a specific precursor)Moderate to Good (estimated)High (>90% for the oxidation step)
Reaction Conditions Room temperatureElevated temperature (e.g., 80°C)Low temperature (-78°C)
Key Advantages Conceptually simple, utilizes readily available precursors.Direct formylation in a single step.Mild reaction conditions, high yield for the oxidation step.
Key Disadvantages Potential for N1/N3 isomer formation in unsymmetrical precursors, use of hazardous reagents like NaH and methyl iodide.Use of corrosive and moisture-sensitive reagents (POCl₃), may require optimization for specific substrate.A two-step process, requires the synthesis of the starting alcohol, Swern oxidation produces malodorous dimethyl sulfide.
Scalability Moderate, depends on the safe handling of NaH and methyl iodide.Potentially high, as it is a common industrial reaction.Moderate, low-temperature requirement can be challenging on a large scale.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is highly dependent on the specific requirements of the project, including scale, available starting materials, and equipment.

  • For small-scale laboratory synthesis where a suitable imidazole-5-carbaldehyde precursor is available, N-methylation offers a direct and relatively simple approach, although yields may not be optimal and purification from potential isomers might be necessary.

  • The Vilsmeier-Haack formylation of 1-methylimidazole represents a highly attractive and convergent route. Despite the lack of a specific protocol in the immediate search results, its widespread use for similar heterocycles suggests that it is likely a viable and scalable method. Further optimization of reaction conditions would be necessary.

  • The oxidation of (1-methyl-1H-imidazol-5-yl)methanol provides a high-yielding final step. This route is particularly advantageous if the starting alcohol is readily available or can be synthesized efficiently. The mild conditions of the Swern oxidation are beneficial for sensitive substrates, but the low-temperature requirement and the formation of a malodorous byproduct are practical considerations.

Ultimately, for large-scale production, the Vilsmeier-Haack formylation appears to be the most promising route due to its convergent nature and the use of relatively inexpensive starting materials. However, for initial laboratory-scale synthesis and proof-of-concept studies, the other two methods offer viable alternatives with their own distinct advantages. It is recommended that researchers evaluate the cost and availability of the starting materials for each route before committing to a specific synthetic plan.

References

A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 1-Methyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide

Introduction: The Significance of 1-Methyl-1H-imidazole-5-carbaldehyde

This compound is a pivotal intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its versatile structure, featuring a reactive aldehyde group on the N-methylated imidazole core, makes it a valuable building block for the construction of a wide array of more complex molecules with diverse biological activities. This guide provides a comprehensive, head-to-head comparison of the primary catalytic methods for its synthesis, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable approach for their specific needs.

Two principal synthetic pathways dominate the preparation of this compound: the direct formylation of 1-methylimidazole and the N-methylation of imidazole-5-carbaldehyde. This guide will delve into the catalytic nuances of each approach, presenting a comparative analysis of their performance based on experimental data.

Comparative Analysis of Catalytic Performance

The choice of synthetic strategy and catalyst is critical in optimizing the yield, purity, and scalability of this compound production. Below is a summary of the performance of key catalytic systems for both the Vilsmeier-Haack formylation and N-methylation routes.

Synthetic RouteCatalyst/Reagent SystemSubstrateKey Performance Metrics (Yield, Temp., Time)Selectivity & Remarks
Vilsmeier-Haack Formylation POCl₃ / DMF1-MethylimidazoleGood to excellent yields. Reaction temperature typically ranges from 0°C to 80°C, with reaction times of several hours.[1]A widely used, reliable method for formylating electron-rich heterocycles.[2][3] Regioselectivity can be an issue, but for 1-methylimidazole, formylation generally occurs at the C5 position.
SOCl₂ / DMF1-MethylimidazoleCan be an alternative to POCl₃. Reaction kinetics may be comparable, but performance can be substrate-dependent.[4]May offer advantages in specific cases, but POCl₃ is more commonly reported for this transformation.
N-Methylation 20% KOH / Activated CarbonImidazole-5-carbaldehydeHigh selectivity. Optimal conditions reported at 150°C for 2 hours.[5]A solvent-free, heterogeneous catalytic system with potential for industrial application due to ease of catalyst removal.[5]
NaH / Methyl Iodide in THF4-Methyl-1H-imidazole-5-carbaldehydeGood yield (59%) reported for a similar substrate. Reaction is typically performed at room temperature for 20 hours.[6]A common laboratory-scale method using a strong base to deprotonate the imidazole ring prior to alkylation.[6]
NaOH / Methyl Iodide in EthanolImidazoleA general method for N-methylation of imidazoles.[7]A cost-effective and straightforward procedure, though optimization may be required for the specific substrate.

In-Depth Discussion of Catalytic Methodologies

Route 1: Vilsmeier-Haack Formylation of 1-Methylimidazole

The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (typically N,N-dimethylformamide, DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2] This electrophilic reagent then attacks the electron-rich 1-methylimidazole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.[2]

Causality of Experimental Choices:

  • Choice of Chlorinating Agent (POCl₃ vs. SOCl₂): POCl₃ is the most commonly employed reagent for generating the Vilsmeier reagent due to its high reactivity and reliability.[3] While SOCl₂ can also be used, the reaction kinetics and yields can be substrate-dependent, and for many heterocyclic formylations, POCl₃ provides superior results.[4]

  • Solvent: DMF often serves as both the formylating agent precursor and the solvent.[6] In some cases, an inert co-solvent like dichloromethane (DCM) may be used.

  • Temperature Control: The initial formation of the Vilsmeier reagent is typically performed at low temperatures (0°C) to control the exothermic reaction. The subsequent reaction with the imidazole substrate may be carried out at room temperature or with gentle heating to drive the reaction to completion.[1]

Self-Validating System: The progress of the Vilsmeier-Haack reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting material. The final product is typically isolated and purified by extraction and column chromatography, and its identity and purity are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Route 2: N-Methylation of Imidazole-5-carbaldehyde

This approach involves the direct methylation of the nitrogen atom of the imidazole ring in a pre-formed imidazole-5-carbaldehyde molecule. This route offers the advantage of starting with a commercially available or readily synthesized aldehyde precursor.

Causality of Experimental Choices:

  • Catalyst Selection:

    • Heterogeneous Catalyst (KOH/Activated Carbon): The use of a supported catalyst like potassium hydroxide on activated carbon offers significant advantages in terms of catalyst recovery and reuse, making it an attractive option for larger-scale synthesis.[5] The solid support provides a high surface area for the reaction to occur.

    • Homogeneous Base (NaH, NaOH): Strong bases like sodium hydride (NaH) are highly effective for the deprotonation of the imidazole N-H, generating a highly nucleophilic imidazolide anion that readily reacts with the methylating agent.[6] Sodium hydroxide (NaOH) is a more economical and less hazardous alternative, although it may require slightly more forcing conditions.[7]

  • Methylating Agent: Methyl iodide is a highly reactive and commonly used methylating agent in laboratory-scale synthesis.[6] Other options include dimethyl sulfate, which is more economical but also more toxic. For industrial applications, less hazardous and more environmentally friendly methylating agents are being explored.[5]

  • Solvent: The choice of solvent depends on the base used. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or DMF are typically used with NaH.[6] Protic solvents like ethanol can be used with bases like NaOH.[7] The KOH/activated carbon system has been reported to work under solvent-free conditions.[5]

Self-Validating System: Similar to the Vilsmeier-Haack route, the reaction progress is monitored by TLC. Purification is typically achieved through filtration (for heterogeneous catalysts), extraction, and crystallization or column chromatography. Spectroscopic analysis validates the structure and purity of the final product.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1-Methylimidazole using POCl₃/DMF

This protocol is a standard laboratory procedure for the Vilsmeier-Haack formylation.

Materials:

  • 1-Methylimidazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, optional)

  • Sodium acetate

  • Deionized water

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-methylimidazole (1.0 equiv) in DMF (10 volumes), add the Vilsmeier reagent (prepared in situ by the slow addition of POCl₃ (1.5 equiv) to DMF at 0°C) at 0°C.

  • Stir the reaction mixture at room temperature for 6.5 hours.[8]

  • Cool the reaction mixture to 0°C and add a solution of sodium acetate (5.6 equiv) in water.

  • Stir for an additional 10 minutes at 0°C.

  • Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Protocol 2: N-Methylation of Imidazole-5-carbaldehyde using KOH/Activated Carbon

This protocol describes a solvent-free method using a heterogeneous catalyst.[5]

Materials:

  • Imidazole-5-carbaldehyde

  • Methyl trifluoromethanesulfonate

  • 20% Potassium hydroxide on activated carbon catalyst

Procedure:

  • Place imidazole-5-carbaldehyde, methyl trifluoromethanesulfonate, and the 20% potassium hydroxide/activated carbon catalyst in a suitable reactor.

  • Heat the reaction mixture to 150°C and maintain for 2 hours with stirring.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the solid catalyst.

  • The crude product can be purified by vacuum distillation to yield this compound.

Protocol 3: N-Methylation of 4-Methyl-1H-imidazole-5-carbaldehyde using NaH/Methyl Iodide

This protocol is adapted from a similar synthesis and is a common laboratory method.[6]

Materials:

  • 4-Methyl-1H-imidazole-5-carbaldehyde

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (2.0 equiv) in anhydrous THF, add a solution of 4-methyl-1H-imidazole-5-carbaldehyde (1.0 equiv) in anhydrous THF dropwise at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C and add methyl iodide (2.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 20 hours.[6]

  • Carefully quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel.

Visualizing the Synthetic Pathways

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_formylation Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Methylimidazole 1-Methylimidazole Methylimidazole->Iminium Electrophilic Attack Aldehyde 1-Methyl-1H-imidazole- 5-carbaldehyde Iminium->Aldehyde Hydrolysis H2O H₂O (Workup) H2O->Aldehyde

Caption: Vilsmeier-Haack Formylation Workflow.

N_Methylation_Workflow cluster_deprotonation Deprotonation (for homogeneous base) cluster_methylation Methylation cluster_heterogeneous Heterogeneous Catalysis ImidazoleAldehyde Imidazole-5-carbaldehyde Imidazolide Imidazolide Anion ImidazoleAldehyde->Imidazolide Reacts with Base Base (e.g., NaH, NaOH) Base->Imidazolide Product 1-Methyl-1H-imidazole- 5-carbaldehyde Imidazolide->Product Nucleophilic Attack MethylatingAgent Methylating Agent (e.g., CH₃I) MethylatingAgent->Product ImidazoleAldehyde2 Imidazole-5-carbaldehyde Product2 1-Methyl-1H-imidazole- 5-carbaldehyde ImidazoleAldehyde2->Product2 One-pot reaction Catalyst KOH/Activated Carbon + Methylating Agent Catalyst->Product2

Caption: N-Methylation Synthetic Workflow.

Conclusion and Future Outlook

Both the Vilsmeier-Haack formylation of 1-methylimidazole and the N-methylation of imidazole-5-carbaldehyde are viable and effective methods for the synthesis of this compound. The choice between these two routes will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific laboratory or industrial capabilities.

The Vilsmeier-Haack reaction is a robust and widely applicable method, particularly for laboratory-scale synthesis. However, the use of phosphorus oxychloride and the potential for regioselectivity issues in more complex systems are important considerations.

The N-methylation route, especially with the development of heterogeneous catalysts like KOH on activated carbon, presents a promising avenue for more sustainable and scalable production. The solvent-free conditions and the ease of catalyst removal are significant advantages for industrial applications.

Future research in this area will likely focus on the development of even more efficient and environmentally benign catalytic systems. This includes the exploration of novel solid acid or base catalysts, the use of greener methylating agents, and the optimization of reaction conditions to minimize waste and energy consumption. The direct catalytic C-H formylation of 1-methylimidazole using milder reagents would also be a significant advancement in this field.

References

Comparative Analysis of 1-Methyl-1H-imidazole-5-carbaldehyde Cross-Reactivity in Complex Pharmaceutical Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Method Selection and Validation

In the landscape of pharmaceutical development, the rigorous characterization of impurities and intermediates is paramount to ensuring drug safety and efficacy. 1-Methyl-1H-imidazole-5-carbaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its reactive aldehyde functionality and imidazole core.[1][2][3] This guide provides a comprehensive framework for designing and executing cross-reactivity studies of this compound within complex reaction mixtures, comparing state-of-the-art analytical methodologies to ensure specificity and accuracy.

The Analytical Challenge: Specificity in a Complex Milieu

This compound (CAS 39021-62-0) is a structurally simple yet reactive molecule.[4][5] Its analysis is often complicated by the presence of structurally similar impurities, starting materials, and degradation products in the reaction matrix. The primary analytical challenge lies in developing a method that can unequivocally quantify the target analyte without interference from these other components—a concept known as specificity.[6][7] Failure to achieve adequate specificity can lead to inaccurate quantification of impurities, potentially compromising the safety profile of the final drug product.

This guide will compare two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is often a balance between the need for unequivocal identification (LC-MS/MS) and the robustness and accessibility of the technique (HPLC-UV).

Designing a Robust Cross-Reactivity Study

A successful cross-reactivity study requires a systematic approach, from the careful preparation of a representative complex matrix to the rigorous validation of the chosen analytical method. The overall workflow is designed to challenge the analytical method's ability to distinguish the target analyte from potential cross-reactants.

Cross-Reactivity Study Workflow cluster_0 Preparation Phase cluster_1 Analytical Phase cluster_2 Data Analysis & Comparison Prep_Matrix Prepare Spiked Complex Reaction Mixture Develop_HPLC Develop HPLC-UV Method Prep_Matrix->Develop_HPLC Develop_LCMS Develop LC-MS/MS Method Prep_Matrix->Develop_LCMS Select_Analytes Select Potential Cross-Reactants Select_Analytes->Prep_Matrix Analyze_Samples Analyze Samples by Both Methods Develop_HPLC->Analyze_Samples Develop_LCMS->Analyze_Samples Assess_Specificity Assess Specificity & Calculate Cross-Reactivity Analyze_Samples->Assess_Specificity Compare_Performance Compare Method Performance Assess_Specificity->Compare_Performance Conclusion Draw Conclusions & Select Optimal Method Compare_Performance->Conclusion

Caption: Workflow for the cross-reactivity study of this compound.

Preparation of the Complex Reaction Mixture

To simulate a real-world scenario, a representative complex reaction mixture should be prepared. This can be achieved by obtaining a sample from a relevant stage of the API synthesis process known to contain this compound and its potential impurities.

Protocol for Spiked Sample Preparation:

  • Obtain Blank Matrix: Acquire a sample of the reaction mixture that has been processed to remove the target analyte and potential cross-reactants, or a placebo formulation.

  • Select Cross-Reactants: Based on the synthetic route of this compound, identify potential structurally similar impurities.[1][3] These may include isomers (e.g., 1-Methyl-1H-imidazole-4-carbaldehyde), precursors (e.g., imidazole-5-carbaldehyde), and degradation products.

  • Spiking: Spike the blank matrix with a known concentration of this compound (the analyte) and a range of concentrations of the selected potential cross-reactants.

Comparative Methodologies: HPLC-UV vs. LC-MS/MS

The choice of analytical technique is critical for the successful outcome of the cross-reactivity study. Here, we compare a widely used chromatographic method with a more sophisticated mass spectrometric approach.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, valued for its robustness and reproducibility.[8][9] For imidazole-containing compounds, reversed-phase HPLC is often the method of choice.[10][11]

Proposed HPLC-UV Method Parameters:

  • Column: A C18 column (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 250 x 4.6 mm) is a good starting point for the separation of polar imidazole derivatives.[8]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.025 M KH2PO4, pH 3.2) and an organic modifier (e.g., methanol or acetonitrile) is recommended to achieve optimal separation.[8][10]

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (around 280-300 nm, to be determined empirically) should be employed.[10]

Rationale: The acidic mobile phase helps to ensure good peak shape for the basic imidazole compounds. A gradient elution is necessary to resolve compounds with a range of polarities that are typically present in a reaction mixture.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-UV by coupling chromatographic separation with mass-based detection.[12][13][14] This technique is particularly useful for complex matrices where chromatographic co-elution is a concern.[15]

Proposed LC-MS/MS Method Parameters:

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for its higher resolution and faster analysis times. The same column and mobile phase as the HPLC-UV method can be adapted.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically effective for imidazole compounds.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and each potential cross-reactant must be determined and optimized. The fragmentation of the imidazole ring often involves the loss of small neutral molecules.[16][17][18]

Rationale: The use of MRM provides two levels of mass filtering, significantly enhancing the specificity of the assay. Even if two compounds co-elute chromatographically, they can be distinguished if they have different MRM transitions.

Analytical_Method_Comparison cluster_HPLC HPLC-UV cluster_LCMS LC-MS/MS HPLC_Principle Separation based on polarity HPLC_Detection UV absorbance HPLC_Principle->HPLC_Detection HPLC_Adv Advantages: - Robust - Cost-effective - Widely available HPLC_Detection->HPLC_Adv HPLC_Disadv Disadvantages: - Lower specificity - Prone to co-elution  interference HPLC_Detection->HPLC_Disadv LCMS_Principle Separation based on polarity & mass-to-charge ratio LCMS_Detection MRM transitions LCMS_Principle->LCMS_Detection LCMS_Adv Advantages: - High specificity - High sensitivity - Confirmatory identification LCMS_Detection->LCMS_Adv LCMS_Disadv Disadvantages: - Higher cost & complexity - Potential for matrix effects  (ion suppression/enhancement) LCMS_Detection->LCMS_Disadv

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 1-Methyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and manufacturing, the meticulous quantification of process-related impurities and potential degradants is paramount to ensuring drug safety and efficacy. 1-Methyl-1H-imidazole-5-carbaldehyde, an important organic synthetic intermediate[1], can be present as a residual reactant or impurity. Its accurate quantification is a critical quality control measure. This guide provides an in-depth comparison of validated analytical methodologies for the robust quantification of this compound, grounded in the principles of scientific integrity and adherence to regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[2][3]

The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Here, we will dissect and compare three cornerstone analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method is presented with a detailed, validated protocol, an explanation of the underlying scientific principles, and a critical evaluation of its performance.

The Analytical Challenge: Properties of this compound

This compound (C5H6N2O, MW: 110.11 g/mol ) is a polar, solid compound. Its polarity can make it challenging to retain on traditional reversed-phase HPLC columns, while its relatively low volatility necessitates derivatization for GC analysis. Understanding these physicochemical properties is the foundation for developing robust and reliable analytical methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of impurities in pharmaceutical samples.[4] The method's strength lies in its simplicity and reliability for routine quality control.

Expertise & Experience: The Rationale Behind the HPLC-UV Protocol

The selection of a C8 column is a strategic choice to manage the polarity of this compound. While a C18 column could also be used, a C8 provides a less hydrophobic stationary phase, which can offer better peak shape and retention for polar analytes without excessively long run times. The mobile phase, a mixture of methanol and a phosphate buffer, is optimized to ensure proper ionization and retention of the analyte.[2] The pH of the buffer is a critical parameter; a slightly acidic pH ensures the imidazole ring is protonated, leading to more consistent interactions with the stationary phase. UV detection is suitable due to the presence of the chromophoric imidazole ring and the aldehyde functional group.

Experimental Protocol: HPLC-UV

Objective: To quantify this compound in a drug substance.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (Milli-Q or equivalent)

Chromatographic Conditions:

  • Column: Thermo Scientific® BDS Hypersil C8 (5 µm, 250 x 4.6 mm)[2]

  • Mobile Phase: Methanol: 0.025 M KH2PO4 buffer (pH 3.2, adjusted with orthophosphoric acid) (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (100 µg/mL) in the mobile phase. Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the drug substance in the mobile phase to a final concentration within the calibration range.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Visualization of the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Weigh Reference Standard B Dissolve in Mobile Phase (Stock Solution) A->B C Serial Dilutions for Calibration Curve B->C F Inject into HPLC System C->F Standards D Weigh Drug Substance E Dissolve in Mobile Phase (Sample Solution) D->E E->F Samples G Separation on C8 Column F->G H UV Detection at 230 nm G->H I Data Acquisition H->I J Generate Calibration Curve I->J K Determine Sample Concentration J->K

Caption: HPLC-UV workflow for quantifying this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolution and sensitivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds.[5] For polar analytes like this compound, a derivatization step is typically required to increase volatility and improve chromatographic performance.[5]

Expertise & Experience: The Rationale Behind the GC-MS Protocol

The primary challenge for GC analysis of this compound is its low volatility. Derivatization with isobutyl chloroformate (IBCF) is an effective strategy to address this.[5] This reaction targets the active hydrogen on the imidazole ring, replacing it with a less polar, more volatile isobutyl carbonyl group. The use of pyridine acts as a catalyst and acid scavenger, driving the reaction to completion. The subsequent liquid-liquid extraction with an organic solvent isolates the derivatized analyte from the aqueous reaction mixture. The GC-MS method then separates the derivatized compound, and the mass spectrometer provides definitive identification and quantification based on its characteristic mass spectrum.[6]

Experimental Protocol: GC-MS

Objective: To quantify this compound in a sample matrix following derivatization.

Instrumentation:

  • GC system coupled to a Mass Spectrometer

  • Data acquisition and processing software

Materials:

  • This compound reference standard

  • Isobutyl chloroformate (IBCF)

  • Pyridine

  • Anhydrous ethanol

  • Acetonitrile

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (100 µg/mL) in acetonitrile. Prepare calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the sample in acetonitrile.

  • Derivatization:

    • To 1 mL of standard or sample solution, add 60 µL of pyridine, 200 µL of anhydrous ethanol, and 90 µL of acetonitrile.[5]

    • Add 70 µL of isobutyl chloroformate, vortex for 1 minute, and let the reaction proceed for 10 minutes at room temperature.[5]

  • Extraction:

    • Add 2 mL of dichloromethane and 1 mL of water.

    • Vortex for 2 minutes and centrifuge to separate the layers.

    • Collect the lower organic layer and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Inlet Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Mode: Electron Ionization (EI) at 70 eV

    • Acquisition: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

  • Quantification: Construct a calibration curve and determine the concentration in the samples.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification A Prepare Standard/ Sample in Acetonitrile B Add Pyridine, Ethanol, Acetonitrile A->B C Add Isobutyl Chloroformate (Derivatization) B->C D Liquid-Liquid Extraction with DCM C->D E Dry Organic Layer D->E F Inject into GC-MS E->F G Separation on HP-5MS Column F->G H EI Ionization G->H I Mass Spectrometry (SIM) H->I J Data Acquisition I->J K Generate Calibration Curve J->K L Determine Sample Concentration K->L

Caption: GC-MS with derivatization workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for trace-level quantification.[6][7] This technique is particularly valuable for analyzing complex matrices and for methods requiring very low limits of detection.

Expertise & Experience: The Rationale Behind the LC-MS/MS Protocol

This method leverages a reversed-phase separation similar to the HPLC-UV approach but is optimized for MS compatibility. Formic acid is used as the mobile phase modifier instead of a non-volatile buffer like potassium phosphate.[1] Formic acid aids in the protonation of the analyte, which is essential for positive mode electrospray ionization (ESI). The use of a gradient elution with methanol allows for efficient separation of the analyte from potential impurities. Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. A specific precursor ion (the protonated molecule [M+H]+) is selected and fragmented, and a specific product ion is monitored for quantification. This highly specific detection minimizes interferences from the matrix.

Experimental Protocol: LC-MS/MS

Objective: To achieve highly sensitive and selective quantification of this compound.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer

  • Data acquisition and processing software

Materials:

  • This compound reference standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Chromatographic and MS Conditions:

  • Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent[1]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transition: To be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]+ (m/z 111.1). Product ions will be determined experimentally.

  • Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples in the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% formic acid).

  • Analysis: Inject into the LC-MS/MS system.

  • Quantification: Create a calibration curve based on the peak areas of the MRM transition and determine the concentration in the samples.

Visualization of the LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Prepare Standards & Samples in Mobile Phase A/B mixture B Inject into LC System A->B C Gradient Separation on T3 Column B->C D Positive ESI C->D E MRM Detection D->E F Data Acquisition E->F G Generate Calibration Curve F->G H Determine Sample Concentration G->H

References

A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-1H-imidazole-5-carbaldehyde Derivatives in Antifungal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-1H-imidazole-5-carbaldehyde scaffold is a versatile starting point for the development of novel therapeutic agents. Its inherent biological activity, coupled with the reactivity of the aldehyde group, allows for the synthesis of a diverse range of derivatives with tunable pharmacological profiles. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of derivatives based on a closely related imidazole-5-carbaldehyde core, with a specific focus on their antifungal properties. By examining the impact of systematic structural modifications on biological potency, we aim to provide actionable insights for the rational design of more effective antifungal compounds.

The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a valuable component in designing molecules that can interact with biological targets.[1][2] The 1-methyl substitution on the imidazole ring can enhance metabolic stability and modulate the electronic character of the heterocyclic system, influencing its binding to target enzymes.

Comparative Analysis of Antifungal Activity

Recent studies have explored the antifungal potential of derivatives synthesized from imidazole-carboxaldehydes. A particularly insightful study by da Silva et al. provides a clear framework for understanding the SAR of hydrazone derivatives of a 4(5)-imidazole carboxaldehyde, a close structural analog of our core molecule.[3] Their work, which evaluated these compounds against various fungal strains, offers a quantitative basis for comparing the efficacy of different substitutions.[3]

The following table summarizes the minimum inhibitory concentration (MIC₅₀) values of a series of imidazole-carboxaldehyde-derived hydrazones, illustrating the impact of modifying the hydrazone moiety on antifungal activity.

Compound IDR Group on HydrazoneC. cladosporioides MIC₅₀ (µM)C. glabrata MIC₅₀ (µM)
9 Methyl> 471> 471
10 Phenyl269< 1.20
11 p-Chlorophenyl12.324.6
12 p-Nitrophenyl11.54.60
Nystatin (Reference Drug)2692.16

Data extracted from da Silva et al.[3]

Key Structure-Activity Relationship Insights:
  • Essentiality of an Aromatic Moiety: A stark contrast in activity is observed between the methyl-substituted hydrazone (9 ) and its aromatic counterparts (10-12 ). Compound 9 was inactive, highlighting the critical role of an aromatic or heteroaromatic ring for antifungal efficacy.[3]

  • Impact of Phenyl Substitution: The introduction of a simple phenyl group (10 ) significantly boosts activity against C. glabrata (MIC₅₀ < 1.20 µM), rendering it more potent than the reference drug nystatin against this strain. However, its activity against C. cladosporioides remains comparable to nystatin.[3]

  • Influence of Electron-Withdrawing Groups: The addition of electron-withdrawing groups to the para-position of the phenyl ring leads to a notable increase in potency, particularly against C. cladosporioides.

    • A chloro-substituent (11 ) results in a more than 20-fold increase in activity against C. cladosporioides compared to the unsubstituted phenyl analog (10 ).[3]

    • A nitro-substituent (12 ) further enhances this activity and also improves potency against C. glabrata. The presence of the p-NO₂Ph group in compound 12 and the p-ClPh in compound 11 appears to be highly effective in increasing the antifungal effect.[3]

This comparative data strongly suggests that the electronic properties of the substituent on the hydrazone moiety play a pivotal role in determining the antifungal spectrum and potency of these imidazole derivatives.

Experimental Methodologies

To facilitate the replication and extension of these findings, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.

General Synthetic Protocol for Imidazole-Derived Hydrazones

The synthesis of imidazole-derived hydrazones is typically achieved through a straightforward condensation reaction between the imidazole-5-carbaldehyde and a suitable hydrazide.[3]

Step-by-Step Synthesis:

  • Solubilization: Dissolve 1 equivalent of the imidazole-5-carbaldehyde in a suitable solvent such as ethanol.

  • Addition of Hydrazide: Add a slight excess (1.1 equivalents) of the desired hydrazide to the solution.

  • Catalysis: Add a catalytic amount of an acid, such as acetic acid, to the reaction mixture.

  • Reaction: Reflux the mixture for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Purification: Wash the solid product with cold ethanol and dry under vacuum to yield the pure hydrazone derivative.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: General workflow for the synthesis of imidazole-hydrazone derivatives.

Antifungal Susceptibility Testing: Broth Microdilution Assay

The antifungal activity of the synthesized compounds is quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method, following established protocols.

Experimental Workflow:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The structure-activity relationship studies of imidazole-5-carbaldehyde derivatives reveal a clear path toward the development of potent antifungal agents. The derivatization of the carbaldehyde group into hydrazones, particularly those bearing an electron-withdrawing substituent on a terminal phenyl ring, has been shown to be a highly effective strategy. Future research should focus on expanding the library of these derivatives to include a wider range of substituents and heterocyclic systems to further optimize their antifungal activity and selectivity. Additionally, exploring other modifications of the carbaldehyde, such as the formation of Schiff bases with various amines, could unveil new classes of imidazole-based antifungals.[4][5][6] The insights and methodologies presented in this guide serve as a solid foundation for these future drug discovery efforts.

References

A Comparative Guide to the Isomeric Purity Analysis of 1-Methyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chemical purity of a synthetic building block is not merely a number on a certificate of analysis; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. 1-Methyl-1H-imidazole-5-carbaldehyde is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). However, its synthesis is often accompanied by the formation of a key positional isomer, 1-Methyl-1H-imidazole-4-carbaldehyde. The presence of this isomer, even in small quantities, can have significant implications for reaction kinetics, impurity profiles, and the ultimate efficacy and safety of the final drug product.

This guide provides an in-depth comparison of the primary analytical methodologies for resolving and quantifying these critical isomers. We will move beyond simple protocols to explain the scientific rationale behind method selection, empowering you to make informed decisions for your specific analytical challenges.

The Core Challenge: Distinguishing Positional Isomers

The primary isomeric impurity of concern is 1-Methyl-1H-imidazole-4-carbaldehyde. Its formation is a common outcome of synthetic routes that involve the methylation of a 4(5)-formylimidazole precursor, where methylation can occur at either of the two nitrogen atoms.

CompoundStructure
This compound (Target Analyte)
1-Methyl-1H-imidazole-4-carbaldehyde (Key Isomer)

The subtle difference in the position of the aldehyde group relative to the N-methyl group results in distinct electronic and polarity characteristics, which are the very properties we exploit for their analytical separation and differentiation. Regulatory bodies such as the FDA and international guidelines like the ICH Q3A(R2) mandate the identification and quantification of impurities, making robust isomeric purity methods a necessity in drug development.[1][2]

Comparative Analysis of Analytical Methodologies

Three primary techniques stand out for their suitability in addressing this analytical challenge: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Each offers a unique set of advantages and is suited for different stages of the development lifecycle, from routine quality control to primary characterization.

Caption: High-level decision workflow for selecting the appropriate analytical technique.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of the pharmaceutical industry for purity analysis, and for good reason. Its high resolving power, robustness, and precision make it ideal for routine quality control.

  • Principle of Separation: The separation of the 4- and 5-isomers is based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The 1-methyl-1H-imidazole-4-carbaldehyde isomer is generally slightly more polar than the 5-carbaldehyde isomer due to the proximity of the electron-withdrawing aldehyde group to the unmethylated nitrogen, leading to different retention times.

  • Expertise in Action (Causality): We select a reversed-phase C18 column because it provides excellent retention and selectivity for these moderately polar heterocyclic compounds. The mobile phase often includes a buffer (e.g., ammonium formate) to maintain a consistent pH. This is critical because the pKa of the imidazole ring means its protonation state can change with pH, drastically affecting retention time and peak shape. A consistent pH ensures reproducible results. UV detection is chosen due to the strong chromophoric nature of the imidazole ring and the conjugated aldehyde group.

  • Advantages:

    • Excellent resolution and sensitivity for quantitative analysis.

    • High-throughput capabilities for routine testing.

    • Established methodology in regulatory environments.[3]

  • Limitations:

    • Requires a reference standard for the 1-methyl-1H-imidazole-4-carbaldehyde isomer for accurate quantification.

    • Method development can be time-consuming to achieve baseline separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and the unparalleled advantage of definitive mass-based identification, making it an excellent tool for impurity identification and trace-level analysis.

  • Principle of Separation & Detection: Separation in the gas phase is achieved based on the compounds' boiling points and their interaction with the GC column's stationary phase. Following separation, the mass spectrometer fragments the molecules into predictable patterns (a mass spectrum), which serves as a chemical "fingerprint" for unambiguous identification.

  • Expertise in Action (Causality): While imidazoles can sometimes exhibit poor peak shape due to their basicity, these N-methylated carbaldehydes are generally volatile and thermally stable enough for direct GC analysis without derivatization.[4][5][6] A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a logical starting point, as it provides a good balance of interactions for separating positional isomers. The key advantage is that even if the isomers co-elute, their mass spectra might show subtle differences in fragment ion ratios, although baseline chromatographic separation is always the primary goal.[7]

  • Advantages:

    • Extremely high sensitivity, ideal for detecting trace-level impurities.

    • Provides structural information via mass fragmentation, confirming the identity of isomers.

    • Does not require a pure reference standard to tentatively identify an impurity.

  • Limitations:

    • Potential for thermal degradation of the analyte in the injector port.

    • Less suitable for high-throughput routine QC compared to modern UHPLC methods.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary method that allows for the direct quantification of compounds in a mixture without the need for an identical reference standard for each analyte.

  • Principle of Differentiation: ¹H NMR spectroscopy distinguishes the isomers based on the unique chemical environments of their protons. The protons on the imidazole ring of the 4- and 5-isomers will have distinct chemical shifts and coupling patterns. Quantification is achieved by integrating the area of a specific, non-overlapping proton signal from each isomer and comparing it to the integral of a certified internal standard of known concentration.

  • Expertise in Action (Causality): The key to a successful qNMR experiment is selecting signals that are unique to each isomer and are free from overlap with other signals. For these isomers, the C2-H proton signals are often well-resolved and ideal for integration. The choice of an internal standard is critical; it must be stable, have signals that do not overlap with the analyte, and be accurately weighed. Maleic acid or dimethyl sulfone are common choices. This technique is invaluable for characterizing reference materials or when a standard for the impurity is unavailable.[8]

  • Advantages:

    • Does not require an isolated standard of the impurity for quantification.

    • Provides direct, primary ratio measurement with high precision.

    • Simultaneously confirms structure while quantifying.[9][10]

  • Limitations:

    • Lower sensitivity compared to chromatographic methods (typically requires >0.1% levels).

    • Requires a high-field NMR spectrometer and careful experimental setup for accurate results.

Performance Comparison Summary

The following table provides a comparative overview of the key performance attributes for each technique in the context of this specific analysis.

ParameterHPLC-UVGC-MSqNMR
Primary Application Routine QC, Purity AssayImpurity Identification, Trace AnalysisReference Standard Characterization, Primary Quantification
Resolution Excellent (baseline separation is achievable)Very High (capillary columns)N/A (distinguishes via frequency)
Limit of Quantification (LOQ) ~0.05 - 0.1%< 0.01%~0.1 - 0.2%
Impurity Standard Req. Yes (for quantification)No (for identification); Yes (for quantification)No
Analysis Time 5-15 minutes per sample20-40 minutes per sample5-10 minutes per sample
Trustworthiness High (validated methods are industry standard)High (mass confirmation is definitive)Very High (primary ratiometric method)

Experimental Protocols

The following protocols are designed to be self-validating by incorporating system suitability checks, ensuring the integrity of the generated data.

Protocol 1: Isomeric Purity by Reversed-Phase HPLC-UV

This method is optimized for the routine quality control of this compound.

Caption: Standard workflow for HPLC-based purity analysis.

1. Sample and Standard Preparation:

  • Solvent (Diluent): 50:50 Acetonitrile:Water.

  • Test Sample: Accurately weigh ~25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration: ~0.5 mg/mL).

  • Resolution Standard: Prepare a solution containing ~0.5 mg/mL of the target compound spiked with ~0.1% (~0.5 µg/mL) of 1-Methyl-1H-imidazole-4-carbaldehyde. This is crucial for verifying the system's ability to separate the two isomers.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 40% B

    • 10-12 min: 40% to 5% B

    • 12-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 5 µL.

3. System Suitability Test (SST):

  • Inject the Resolution Standard five times.

  • Resolution: The resolution between the 4-isomer and 5-isomer peaks must be ≥ 2.0.

  • Tailing Factor: The tailing factor for the this compound peak must be ≤ 1.5.

  • Precision: The relative standard deviation (RSD) of the peak area for the main peak must be ≤ 2.0%.

4. Analysis and Calculation:

  • Inject the Test Sample in duplicate.

  • Calculate the percentage of the isomeric impurity using the area percent method (assuming equal response factors for a preliminary assessment, or using a relative response factor if determined).

    • % Isomer = (Area of Isomer Peak / Total Area of All Peaks) * 100

Protocol 2: Isomeric Ratio by ¹H qNMR

This protocol provides a primary method for determining the isomeric ratio without requiring an impurity reference standard.

1. Sample Preparation:

  • Accurately weigh ~20 mg of the this compound sample into a vial.

  • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.

  • Dissolve the contents in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to a clean, dry NMR tube.

2. NMR Acquisition Parameters (400 MHz Spectrometer):

  • Solvent: DMSO-d₆.

  • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the protons being quantified (typically 30-60 seconds for robust quantification).

  • Number of Scans (ns): 16 or higher for good signal-to-noise.

  • Spectral Width: Centered to include all analyte and standard peaks.

3. Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

  • Identify non-overlapping, characteristic signals for each isomer (e.g., the C2-H proton) and the internal standard.

  • Carefully integrate the selected signals.

  • Calculate the molar ratio and, subsequently, the weight/weight percentage of the impurity.

Conclusion and Recommendations

The choice of analytical methodology for the isomeric purity of this compound is dictated by the specific goal and context.

  • For routine quality control and release testing in a regulated environment, a validated HPLC-UV method is the undisputed industry standard. Its robustness, precision, and high-throughput nature are ideal for ensuring batch-to-batch consistency.

  • For initial impurity identification during process development or for troubleshooting out-of-specification results, GC-MS provides definitive structural confirmation and superior sensitivity for detecting unexpected trace components.

  • For the characterization of reference standards or in situations where an authentic standard of the 1-Methyl-1H-imidazole-4-carbaldehyde isomer is not available, qNMR is the most powerful technique. It delivers a direct, unbiased measurement of the isomeric ratio, grounding your analysis in a primary, fundamental principle.

A comprehensive analytical strategy will leverage these techniques synergistically: using HPLC for the bulk of routine analysis while employing GC-MS and qNMR as essential tools for deeper investigation, structural confirmation, and primary characterization. This multi-faceted approach ensures the highest level of scientific integrity and confidence in the quality of this critical pharmaceutical intermediate.

References

Safety Operating Guide

Navigating the Disposal of 1-Methyl-1H-imidazole-5-carbaldehyde: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environment of research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a comprehensive framework for the proper disposal of 1-Methyl-1H-imidazole-5-carbaldehyde (CAS No: 39021-62-0), a heterocyclic aldehyde commonly utilized in organic synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Disclaimer: Specific, comprehensive disposal instructions for this compound are not extensively documented. The following protocols are based on the known hazards of this compound and best practices for the disposal of structurally similar imidazole derivatives. It is imperative to consult your institution's Environmental Health & Safety (EHS) department for guidance tailored to your specific location and waste management infrastructure.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, should always be approached with the primary goals of minimizing exposure, preventing environmental contamination, and ensuring regulatory compliance. This involves a multi-faceted approach encompassing hazard identification, proper segregation, secure containment, and appropriate disposal routes.

Hazard Profile of this compound

A thorough understanding of the hazards associated with a chemical is the foundation of its safe management. This compound is a compound that presents several health risks upon exposure.

Based on aggregated GHS information, this compound is classified as follows[1]:

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[1][2]
Skin corrosion/irritation2H315: Causes skin irritation[1][2][3]
Serious eye damage/eye irritation2H319: Causes serious eye irritation[1][2][3]
Skin sensitization1H317: May cause an allergic skin reaction[1][2]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[1][2][3]

Incompatible Materials: To prevent hazardous reactions, waste this compound should be stored separately from strong oxidizing agents[4][5][6].

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of waste generated from the use of this compound.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Chemical safety goggles[4][6]

  • Nitrile gloves (or other chemically resistant gloves as recommended by the manufacturer's compatibility chart)[4]

  • A fully buttoned laboratory coat[4]

All handling of this compound and its waste should be conducted within a properly functioning certified laboratory chemical fume hood to minimize inhalation exposure[4].

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Stream: Establish a dedicated waste stream for this compound and materials contaminated with it.

  • Solid Waste: Collect unreacted solid compound, contaminated lab supplies (e.g., weigh boats, contaminated gloves, paper towels) in a designated, compatible solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

Waste Container Selection and Labeling

The integrity of the waste containment is critical for safe storage and transport.

  • Container Type: Waste should be collected in a sealable, airtight, and compatible container. A sturdy jar with a securely-closable screw-top lid is recommended[5].

  • Labeling: All chemical waste containers must be properly labeled as soon as waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful," "Irritant")[1][2]

    • The date the waste was first added to the container.

Storage of Waste

Proper storage of hazardous waste is a key component of laboratory safety.

  • Location: Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Segregation: Ensure the waste container is stored away from incompatible materials, particularly strong oxidizing agents[4][5][6].

  • Containment: Secondary containment (e.g., a chemical-resistant tray or tub) is recommended to contain any potential leaks or spills.

Disposal Request and Pickup

The final step is the transfer of the waste to the appropriate disposal facility.

  • Institutional Procedures: Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves submitting a chemical collection request form through your EHS department[4][5].

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer[7][8].

Spill Management Protocol

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional EHS department.

  • Control the Spill: For small, manageable spills, prevent the spread of the material using appropriate absorbent materials.

  • Cleanup:

    • Wear the appropriate PPE as outlined above.

    • Carefully sweep up solid material and place it in the designated hazardous waste container[4][6]. Avoid generating dust[6][8].

    • For liquid spills, use an inert absorbent material to soak up the spill.

  • Decontaminate: Clean the spill area with an appropriate solvent (consult your institution's EHS for recommendations), and place all cleanup materials in the hazardous waste container.

  • Report: Report all spills to your supervisor and EHS department, as per your institution's policy.

Waste Management Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal gen Use of 1-Methyl-1H- imidazole-5-carbaldehyde collect_solid Solid Waste (Unused reagent, contaminated items) gen->collect_solid Segregate collect_liquid Liquid Waste (Solutions containing the compound) gen->collect_liquid Segregate container Sealable, Compatible Waste Container collect_solid->container collect_liquid->container labeling Label with 'Hazardous Waste', Chemical Name, and Hazards container->labeling storage Designated Satellite Accumulation Area labeling->storage segregate Store away from Incompatible Materials storage->segregate request Submit Waste Pickup Request to EHS segregate->request When container is full disposal Licensed Hazardous Waste Facility request->disposal

Caption: Waste Management Workflow for this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. For this compound, a compound with notable hazards, a meticulous approach to disposal is non-negotiable. By adhering to the principles of hazard awareness, proper segregation, secure containment, and institutional protocols, researchers can ensure the safe and compliant disposal of this valuable synthetic building block. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your laboratory's operations.

References

Navigating the Safe Handling of 1-Methyl-1H-imidazole-5-carbaldehyde: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. Among these, heterocyclic aldehydes like 1-Methyl-1H-imidazole-5-carbaldehyde are valuable building blocks. However, their utility is matched by the critical need for stringent safety protocols. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.

The GHS classification for this compound identifies it as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may lead to an allergic skin reaction or respiratory irritation.[1] Understanding these hazards is the foundation of a robust PPE strategy.

Core Principles of Chemical Safety: Beyond the Bare Minimum

A fundamental principle of laboratory safety is that PPE is the last line of defense. Before any procedure involving this compound, a thorough risk assessment should be conducted. This involves evaluating the scale of the reaction, the potential for aerosolization, and the duration of exposure. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

Engineering Controls: Your First Line of Defense
  • Ventilation: All work with this compound, including weighing and transfers, should be performed in a chemical fume hood to minimize inhalation exposure.[3]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3]

Selecting the Appropriate Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific risks of the procedure being undertaken. The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Eyes and Face Chemical splash goggles and a face shieldStandard safety glasses are insufficient. The severe eye irritation potential of this compound necessitates the use of chemical splash goggles that form a seal around the eyes.[1] For tasks with a higher risk of splashing, such as transfers of solutions, a full-face shield should be worn in addition to goggles.[4]
Skin and Body Chemical-resistant lab coat and closed-toe shoesA flame-resistant lab coat with tight-fitting cuffs is recommended. This prevents the compound from coming into contact with the skin and personal clothing. Closed-toe shoes made of a non-porous material are mandatory in any laboratory setting.[4]
Hands Nitrile or neoprene glovesGiven the risk of skin irritation and potential for allergic skin sensitization, appropriate glove selection is critical.[1] Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in situations with a high risk of splash, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.
Respiratory NIOSH-approved respirator (if necessary)For most lab-scale operations conducted in a fume hood, respiratory protection may not be necessary. However, if there is a potential for aerosol generation or if handling large quantities, a NIOSH-approved N95 dust mask or a half-mask respirator with appropriate cartridges should be used.

Procedural Guidance for Safe Handling

Pre-Operational Checks
  • Verify Fume Hood Functionality: Check the fume hood's certification sticker and ensure the airflow is adequate.

  • Inspect PPE: Before each use, carefully inspect all PPE for damage such as cracks, tears, or discoloration.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

Step-by-Step Handling Procedure
  • Donning PPE: Put on your lab coat and closed-toe shoes first. Then, put on your chemical splash goggles. If a face shield is required, it should be donned after the goggles. Finally, put on your gloves, ensuring the cuffs of the gloves overlap with the sleeves of your lab coat.

  • Handling the Compound: Perform all manipulations of this compound deep within the fume hood. Use techniques that minimize the generation of dust or aerosols.

  • Doffing PPE: To prevent cross-contamination, remove PPE in the correct order. First, remove your gloves using a technique that avoids touching the outside of the gloves with your bare hands. Next, remove your face shield (if used) and goggles. Finally, remove your lab coat. Wash your hands thoroughly with soap and water after removing all PPE.

Disposal and Decontamination Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Chemical Waste: All waste containing this compound should be collected in a clearly labeled, sealed container. Follow your institution's guidelines for hazardous waste disposal.

  • Contaminated PPE: Disposable gloves and other contaminated items should be placed in a designated hazardous waste container immediately after use.

  • Spill Cleanup: In the event of a spill, evacuate the area and alert your supervisor. Small spills can be cleaned up by trained personnel wearing appropriate PPE. Use an absorbent material to contain the spill, then decontaminate the area. All materials used for cleanup should be disposed of as hazardous waste.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Workflow cluster_assessment Hazard & Risk Assessment cluster_ppe_selection PPE Selection cluster_action Action start Start: Handling 1-Methyl-1H- imidazole-5-carbaldehyde risk_assessment Evaluate Procedure: - Scale - Aerosolization Potential - Duration start->risk_assessment eye_protection Eye Protection: Chemical Splash Goggles risk_assessment->eye_protection All Procedures face_protection Add Face Shield? eye_protection->face_protection skin_protection Skin/Body Protection: - Chemical-Resistant Lab Coat - Closed-Toe Shoes face_protection->skin_protection High Splash Risk face_protection->skin_protection Low Splash Risk hand_protection Hand Protection: Nitrile or Neoprene Gloves skin_protection->hand_protection respiratory_protection Respiratory Protection Needed? hand_protection->respiratory_protection n95_respirator Use NIOSH-approved N95 or Half-Mask Respirator respiratory_protection->n95_respirator Yes: Aerosol/Large Scale no_respirator No Additional Respiratory Protection Required respiratory_protection->no_respirator No: Small Scale/No Aerosol proceed Proceed with Caution in Fume Hood n95_respirator->proceed no_respirator->proceed

Caption: PPE selection workflow for handling this compound.

By adhering to these guidelines, researchers can confidently handle this compound, minimizing risks and fostering a culture of safety within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.